2,3-Dimercapto-1-propanesulfonic acid
Description
A chelating agent used as an antidote to heavy metal poisoning.
Structure
3D Structure
Properties
IUPAC Name |
2,3-bis(sulfanyl)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSRWOIZZXQAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4076-02-2 (Parent) | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048344 | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74-61-3 | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15967 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L82361J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dimercapto-1-propanesulfonic Acid (DMPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent widely recognized for its efficacy in treating heavy metal poisoning. Its molecular structure, featuring two thiol groups and a sulfonic acid moiety, allows for the formation of stable, water-soluble complexes with various heavy metals, facilitating their renal excretion. This technical guide provides a comprehensive overview of the primary synthesis pathways for DMPS, offering detailed experimental protocols and quantitative data to support research and development in this field. The synthesis of DMPS is a multi-step process that demands careful control over reaction conditions to achieve high purity and yield. This document will explore the prevalent synthesis routes, commencing from readily available starting materials such as allyl bromide and sodium allylsulfonate.
Introduction
This compound (DMPS) is a crucial pharmaceutical agent in the management of toxic metal exposure.[1] Its dithiol structure enables potent chelation of heavy metals like mercury, lead, and arsenic, forming stable, non-toxic complexes that are readily excreted from the body.[2] The synthesis of DMPS was first reported by V. E. Petrunkin in 1956.[1] Since then, various modifications and improvements to the synthesis process have been developed to enhance yield, purity, and safety. This guide will focus on the most established and practical synthesis pathways, providing the necessary technical details for laboratory-scale preparation.
Core Synthesis Pathways
The most common and well-documented synthesis of DMPS involves a multi-step process starting from a three-carbon precursor. The two primary starting materials for this pathway are allyl bromide and sodium allylsulfonate. The general synthetic strategy involves the introduction of the sulfonate group, followed by the addition of two thiol groups across the double bond.
Pathway 1: Synthesis from Allyl Bromide
This pathway begins with the reaction of allyl bromide with sodium sulfite (B76179) to form sodium allylsulfonate. This intermediate is then subjected to bromination to create a dibromo derivative, which subsequently reacts with a sulfhydrylating agent to yield DMPS. A significant advantage of this method is the use of a readily available and relatively inexpensive starting material.
Pathway 2: Synthesis from Sodium Allylsulfonate
This route is a more direct approach as it starts with sodium allylsulfonate, bypassing the initial sulfonation step required when starting from allyl bromide. The process then follows a similar sequence of bromination and sulfhydrylation.
Experimental Protocols
The following protocols are detailed methodologies for the key experiments in the synthesis of the sodium salt of DMPS.
Protocol 1: Synthesis of Sodium 2,3-Dimercaptopropanesulfonate from Allyl Bromide
This protocol is adapted from established patent literature.[3]
Step 1: Synthesis of Sodium Allylsulfonate
-
In a suitable reaction vessel, dissolve 139 g (1.1 mol) of sodium sulfite in 1 liter of water.
-
Add 121 g (1.0 mol) of freshly distilled allyl bromide to the solution.
-
Heat the mixture to reflux for 4 hours, or until the mixture becomes a single phase.
-
Cool the solution to room temperature and extract twice with hexane (B92381) to remove any unreacted allyl bromide. Discard the organic phase.
Step 2: Bromination
-
To the aqueous solution of sodium allylsulfonate, add approximately 200 g of bromine dropwise with vigorous stirring at room temperature over 1.5 to 2 hours, until the solution maintains a yellow color.
-
Add a small amount of sodium sulfite to the solution to reduce excess bromine, resulting in a colorless solution.
-
Adjust the pH of the solution to 6.5 with a 25% sodium hydroxide (B78521) solution.
Step 3: Sulfhydrylation and Purification
-
Prepare a solution of sodium hydrogen sulfide (B99878).
-
Add the sodium hydrogen sulfide solution to the brominated compound in an alkaline medium and react for 10 to 30 hours at room temperature.
-
Precipitate the crude product as a lead salt by adding a solution of lead acetate (B1210297).
-
Suspend the precipitated lead-DMPS complex in methanol.
-
Decompose the complex by bubbling hydrogen sulfide gas through the suspension.
-
Filter off the precipitated lead sulfide.
-
Adjust the pH of the filtrate to 4.5 with sodium bicarbonate.
-
Evaporate the filtrate to dryness under vacuum to obtain the crude sodium DMPS.
-
Recrystallize the crude product from 90% ethanol to yield pure sodium 2,3-dimercaptopropanesulfonate.
Protocol 2: Improved Synthesis of Sodium 2,3-Dimercaptopropanesulfonate from Sodium Allylsulfonate
This protocol utilizes potassium thioacetate for sulfhydrylation, avoiding the use of highly toxic hydrogen sulfide gas.[4]
Step 1: Bromination
-
Dissolve 1 equivalent of sodium allylsulfonate in water.
-
Add 0.1-0.3 equivalents of an auxiliary agent (e.g., sodium bromide).
-
Stir the solution at room temperature and add 0.9-1.2 equivalents of bromine dropwise.
-
After the reaction is complete, add a small amount of sodium sulfite until the solution becomes colorless.
-
Adjust the pH to 6-7 using a 15-30% sodium carbonate solution to obtain an aqueous solution of 2,3-dibromopropanesulfonate.
Step 2: Sulfhydrylation
-
To the aqueous solution of 2,3-dibromopropanesulfonate, add 1.8-2.2 equivalents of potassium thioacetate.
-
Heat the mixture to 70-80°C under a nitrogen atmosphere and maintain the temperature for 1.5-3 hours.
-
Add concentrated hydrochloric acid (36-38%) in an amount that is 0.3-0.5 times the volume of the 2,3-dibromopropanesulfonate solution and maintain the reaction for 2-4 hours.
-
Add 0.1-0.2 equivalents of zinc powder and continue the reaction for 3-5 hours.
-
Cool the mixture to room temperature and filter.
-
Adjust the pH of the filtrate to 4-5 with a 15-30% aqueous solution of sodium hydroxide.
Step 3: Purification via Lead Salt Formation and Deleading
-
Heat the sulfhydrylation reaction solution to 50-60°C and add a solution of lead acetate to precipitate the DMPS-lead complex.
-
Filter the complex and mix it into ethanol.
-
Add 30-70% by mass of dilute sulfuric acid to the ethanol suspension for deleading.
-
After the deleading is complete (indicated by the conversion of the yellow solid to white lead sulfate), filter the insoluble lead sulfate.
-
Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate.
-
Isolate the product by crystallization to obtain sodium 2,3-dimercaptopropanesulfonate.
Quantitative Data
The following table summarizes key quantitative data for the synthesis of sodium 2,3-dimercaptopropanesulfonate.
| Parameter | Pathway 1 (from Allyl Bromide) | Pathway 2 (from Sodium Allylsulfonate) |
| Starting Material | Allyl Bromide | Sodium Allylsulfonate |
| Key Reagents | Sodium Sulfite, Bromine, Sodium Hydrosulfide | Bromine, Potassium Thioacetate, HCl, Zinc Powder |
| Sulfhydrylation Temp. | Room Temperature | 70-80°C |
| Reaction Time | Sulfhydrylation: 10-30 h | Sulfhydrylation: 1.5-3 h (thioacetylation) |
| Purification Method | Precipitation as lead salt, decomplexation with H₂S | Precipitation as lead salt, deleading with H₂SO₄ |
| Reported Total Yield | ~30.6% | >23.2% (can reach 35-41.5% with zinc reduction)[4] |
| Reported Purity | >99% (iodometry) | >99%[4] |
Conclusion
The synthesis of this compound is a well-established yet technically demanding process. The choice of the synthesis pathway often depends on the availability of starting materials, safety considerations, and desired scale of production. The use of potassium thioacetate in place of sodium hydrosulfide or hydrogen sulfide represents a significant improvement in the safety and environmental profile of the synthesis. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further research and optimization of DMPS synthesis. Rigorous control over reaction parameters and purification steps is paramount to achieving a high-purity final product suitable for pharmaceutical applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts - Google Patents [patents.google.com]
- 4. CN109651211B - Method for preparing 2, 3-dimercaptopropanesulfonic acid sodium salt - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Mechanism of Action of the Chelating Agent DMPS
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a dithiol chelating agent with a well-established role in the treatment of heavy metal poisoning.[1] Developed in the Soviet Union in 1958, it has been particularly utilized for intoxication with mercury, arsenic, and lead.[1] The core mechanism of DMPS revolves around its two sulfhydryl (-SH) groups, which exhibit a high affinity for and form stable complexes with heavy metal ions.[2] These water-soluble complexes are then readily excreted from the body, primarily via the kidneys, thereby reducing the systemic toxic burden.[2][3] Beyond simple chelation, DMPS also demonstrates protective effects against heavy metal-induced oxidative stress, though the precise molecular pathways are still under investigation. This guide provides a comprehensive technical overview of the mechanism of action of DMPS, including its binding affinities, pharmacokinetic profile, and relevant experimental protocols.
Core Mechanism of Action: Chelation
The primary mechanism of action of DMPS is chelation, a process involving the formation of a coordination complex between the chelating agent and a central metal ion. The two adjacent sulfhydryl groups on the DMPS molecule act as a bidentate ligand, forming a stable five-membered ring structure with the bound metal.[2] This complex formation effectively sequesters the toxic metal ion, preventing its interaction with endogenous biological molecules such as enzymes and structural proteins.
Chemical Structure of DMPS and Metal Complexation
DMPS is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL).[1] Its chemical structure consists of a three-carbon propane (B168953) backbone with sulfhydryl groups at positions 2 and 3, and a sulfonic acid group at position 1. The sulfonic acid group imparts high water solubility to the molecule.[3]
While it is widely believed that DMPS forms a true chelate complex with heavy metals, some research using X-ray absorption spectroscopy and density functional theory calculations suggests that with mercuric ions, neither DMPS nor DMSA forms a classic chelate complex.[2][4] Instead, at a 1:1 molar ratio, mercury is coordinated by two sulfur atoms with a bond length of approximately 2.37 Å. At higher DMPS to mercury ratios (e.g., 4:1), a four-coordinate species is observed.[4]
Below is a diagram illustrating the chelation of a divalent heavy metal ion (M²⁺) by DMPS.
Quantitative Data
Binding Affinity of DMPS for Heavy Metals
The efficacy of a chelating agent is largely determined by its binding affinity for specific metals, often expressed as a stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity.
| Metal Ion | DMPS (log K) | DMSA (log K) | EDTA (log K) |
| Mercury (Hg²⁺) | ~35–40 | ~32–38 | ~21.5 |
| Arsenic (As³⁺) | ~20–25 | ~18–23 | ~8–10 |
| Lead (Pb²⁺) | ~18–22 | ~18–20 | ~18.0 |
| Cadmium (Cd²⁺) | ~18–20 | ~17–18 | ~16.5 |
| Nickel (Ni²⁺) | ~13–15 | ~12–14 | ~18.6 |
| Thallium (Tl⁺) | ~8–10 | ~8–10 | ~6–7 |
| Aluminum (Al³⁺) | ~8–11 | ~8–11 | ~16.1 |
| Chromium (Cr³⁺) | ~8–10 | ~8–10 | ~23.0 |
| Gadolinium (Gd³⁺) | ~6–10 | ~6–10 | ~17.5 |
| Uranium (UO₂²⁺) | ~10–12 | ~10–12 | ~21.0 |
Table 1: Comparative binding affinities of DMPS, DMSA, and EDTA for various heavy metals. Data is based on approximate log K values or practical clinical efficacy.
Pharmacokinetic Parameters of DMPS
| Parameter | Intravenous (IV) Administration | Oral Administration |
| Bioavailability | 100% | ~39-50%[3][5] |
| Elimination Half-life (Parent Drug) | 1.8 hours[5] | - |
| Elimination Half-life (Total DMPS) | 20 hours[5] | - |
| Time to Peak Plasma Concentration (Tmax) | - | 3 hours[6] |
| Excretion | Primarily renal; ~84% of the dose excreted in urine within 96 hours (10% as parent drug, 74% as disulfide metabolites)[5] | Primarily renal[3] |
Table 2: Pharmacokinetic parameters of DMPS.
Experimental Protocols
DMPS Challenge (Provocation) Test for Heavy Metal Assessment
The DMPS challenge test is a clinical tool used to estimate the total body burden of heavy metals.[7]
Objective: To mobilize heavy metals from tissues into the bloodstream for urinary excretion and subsequent quantification.
Protocol:
-
Pre-Chelation Urine Collection: A baseline urine sample is collected prior to DMPS administration to measure baseline metal excretion.[3]
-
Patient Preparation: The patient should fast for at least 8 hours. It is recommended to withhold multi-mineral supplements for 24 hours before and during the test.[7]
-
DMPS Administration:
-
Post-Chelation Urine Collection: All urine is collected for a specified period, typically 6 hours, following DMPS administration.[7]
-
Sample Analysis: The collected urine is analyzed for heavy metal content using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]
References
- 1. biomedres.us [biomedres.us]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lisanagy.com [lisanagy.com]
- 8. clinicaltrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union in 1958.[1] It is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL) and is utilized primarily in the treatment of heavy metal poisoning, particularly from mercury, arsenic, and lead.[1][2] Its chemical structure, featuring two thiol (-SH) groups and a sulfonic acid (-SO₃H) group, allows it to form stable complexes with various heavy metals, facilitating their excretion from the body.[3] Compared to its predecessor, BAL, DMPS exhibits lower toxicity and can be administered both orally and intravenously.[4] This guide provides a comprehensive technical overview of DMPS, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.
Chemical and Physical Properties
DMPS is a hydrophilic compound with the molecular formula C₃H₈O₃S₃.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃H₈O₃S₃ | [5] |
| Molar Mass | 188.27 g·mol⁻¹ | [5] |
| CAS Number | 74-61-3 | [5] |
| Appearance | White crystalline powder | N/A |
| Solubility | Water-soluble | [1] |
| pKa of thiol groups | ~8.84 and 11.2 | N/A |
Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate
The synthesis of sodium 2,3-dimercapto-1-propanesulfonate typically involves a multi-step process starting from an allyl compound. While several variations exist, a common pathway is outlined below.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a composite of methodologies described in the literature.[3][6][7]
Materials:
-
Sodium allylsulfonate
-
Bromine
-
Sodium sulfite (B76179)
-
Potassium thioacetate (B1230152)
-
Hydrochloric acid
-
Lead (II) acetate (B1210297)
-
Ethanol
-
Sodium bicarbonate
-
Zinc powder (optional, for yield improvement)
Procedure:
-
Bromination: Dissolve 1 equivalent of sodium allylsulfonate in water. To this solution, add 0.1-0.3 equivalents of an auxiliary agent (e.g., a phase transfer catalyst) and stir at room temperature until dissolved. Slowly add 0.9-1.2 equivalents of bromine dropwise. After the reaction is complete, add a small amount of sodium sulfite to decolorize the solution, indicating the removal of excess bromine. Adjust the pH to 6-7 with a 15-30% sodium carbonate solution to obtain an aqueous solution of sodium 2,3-dibromopropanesulfonate.[6]
-
Sulfhydrylation: To the aqueous solution of sodium 2,3-dibromopropanesulfonate, add potassium thioacetate as the sulfhydrylation agent. The reaction introduces the thiol groups.
-
Hydrolysis and Reduction (Optional): Hydrolyze the resulting compound under strong acidic conditions. For improved yield, a reduction step using zinc powder can be introduced after hydrolysis to reduce any disulfide byproducts.[6]
-
Lead Salt Precipitation: Add a solution of lead (II) acetate to the reaction mixture to precipitate the DMPS as a lead salt complex.
-
Deleading: Suspend the lead-DMPS complex in ethanol. Add dilute sulfuric acid (40-50%) to precipitate lead sulfate. The reaction is typically stirred at room temperature for 1.5-3 hours.[6]
-
Isolation and Purification: Filter off the insoluble lead sulfate. Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate. The sodium salt of DMPS can then be crystallized from the solution, for example, by cooling. The crude product can be further purified by recrystallization from 90% ethanol.[7]
Mechanism of Action: Chelation
The primary mechanism of action of DMPS is the chelation of heavy metals. The two adjacent thiol groups on the DMPS molecule form a five-membered ring structure with the metal ion, creating a stable, water-soluble complex that can be readily excreted by the kidneys.
Caption: Chelation of a divalent heavy metal ion (Me²⁺) by DMPS.
Binding Affinity
The efficacy of a chelating agent is related to the stability of the complex it forms with a metal ion, often expressed as a stability constant (log K). Higher log K values indicate a stronger and more stable complex.
| Metal Ion | DMPS (log K) | DMSA (log K) | EDTA (log K) |
| Mercury (Hg²⁺) | ~35–40 | ~32–38 | ~21.5 |
| Arsenic (As³⁺) | ~20–25 | ~18–23 | ~8–10 |
| Lead (Pb²⁺) | ~18–22 | ~18–20 | ~18.0 |
| Cadmium (Cd²⁺) | ~18–20 | ~17–18 | ~16.5 |
| Nickel (Ni²⁺) | ~13–15 | ~12–14 | ~18.6 |
| Chromium (Cr³⁺) | ~8–10 | ~8–10 | ~23.0 |
| Thallium (Tl⁺) | ~8–10 | ~8–10 | ~6–7 |
| Aluminum (Al³⁺) | ~8–11 | ~8–11 | ~16.1 |
| Uranium (UO₂²⁺) | ~10–12 | ~10–12 | ~21.0 |
| Gadolinium (Gd³⁺) | ~6–10 | ~6–10 | ~17.5 |
| (Data compiled from available literature)[8] |
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: The oral bioavailability of DMPS is approximately 50%.[9] Peak plasma concentrations are typically observed within 30 to 50 minutes after ingestion.[10]
-
Distribution: DMPS is distributed in both intracellular and extracellular compartments.[1][9] Importantly, it does not cross the blood-brain barrier, which prevents the redistribution of heavy metals to the brain.[1][9]
-
Metabolism: The metabolism of DMPS has not been extensively detailed in the literature, but it is known to form acyclic and cyclic disulfides in the urine. It is believed that DMPS can form mixed disulfides with endogenous thiol-containing molecules such as cysteine.
-
Excretion: DMPS and its metal complexes are primarily excreted via the kidneys.[1] Approximately 90% of the administered dose is eliminated through urine, with about 80% excreted within the first 24 hours.[1][9] The peak excretion of chelated metals occurs 2 to 3 hours after DMPS administration.[10]
Renal Excretion Pathway
The renal excretion of DMPS is an active process involving organic anion transporters (OATs) in the proximal tubules of the kidneys.
Caption: Renal excretion of DMPS-metal complexes via organic anion transporters.
Studies have shown that both the reduced (DMPSH) and oxidized (DMPSS) forms of DMPS interact with OAT1 and OAT3 on the basolateral membrane of proximal tubule cells.[11] The oxidized form, which is the predominant form in the blood, shows a higher affinity for OAT3.[11] Once inside the tubular cells, the DMPS-metal complexes are transported across the apical membrane into the urine, a process that may involve multidrug resistance-associated protein 2 (MRP2).
Clinical Efficacy and Applications
DMPS is used clinically for the diagnosis and treatment of heavy metal intoxication.
DMPS Challenge Test
The DMPS challenge test is a provocation test used to assess the body burden of heavy metals. A baseline urine sample is collected before the administration of DMPS, followed by a timed urine collection (typically 6 hours) after an oral or intravenous dose of DMPS.[8] An increase in the urinary excretion of specific metals after DMPS administration suggests an elevated body burden.
Protocol for Oral DMPS Challenge Test:
-
The patient should fast for approximately 8 hours prior to the test.[8]
-
A pre-provocation, first-morning urine sample is collected.[8]
-
An oral dose of DMPS is administered, typically 300 mg for adults or 10 mg/kg of body weight.[8][12]
-
All urine is collected for the next 6 hours.[8]
-
The pre- and post-provocation urine samples are analyzed for heavy metal content.
Quantitative Efficacy Data
Clinical and experimental studies have demonstrated the efficacy of DMPS in increasing the urinary excretion of heavy metals.
| Metal | Study Population | DMPS Dose | Increase in Urinary Excretion | Reference |
| Mercury | Former chloro-alkali workers | 300 mg oral | 7.6-fold increase in 24 hours | [13] |
| Mercury | Occupationally exposed workers | Two doses (oral or IM) | Mobilized 17-20% (oral) and 25-30% (IM) of kidney mercury burden | [14] |
| Arsenic | Humans in high-arsenic area | 300 mg oral | Significant increase in total arsenic excretion, particularly monomethylarsonic acid (MMA) | [12] |
| Various | Chronically exposed patients | IV administration | Most suitable for Sb, As, and Hg | [15] |
Signaling Pathways and Indirect Effects
The primary effect of DMPS on cellular signaling is indirect and stems from its ability to chelate and remove heavy metals. Heavy metals are known to induce oxidative stress and interfere with various signaling pathways. By reducing the cellular concentration of these metals, DMPS can help restore normal cellular function.
Oxidative Stress and Metallothionein (B12644479) Expression
Heavy metals like cadmium and mercury can generate reactive oxygen species (ROS), leading to oxidative stress.[16][17] This oxidative stress can activate signaling pathways such as the NF-κB and MAPK pathways.[5][17]
Cells respond to heavy metal exposure by upregulating the expression of metallothioneins (MTs), which are cysteine-rich proteins that bind to and detoxify heavy metals.[18][19][20] The expression of MTs is regulated by the metal-responsive transcription factor-1 (MTF-1).[18][20] By removing heavy metals, DMPS can indirectly influence the signaling pathways that lead to MT expression.
Caption: Indirect effects of DMPS on cellular signaling pathways.
Conclusion
This compound is a valuable chelating agent in the management of heavy metal poisoning. Its water solubility, oral bioavailability, and favorable safety profile compared to older chelators make it a clinically important therapeutic. This guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and clinical applications, intended to be a valuable resource for researchers and drug development professionals. Further research into the detailed metabolic fate of DMPS and its potential for more nuanced interactions with cellular signaling pathways could provide deeper insights into its therapeutic effects.
References
- 1. biomedres.us [biomedres.us]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN109651211B - Method for preparing 2, 3-dimercaptopropanesulfonic acid sodium salt - Google Patents [patents.google.com]
- 7. EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts - Google Patents [patents.google.com]
- 8. lisanagy.com [lisanagy.com]
- 9. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 11. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journaljammr.com [journaljammr.com]
- 16. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heavy metal-induced metallothionein expression is regulated by specific protein phosphatase 2A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Heavy Metal-induced Metallothionein Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Intracellular vs. Extracellular Activity of DMPS: A Technical Guide
Executive Summary
2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, is utilized in the treatment of heavy metal intoxication. Its efficacy stems from its ability to form stable complexes with toxic metals, facilitating their excretion. A critical aspect of its pharmacology, and the subject of this technical guide, is its activity in both extracellular and intracellular compartments. While its extracellular role in clearing metals from plasma and interstitial fluid is well-established, its intracellular activity is crucial for detoxifying cellular environments and mitigating metal-induced cytotoxicity. This document provides an in-depth analysis of the dual activity of DMPS, presenting quantitative data, detailed experimental methodologies, and an examination of the signaling pathways it influences.
Quantitative Data Summary
The following tables summarize the quantitative data available on the efficacy of DMPS. Table 2.1 presents data from an in vitro study on the effect of DMPS on intracellular arsenic concentrations in HepG2 cells. Table 2.2 provides a comparative analysis of urinary metal excretion following challenge tests with DMPS and another chelating agent, DMSA, offering insights into the overall efficacy of DMPS in vivo.
Table 2.1: Effect of DMPS on Intracellular Arsenic Species in Arsenite-Exposed HepG2 Cells.[1]
| Treatment Group | Intracellular Inorganic Arsenic (ng) | Intracellular Monomethylated Arsenic (ng) |
| 25 µM As³⁺ | 231.43 | 11.25 |
| 25 µM As³⁺ + 0.2 µM DMPS | 169.53 | 4.88 |
Data adapted from a study on HepG2 cells, demonstrating the reduction of intracellular arsenic species by DMPS.
Table 2.2: Comparative Urinary Metal Excretion with DMPS vs. DMSA.[2]
| Metal | Pre-flush (Baseline) (µg/g creatinine) | Post-DMSA (µg/g creatinine) | Post-DMPS (µg/g creatinine) |
| Arsenic (As) | 12.0 | 17.0 | 54.0 |
| Cadmium (Cd) | 0.3 | 0.4 | 0.5 |
| Lead (Pb) | 13.0 | 4.3 | |
| Mercury (Hg) | 1.0 | 6.4 | 11.0 |
This table compares the mobilization of various heavy metals in urine following a challenge with either DMSA or DMPS, indicating a greater efficacy of DMPS for arsenic and mercury excretion.
Mechanisms of Action: Intracellular vs. Extracellular
DMPS's therapeutic action is predicated on its dual-compartment activity.
Extracellular Activity: In the bloodstream and interstitial fluid, DMPS readily binds to circulating heavy metals. The resulting DMPS-metal complexes are water-soluble and are efficiently filtered by the kidneys, leading to enhanced urinary excretion of the toxic metals. This is the primary mechanism by which DMPS reduces the overall body burden of heavy metals.
Intracellular Activity: DMPS is capable of crossing the cell membrane to a certain extent, where it can chelate metals that have already accumulated within the cell. This is particularly important for mitigating the cytotoxic effects of metals that disrupt intracellular processes. The intracellular activity of DMPS involves:
-
Direct Chelation of Intracellular Metals: DMPS can bind to metals within the cytoplasm and organelles, preventing them from interacting with and damaging sensitive cellular components like enzymes and DNA.
-
Inhibition of Metal-Induced Pathological Processes: As demonstrated in the case of arsenic, DMPS can interfere with the intracellular metabolism of metals. It has been shown to inhibit the biomethylation of arsenite in HepG2 cells, a process that can lead to more toxic intermediates.[1]
-
Reduction of Oxidative Stress: Heavy metals are known to induce oxidative stress by generating reactive oxygen species (ROS). DMPS has been shown to eliminate arsenic-induced ROS accumulation, suggesting an antioxidant or ROS-scavenging capability within the cell.[1] This reduction in oxidative stress can, in turn, affect various downstream signaling pathways.
Experimental Protocols
This section details the methodologies for key experiments to evaluate the intracellular and extracellular activity of DMPS.
In Vitro Assessment of Intracellular DMPS Activity in HepG2 Cells
This protocol is based on the methodology used to study the inhibitory effect of DMPS on arsenic biomethylation.[1]
Objective: To determine the effect of DMPS on the intracellular concentration and speciation of arsenic in a human liver cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics
-
Sodium arsenite (As³⁺) solution
-
DMPS solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
High-performance liquid chromatography (HPLC) system coupled with an inductively coupled plasma mass spectrometer (ICP-MS)
Procedure:
-
Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.
-
Treatment: Expose the cells to a specific concentration of sodium arsenite (e.g., 25 µM) with or without varying concentrations of DMPS (e.g., 0.2 µM) for a defined period (e.g., 24 hours).
-
Cell Harvesting and Washing: After incubation, remove the culture medium and wash the cells multiple times with ice-cold PBS to remove extracellular arsenic and DMPS.
-
Cell Lysis: Lyse the washed cells using a suitable lysis buffer to release the intracellular contents.
-
Sample Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the intracellular arsenic species.
-
Arsenic Speciation Analysis: Analyze the supernatant using HPLC-ICP-MS to separate and quantify the different arsenic species (e.g., inorganic arsenic, monomethylated arsenic, dimethylated arsenic).
-
Data Analysis: Compare the intracellular arsenic concentrations and species distribution between the control (arsenic only) and DMPS-treated groups.
In Vivo Assessment of DMPS Efficacy via Urinary Excretion (Challenge Test)
Objective: To quantify the effectiveness of DMPS in mobilizing and excreting heavy metals from the body.
Materials:
-
Oral or intravenous DMPS
-
Urine collection containers
-
Inductively coupled plasma mass spectrometer (ICP-MS) for metal analysis
Procedure:
-
Baseline Urine Collection: Collect a baseline urine sample before the administration of DMPS to determine the background levels of heavy metal excretion.
-
DMPS Administration: Administer a standardized dose of DMPS to the subject, either orally or intravenously.
-
Timed Urine Collection: Collect all urine for a specified period following DMPS administration (e.g., 6 or 24 hours).
-
Sample Analysis: Measure the concentration of various heavy metals (e.g., mercury, lead, arsenic, cadmium) in the collected urine samples using ICP-MS.
-
Data Analysis: Compare the amount of each metal excreted in the post-DMPS urine collection to the baseline levels to determine the mobilization efficacy of DMPS.
Signaling Pathways and Logical Relationships
The intracellular activity of DMPS, particularly its ability to reduce heavy metal-induced oxidative stress, has implications for several cellular signaling pathways.
DMPS and the Inhibition of Arsenic Biomethylation
The following diagram illustrates the intracellular mechanism by which DMPS inhibits the biomethylation of arsenic, a key aspect of its intracellular activity.
References
DMPS and the Blood-Brain Barrier: A Technical Guide to Permeability and Central Nervous System Interactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent utilized in the treatment of heavy metal intoxication. A critical consideration in the context of neurotoxic metals is the ability of a chelator to interact with and remove metals from the central nervous system (CNS). This is governed by its capacity to cross the blood-brain barrier (BBB), a highly selective interface that protects the brain. This technical guide provides an in-depth analysis of the available scientific evidence regarding the permeability of DMPS across the BBB, summarizing key in vivo and physicochemical data, detailing experimental methodologies, and identifying areas where further research is required. The prevailing evidence suggests that DMPS is a hydrophilic molecule with limited ability to passively diffuse across the BBB. However, in vivo studies demonstrate that DMPS administration can lead to a reduction of heavy metals, specifically methylmercury (B97897), in the brain, suggesting a more complex interaction than simple brain penetration.
Physicochemical Properties and Predicted Blood-Brain Barrier Permeability
The ability of a molecule to passively cross the blood-brain barrier is largely dictated by its physicochemical properties, primarily its lipophilicity, molecular size, and charge.
Lipophilicity: The lipophilicity of a compound is a key determinant of its ability to traverse the lipid-rich membranes of the brain endothelial cells. This is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (typically octanol) to its concentration in an aqueous phase.
-
DMPS LogP: The calculated LogP value for DMPS is -0.2 [1]. A negative LogP value indicates that DMPS is hydrophilic, meaning it has a higher affinity for the aqueous phase than the lipid phase[1]. Generally, compounds with a LogP value around 2 are considered optimal for passive diffusion across the blood-brain barrier. The hydrophilic nature of DMPS strongly suggests that it has a low capacity for passive transcellular diffusion into the brain.
In Vivo Evidence of DMPS Effects on Brain Heavy Metal Concentrations
While the physicochemical properties of DMPS predict poor BBB penetration, in vivo studies in animal models provide crucial insights into its effects on heavy metal concentrations within the brain. A key study investigated the impact of DMPS on mercury levels in the brain of rats exposed to methylmercury.
Quantitative Data from In Vivo Rat Study
The following tables summarize the key quantitative findings from a study on F-344 rats exposed to methylmercury hydroxide (B78521) (MMH) in their drinking water.
Table 1: Brain Mercury Concentrations After a Single DMPS Injection
| Treatment Group (after 9 weeks of MMH exposure) | Inorganic Mercury (Hg²⁺) (µg/g of brain) | Organic Mercury (CH₃Hg⁺) (µg/g of brain) | Total Mercury (µg/g of brain) |
| Saline (Control) | 0.28 | 4.80 | 5.08 |
| DMPS (100 mg/kg) | Slightly Increased | Slightly Increased | Slightly Increased |
| DMPS (200 mg/kg) | Not Significantly Different from Control | Not Significantly Different from Control | Not Significantly Different from Control |
Data extracted from a study on rats exposed to methylmercury, indicating that a single dose of DMPS was largely ineffective in reducing brain mercury levels and may have slightly increased them[2].
Table 2: Brain Mercury Concentrations After Consecutive DMPS Injections
| Treatment Group (after 6 weeks of MMH exposure) | Total Mercury (µg/g of brain) | Organic Mercury (CH₃Hg⁺) (µg/g of brain) | Inorganic Mercury (Hg²⁺) (µg/g of brain) |
| Saline (3 injections) | ~8.0 | ~7.5 | ~0.5 |
| DMPS (1 injection) | ~8.5 | ~8.0 | ~0.5 |
| DMPS (2 injections) | ~7.5 | ~7.0 | ~0.5 |
| DMPS (3 injections) | ~5.0 | ~4.5 | ~0.5 |
Data extrapolated from graphical representations in a study on rats, showing a significant decrease in total and organic mercury in the brain after the third consecutive DMPS injection[2]. The inorganic mercury concentration remained largely unchanged[2].
Table 3: Blood Mercury Concentrations After Consecutive DMPS Injections
| Treatment Group (after 6 weeks of MMH exposure) | Total Blood Mercury Concentration (% of Saline Control) |
| Saline (1 injection) | 100% |
| DMPS (1 injection) | 73% |
| DMPS (2 injections) | ~36.5% (50% reduction of the remaining) |
| DMPS (3 injections) | ~21.9% (40% reduction of the remaining) |
Data indicates that consecutive DMPS treatments were highly effective in reducing total blood mercury levels[2].
These findings suggest that while a single dose of DMPS may not be effective at reducing brain mercury levels, repeated administration can significantly lower the concentration of methylmercury in the brain[2]. Notably, the concentration of inorganic mercury in the brain was not substantially affected by DMPS treatment[2].
Proposed Mechanisms of Action at the Blood-Brain Barrier
The observation that DMPS can reduce brain methylmercury levels despite its hydrophilic nature suggests mechanisms other than simple passive diffusion may be at play.
Conceptual Framework of DMPS-BBB Interaction
Caption: Factors influencing DMPS's effect on brain mercury.
The hydrophilic nature of DMPS limits its passive diffusion across the blood-brain barrier. It is hypothesized that DMPS may exert its effects on brain mercury levels through one or more of the following indirect mechanisms:
-
Chelation in the Periphery: By efficiently binding to mercury in the bloodstream, DMPS creates a concentration gradient that could facilitate the movement of mercury out of the brain and into the blood, where it is then chelated and excreted[2].
-
Interaction with Efflux Transporters: While there is no direct evidence, it is conceivable that DMPS could influence the activity of efflux transporters at the BBB that are responsible for removing xenobiotics and metabolites from the brain.
-
Minimal Penetration with High Efficacy: It is also possible that a very small, analytically undetectable amount of DMPS crosses the BBB, but is still sufficient to chelate and facilitate the removal of mercury from the brain parenchyma.
A study on rats concluded that DMPS treatment does not result in an initial redistribution or increase of lead or inorganic mercury in the brain, supporting the notion of its limited brain penetration[1].
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the key experimental protocol from the in vivo rat study that provided the quantitative data presented above.
In Vivo Rat Study of DMPS and Brain Mercury Levels
Objective: To evaluate the capacity of DMPS to reduce brain, kidney, and blood mercury levels and promote mercury elimination in urine following prolonged exposure to methylmercury.
Experimental Workflow
Caption: In vivo rat study experimental workflow.
Methodology Details:
-
Animal Model: Male F-344 rats were used in the study.
-
Exposure to Methylmercury: Rats were exposed to methylmercury hydroxide (MMH) at a concentration of 10 ppm in their drinking water for a period of up to 9 weeks.
-
DMPS Administration:
-
Single Dose Study: Following 9 weeks of MMH exposure, rats received a single intraperitoneal (i.p.) injection of either saline (control), 100 mg/kg DMPS, or 200 mg/kg DMPS.
-
Consecutive Dose Study: Following 6 weeks of MMH exposure, rats received up to three i.p. injections of either saline or 100 mg/kg DMPS at 72-hour intervals.
-
-
Sample Collection: 24 hours after the final injection, brain, kidney, and blood samples were collected. Urine was collected over a 24-hour period post-injection.
-
Analytical Method: Inorganic (Hg²⁺) and organic (CH₃Hg⁺) mercury species in the collected tissues and urine were quantified using cold vapor atomic fluorescence spectroscopy (CVAFS).
In Vitro Studies and Future Directions
To date, there is a notable absence of published in vitro studies specifically investigating the permeability of DMPS across BBB models. Such studies are crucial for corroborating the predictions based on physicochemical properties and for elucidating potential transport mechanisms.
Proposed In Vitro Experimental Design
Caption: Proposed in vitro DMPS permeability assay.
A standard in vitro BBB model, such as a co-culture of brain endothelial cells, astrocytes, and pericytes on a Transwell insert, could be employed to determine the apparent permeability coefficient (Papp) of DMPS. This would provide a quantitative measure of its ability to cross the endothelial cell layer. Furthermore, such a model could be used to investigate whether DMPS is a substrate for any of the known influx or efflux transporters at the BBB, such as P-glycoprotein.
Conclusion and Research Gaps
The available evidence strongly indicates that DMPS is a hydrophilic chelating agent with limited capacity for passive diffusion across the blood-brain barrier. This is supported by its negative LogP value. However, in vivo studies in rats have demonstrated that consecutive administration of DMPS can effectively reduce the concentration of methylmercury in the brain. This suggests that DMPS may influence brain heavy metal levels through indirect mechanisms, such as enhancing peripheral elimination, rather than by direct, significant entry into the central nervous system.
A significant gap in the current understanding is the lack of direct measurements of DMPS concentrations in the brain or cerebrospinal fluid following administration. Furthermore, there are no published in vitro studies that have quantitatively assessed the permeability of DMPS across a blood-brain barrier model. Future research should focus on these areas to provide a more complete picture of the neuropharmacokinetics of DMPS and to clarify the mechanisms by which it affects heavy metal levels in the central nervous system. Such studies will be invaluable for optimizing chelation therapy strategies for neurotoxic metal exposures.
References
An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)
Disclaimer: The CAS number provided in the topic, 74-61-3, corresponds to Methyl Chloride. This guide focuses on 2,3-Dimercapto-1-propanesulfonic acid, for which the correct CAS number is 4076-02-2.
Introduction
This compound (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union. It is a water-soluble analog of dimercaprol (B125519) (BAL) and is primarily used in medicine as an antidote to heavy metal poisoning, particularly from mercury, arsenic, and lead. Its chemical structure features two thiol (-SH) groups that can bind to heavy metal ions, forming a stable complex that can be excreted from the body. This guide provides a comprehensive overview of its properties, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.
Core Properties of this compound
The fundamental physicochemical and toxicological properties of DMPS are summarized below, providing a quantitative basis for its use in experimental and clinical settings.
| Property | Value | Reference |
| IUPAC Name | 2,3-disulfanylpropane-1-sulfonic acid | |
| CAS Number | 4076-02-2 | |
| Molecular Formula | C3H8O3S3 | |
| Molecular Weight | 188.29 g/mol | |
| Appearance | White crystalline powder | |
| Melting Point | 192-194 °C (decomposes) | |
| Solubility | Soluble in water | |
| pKa | pKa1 = 2.9, pKa2 = 9.3, pKa3 = 11.2 | |
| Half-life | Approximately 20 hours | |
| Excretion | Primarily via urine |
| Parameter | Value | Species | Route of Administration |
| LD50 | 1050 mg/kg | Mouse | Intravenous |
| LD50 | >2000 mg/kg | Mouse | Oral |
| LD50 | 1400 mg/kg | Rat | Intravenous |
| LD50 | 4500 mg/kg | Rat | Oral |
Mechanism of Action: Heavy Metal Chelation
The primary mechanism of action for DMPS is the chelation of heavy metal ions. The two adjacent sulfhydryl groups on the DMPS molecule form strong covalent bonds with metal ions, creating a stable, water-soluble complex. This complex is then readily excreted by the kidneys. The sulfonic acid group enhances the water solubility of the compound and its metal complexes, contributing to its efficacy and relatively low toxicity compared to other chelating agents like dimercaprol.
Caption: Mechanism of DMPS chelation and renal excretion.
Experimental Protocols
The following sections detail standardized protocols for the application and analysis of DMPS in a research context.
This protocol outlines a method to determine the chelation efficiency of DMPS for a specific heavy metal in a controlled in vitro environment.
-
Preparation of Solutions:
-
Prepare a stock solution of DMPS (e.g., 10 mM) in deionized water.
-
Prepare a stock solution of the heavy metal salt (e.g., HgCl2, AsCl3) of known concentration (e.g., 1 mM) in an appropriate solvent.
-
-
Chelation Reaction:
-
In a series of microcentrifuge tubes, add a fixed concentration of the heavy metal solution.
-
Add varying concentrations of the DMPS solution to the tubes to achieve different molar ratios (e.g., 1:1, 1:2, 1:5 metal to DMPS).
-
Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour) with gentle agitation.
-
-
Quantification of Free Metal:
-
Use a method to separate the DMPS-metal complex from the free metal ions. This can be achieved by techniques like ultrafiltration.
-
Quantify the concentration of the remaining free metal in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
-
Data Analysis:
-
Calculate the percentage of metal chelated at each molar ratio.
-
Determine the stoichiometry of the DMPS-metal complex.
-
Caption: Workflow for an in vitro metal chelation assay.
This protocol describes a typical DMPS challenge test used to mobilize and assess the body burden of heavy metals in a preclinical animal model.
-
Acclimatization and Baseline Measurement:
-
Acclimatize animals (e.g., rats, mice) to the housing conditions for at least one week.
-
Collect 24-hour urine samples to establish baseline levels of heavy metal excretion. Analyze samples using ICP-MS.
-
-
DMPS Administration:
-
Administer a single dose of DMPS to the animals. The dose and route will depend on the study design (e.g., 50 mg/kg, intraperitoneal injection).
-
-
Post-Challenge Urine Collection:
-
House the animals in metabolic cages and collect urine for a specified period (e.g., 24 or 48 hours) post-DMPS administration.
-
-
Sample Preparation and Analysis:
-
Measure the total volume of urine collected.
-
Acidify a known volume of each urine sample with trace metal grade nitric acid.
-
Analyze the acidified urine samples for heavy metal concentrations using ICP-MS.
-
-
Data Interpretation:
-
Compare the amount of heavy metal excreted in the 24-hour period post-DMPS challenge to the baseline excretion levels. A significant increase suggests a notable body burden of the specific heavy metal.
-
Caption: Workflow for a DMPS challenge test in an animal model.
DMPS (2,3-Dimercapto-1-propanesulfonic acid): A Water-Soluble Analog of Dimercaprol for Heavy Metal Chelation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heavy metal toxicity represents a significant challenge in clinical and environmental toxicology. While chelation therapy remains the cornerstone of treatment, early chelating agents have notable limitations. This technical guide provides an in-depth examination of 2,3-dimercapto-1-propanesulfonic acid (DMPS), a water-soluble analog of the first clinically used chelator, dimercaprol (B125519) (British Anti-Lewisite, BAL). Developed to overcome the shortcomings of BAL, such as high toxicity and poor water solubility, DMPS offers a superior safety profile and versatile administration options. This document details the physicochemical properties, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety of DMPS, presenting a direct comparison with dimercaprol. Furthermore, it includes detailed experimental protocols for clinical and preclinical evaluation and visualizes key molecular pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Chelation Therapy
The use of chelating agents to treat heavy metal poisoning is a critical medical intervention that involves the formation of stable, non-toxic complexes with metal ions, facilitating their excretion from the body.[1][2] The first such agent to be widely used was dimercaprol, or British Anti-Lewisite (BAL), developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.
Despite its efficacy, dimercaprol has significant disadvantages. It is a lipophilic compound that must be administered via painful intramuscular injection in an oil-based solution.[3] More critically, it has a low therapeutic index and can cause numerous adverse effects.[4][5] A major concern with dimercaprol is its potential to redistribute certain heavy metals, like mercury, into the central nervous system, potentially exacerbating neurotoxicity.[3]
These limitations spurred the development of water-soluble analogs with improved safety profiles. This compound (DMPS), also known as Unithiol, was developed in the Soviet Union in 1958 and introduced to the Western world in 1978.[6] As a dithiol compound like BAL, it effectively binds to heavy metals but incorporates a sulfonic acid group that confers high water solubility.[3][7] This structural modification allows for both oral and intravenous administration and results in a more favorable pharmacokinetic and safety profile, making DMPS a superior alternative for the treatment of mercury, arsenic, and lead poisoning.[3][6][8]
Physicochemical Properties and Mechanism of Action
The therapeutic advantages of DMPS over dimercaprol are rooted in their distinct chemical structures.
2.1 Chemical Structure and Chelation Both DMPS and dimercaprol are dithiols, possessing two sulfhydryl (-SH) groups that are crucial for their metal-binding capabilities.[3] These groups form stable coordinate bonds with heavy metal ions, creating a heterocyclic ring structure known as a chelate. The stability of this metal-chelator complex is essential for preventing the metal from interacting with endogenous biological ligands, such as enzymes, and for facilitating its subsequent excretion.[9]
The key structural difference is the presence of a sulfonic acid group (-SO₃H) at the C1 position of the propane (B168953) backbone in DMPS.[3] This group is highly polar and ionizable, rendering the molecule water-soluble, whereas dimercaprol is lipophilic.[3][8]
Table 1: Comparison of Physicochemical Properties (DMPS vs. Dimercaprol)
| Property | DMPS (Unithiol) | Dimercaprol (BAL) | Key Significance |
| Chemical Formula | C₃H₈O₃S₃ | C₃H₈OS₂ | The additional SO₃ group in DMPS is key to its properties. |
| Molar Mass | 188.27 g/mol [7] | 124.22 g/mol | - |
| Appearance | White crystalline powder | Colorless to yellowish viscous liquid | Reflects their different physical states at room temperature. |
| Water Solubility | High (hydrophilic)[8] | Low (lipophilic) | Allows for oral and IV administration of DMPS; BAL requires oily injection.[3] |
| LogP | -0.2[8] | ~1.6 (estimated) | Quantifies the difference in lipophilicity, affecting distribution. |
| Administration | Oral, Intravenous (IV), Intramuscular (IM)[10] | Intramuscular (IM) only[4] | DMPS offers greater clinical flexibility. |
Pharmacokinetics and Pharmacodynamics
The differing physicochemical properties of DMPS and dimercaprol directly influence their absorption, distribution, metabolism, and excretion (ADME), as well as their therapeutic and toxic effects.
3.1 Pharmacokinetics DMPS is well-absorbed orally, with a bioavailability of approximately 50%.[6] Following administration, it is rapidly distributed throughout the extracellular and intracellular fluid compartments.[6] Crucially, due to its hydrophilic nature, DMPS does not cross the blood-brain barrier and does not redistribute mercury, arsenic, or lead to the brain.[3][6][11] The drug and its metal complexes are primarily eliminated via the kidneys, with about 80% of an administered dose excreted in the urine within 24 hours.[6]
Dimercaprol, by contrast, is absorbed slowly from its oily injection site. Its lipophilicity allows it to penetrate intracellularly and cross the blood-brain barrier, which contributes to its toxic potential through metal redistribution.[3]
Table 2: Pharmacokinetic Parameters (DMPS vs. Dimercaprol)
| Parameter | DMPS (Unithiol) | Dimercaprol (BAL) | Reference(s) |
| Bioavailability (Oral) | ~50% | Not applicable | [6] |
| Half-life | ~9-20 hours (IV) | ~1.5 hours | [10][12] |
| Distribution | Extracellular and intracellular; does not cross BBB | Intracellular; crosses BBB | [3][6] |
| Primary Excretion Route | Renal (Urine) | Renal and Biliary | [6][10][11] |
3.2 Pharmacodynamics DMPS administration leads to a rapid and significant increase in the urinary excretion of specific heavy metals. It shows a strong affinity for mercury, arsenic, lead, and antimony.[6][13][14] The chelation process can also lead to an increased excretion of essential trace minerals, particularly copper and zinc, which may necessitate supplementation during prolonged therapy.[10][14] Dimercaprol also enhances metal excretion but its dose is limited by its toxicity. Studies have shown that the therapeutic index of DMPS is significantly higher than that of BAL.[8][15]
Clinical Applications and Efficacy
DMPS is used both as a therapeutic agent for acute and chronic metal poisoning and as a diagnostic tool to assess heavy metal body burden.
4.1 Treatment of Heavy Metal Poisoning DMPS is recognized as a highly effective antidote for intoxications with mercury (inorganic and organic), arsenic, and lead.[6]
-
Mercury: DMPS is considered a first-line treatment for mercury poisoning. It effectively clears mercury from the blood and reduces the burden in tissues, particularly the kidneys.[8][16]
-
Arsenic: DMPS is superior to BAL for treating acute arsenic poisoning due to its higher water solubility, lower toxicity, and high therapeutic index.[1] It effectively chelates arsenic and promotes its urinary excretion.[17]
-
Lead: While DMSA and EDTA are also effective for lead, DMPS is a viable option, particularly in cases of mixed metal exposure.[14][18]
4.2 The DMPS Provocation Test Intravenous or oral administration of DMPS is widely used as a "challenge" or provocation test to estimate the body burden of heavy metals. A baseline urine sample is collected, after which a standardized dose of DMPS is given. Urine is then collected for a specified period (e.g., 2-6 hours for IV, 6-9 hours for oral) and analyzed for heavy metal content.[10] A significant increase in metal excretion post-DMPS suggests an elevated and mobilizable body burden.
Table 3: Metal Excretion Following DMPS Provocation (Illustrative Data)
| Metal | Pre-DMPS (µg/g creatinine) | Post-DMPS (µg/g creatinine) | Fold Increase |
| Mercury (Hg) | < 2 | > 20 | > 10x |
| Lead (Pb) | < 5 | > 25 | > 5x |
| Arsenic (As) | < 15 | > 50 | > 3.3x |
| Copper (Cu) | < 20 | > 100 | > 5x |
| Note: Values are illustrative and clinical interpretation requires correlation with reference ranges and patient history. Data reflects the principle that DMPS mobilizes metals for excretion. |
Safety and Toxicity Profile
The primary advantage of DMPS over dimercaprol is its superior safety profile.
5.1 Comparison with Dimercaprol Dimercaprol is associated with a high incidence of adverse effects (up to 50% of patients), including hypertension, tachycardia, nausea, vomiting, and fever.[16] As previously noted, its most dangerous property is the redistribution of metals to the brain.[3] In contrast, DMPS is generally well-tolerated.[8] It does not redistribute arsenic, lead, or inorganic mercury to the brain.[6][11]
5.2 Adverse Effects of DMPS Adverse reactions to DMPS are relatively rare but can occur.[6]
-
Allergic Reactions: Skin reactions (rashes) are the most common side effect, occurring in 5-10% of patients, and are usually transient.[10] Severe reactions like Stevens-Johnson syndrome have been reported in rare cases.[7][10]
-
Cardiovascular: Rapid intravenous injection of high doses can cause a transient drop in blood pressure and tachycardia.[10][19]
-
Mineral Depletion: As a dithiol, DMPS can bind to and increase the excretion of essential minerals like zinc and copper.[10]
-
Other: Mild neutropenia, elevated liver enzymes, and gastrointestinal discomfort have been occasionally reported.[11]
Table 4: Comparative Toxicity of Dithiol Chelators
| Compound | LD₅₀ (Mice, IV) | Therapeutic Index vs. Arsenite (Mice) | Key Safety Concern | Reference(s) |
| DMPS | ~1050 mg/kg | 14 | Hypersensitivity, hypotension with rapid IV infusion. | [15] |
| Dimercaprol (BAL) | ~40-60 mg/kg | 1 | High systemic toxicity, redistribution of mercury to the brain. | [15] |
| DMSA | ~2480 mg/kg | 42 | Generally very safe, some GI upset. | [15] |
Experimental Protocols
This section provides standardized methodologies for the evaluation of DMPS.
6.1 Protocol: DMPS Provocation Test for Heavy Metal Burden Assessment
Objective: To quantify the mobilizable body burden of toxic heavy metals.
Materials:
-
Sterile, metal-free urine collection containers.
-
DMPS (Dimaval® or compounded equivalent), injectable solution (50 mg/mL) or oral capsules (100 mg).
-
Phlebotomy supplies for optional baseline blood work.
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for urine analysis.
Methodology:
-
Patient Preparation: The patient should be well-hydrated. Instruct the patient to avoid seafood for 3-4 days prior to the test to prevent dietary interference with arsenic levels. Certain medications and mineral supplements should be discontinued (B1498344) as advised by the clinician.
-
Baseline Sample: Collect a pre-provocation (baseline) urine sample.
-
DMPS Administration:
-
Urine Collection:
-
Sample Processing and Analysis: Record the total volume of the collected urine. Send an aliquot of both the baseline and post-provocation samples to a qualified laboratory for analysis by ICP-MS. Results should be expressed in µg of metal per gram of creatinine (B1669602) to correct for urine dilution.[18][20]
-
Interpretation: Compare the post-DMPS excretion levels to the baseline levels and established reference ranges. A significant rise in metal excretion indicates a positive provocation response.
6.2 Protocol: In Vitro Evaluation of Metal Chelation (Ferrozine Assay for Iron)
Objective: To determine the metal-chelating ability of a compound like DMPS using a colorimetric assay. This protocol uses iron as an example.
Materials:
-
DMPS solution of known concentration.
-
Ferrous chloride (FeCl₂) solution (2 mM).
-
Ferrozine (B1204870) solution (5 mM).
-
Acetate (B1210297) buffer (0.1 M, pH 4.9).
-
Spectrophotometer.
Methodology:
-
Reaction Mixture: In a microplate well or cuvette, mix 250 µL of the DMPS sample (at various concentrations) with 1 mL of acetate buffer.
-
Add Metal: Add 25 µL of 2 mM FeCl₂ to the mixture. Mix well.
-
Add Indicator: Add 50 µL of 5 mM ferrozine solution. Ferrozine forms a stable, magenta-colored complex with ferrous iron.
-
Incubation: Incubate the mixture for 10 minutes at room temperature.
-
Measurement: Measure the absorbance of the solution at 562 nm. A control sample (without DMPS) should be run in parallel.
-
Calculation: The chelating activity is calculated as a percentage reduction in the magenta color, using the formula:
-
Chelating Effect (%) = [(Abs_control - Abs_sample) / Abs_control] x 100
-
-
Interpretation: A higher percentage indicates stronger chelating activity, as the DMPS competes with ferrozine to bind the available iron, thus reducing the color of the ferrozine-iron complex.[21]
Signaling Pathways and Visualization
Heavy metals exert their toxicity by interfering with essential cellular functions, often by inducing oxidative stress and inhibiting enzymes. Chelating agents work by removing the inciting metal ion.
7.1 Heavy Metal-Induced Cellular Damage Many toxic heavy metals, such as mercury, lead, and cadmium, are redox-active or bind to sulfhydryl groups in antioxidants like glutathione, disrupting cellular redox homeostasis.[22] This leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[22][23] Excessive ROS damages cellular components through lipid peroxidation of membranes, oxidative modification of proteins, and DNA damage, ultimately leading to mitochondrial dysfunction and cell death.[22][24]
7.2 DMPS Chelation and Detoxification Workflow DMPS intervenes at the source of toxicity. After administration, it circulates and binds to heavy metals in the blood and tissues. The resulting DMPS-metal complex is water-soluble, biologically inert, and readily excreted by the kidneys. This action prevents the metal from interacting with cellular targets and removes it from the body.
7.3 Experimental Workflow Visualization The clinical utility of DMPS, particularly for diagnostic provocation, follows a clear experimental sequence. Visualizing this workflow helps standardize the protocol and ensure procedural accuracy.
Conclusion
DMPS represents a significant advancement in chelation therapy, offering a safer and more versatile alternative to its predecessor, dimercaprol. Its water solubility allows for both oral and intravenous administration, and its hydrophilic nature prevents the dangerous redistribution of heavy metals to the brain. With a well-established efficacy against mercury, arsenic, and lead, and a favorable safety profile, DMPS is an indispensable tool in clinical toxicology for both therapeutic and diagnostic purposes. This guide has provided the core technical information, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively understand and utilize DMPS in their work. Continued research may further refine its applications and explore its utility against other toxic metals.
References
- 1. researchgate.net [researchgate.net]
- 2. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 3. nbinno.com [nbinno.com]
- 4. Are we ready to replace dimercaprol (BAL) as an arsenic antidote? | Semantic Scholar [semanticscholar.org]
- 5. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. benchchem.com [benchchem.com]
- 10. ndhealthfacts.org [ndhealthfacts.org]
- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. awaremed.com [awaremed.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. DMSA, DMPS, and DMPA--as arsenic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. wellnesspharmacy.com [wellnesspharmacy.com]
- 17. Amelioration by BAL (2,3-dimercapto-1-propanol) and DMPS (sodium this compound) of arsenite developmental toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. austin.org.au [austin.org.au]
- 20. journaljammr.com [journaljammr.com]
- 21. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS): Discovery, History, and Core Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent pivotal in the treatment of heavy metal poisoning. The document details its discovery and historical development, chemical synthesis, and mechanism of action. Furthermore, it presents a compilation of quantitative toxicological and pharmacokinetic data, alongside detailed experimental protocols for its synthesis and evaluation. Visual diagrams of key processes are included to facilitate a deeper understanding of its biochemical interactions and experimental applications.
Introduction
This compound (DMPS), and its sodium salt Unithiol, is a water-soluble dithiol chelating agent.[1][2] Structurally related to dimercaprol (B125519) (British Anti-Lewisite, BAL), DMPS was developed as a more water-soluble and less toxic alternative for the treatment of heavy metal intoxication, particularly from arsenic and mercury.[1][3][4] Its efficacy in forming stable, water-soluble complexes with heavy metals facilitates their renal excretion, thereby reducing the body's toxic burden. This guide serves as a technical resource for professionals engaged in toxicology research and drug development, offering in-depth information on the scientific journey and technical data of DMPS.
Discovery and History
The synthesis of DMPS was first reported in 1956 by Soviet scientist V. E. Petrunkin in Kiev.[1][2] This development marked a significant advancement in chelation therapy, providing a water-soluble alternative to the oily BAL. Shortly after its synthesis, DMPS, under the name Unithiol, became an official drug in the Soviet Union.[3] Its use and study were largely confined to the Soviet Union and China for several decades. It became more widely known in the Western world in the late 1970s and 1980s. Subsequent research focused on its efficacy in treating poisoning from various heavy metals, including polonium-210, and its comparative effectiveness against other chelators like meso-2,3-dimercaptosuccinic acid (DMSA).
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₈O₃S₃ | [2] |
| Molar Mass | 188.27 g·mol⁻¹ | [2] |
| Appearance | White crystalline solid | |
| Solubility | Water-soluble | [1] |
| CAS Number | 74-61-3 | [2] |
| Sodium Salt (Unithiol) CAS Number | 4076-02-2 |
Quantitative Data
Toxicological Data: Lethal Dose (LD50)
| Species | Route of Administration | LD50 | Reference |
| Mouse | Intraperitoneal (i.p.) | 10.84 mmol/kg (DL-DMPS) | |
| Mouse | Intraperitoneal (i.p.) | 6.53 mmol/kg (D-DMPS) | |
| Mouse | Intraperitoneal (i.p.) | 6.53 mmol/kg (L-DMPS) |
Pharmacokinetic Parameters in Humans (Intravenous Administration)
| Parameter | Value | Reference |
| Elimination Half-life (Total DMPS) | ~20 hours | |
| Primary Route of Excretion | Renal | |
| Protein Binding | Extensively bound to plasma proteins (mainly albumin) | |
| Metabolism | Rapidly transformed to disulfide forms |
Experimental Protocols
Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate (Unithiol)
This protocol is adapted from patented industrial synthesis methods.
Materials:
-
Allyl bromide
-
Sodium sulfite (B76179)
-
Bromine
-
Sodium hydrosulfide (B80085) (NaSH)
-
Lead (II) acetate (B1210297)
-
Hydrogen sulfide (B99878) (H₂S) gas
-
Ethanol (90%)
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
Step 1: Formation of Sodium Allylsulfonate. Reflux allyl bromide with sodium sulfite in an aqueous solution.
-
Step 2: Bromination. To the resulting sodium allylsulfonate solution, add bromine at room temperature.
-
Step 3: Dithiol Formation. React the brominated intermediate with sodium hydrosulfide.
-
Step 4: Precipitation of the Lead-DMPS Complex. Add a solution of lead (II) acetate to the reaction mixture to precipitate the lead-DMPS complex.
-
Step 5: Liberation of DMPS. Suspend the lead-DMPS complex in methanol and bubble hydrogen sulfide gas through the suspension to precipitate lead sulfide.
-
Step 6: Isolation and Purification. Filter off the lead sulfide. The filtrate contains the sodium salt of DMPS. Purify by recrystallization from 90% ethanol.
Determination of Acute Oral Toxicity (LD50) - Adapted from OECD Guideline 423
This is a generalized protocol and should be adapted with specific details for DMPS.
Animals:
-
Healthy, young adult rats of a single sex (females generally preferred).
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Fasting: Fast animals overnight prior to dosing (with access to water).
-
Dose Administration: Administer DMPS dissolved in a suitable vehicle (e.g., water) by oral gavage. Start with a single animal at a defined dose level (e.g., 300 mg/kg).
-
Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
-
Stepwise Dosing: Based on the outcome for the first animal, dose additional animals in a stepwise manner with higher or lower fixed doses (e.g., 2000 mg/kg, 300 mg/kg, 50 mg/kg) to identify the dose range causing mortality.
-
Data Analysis: The LD50 is determined based on the dose at which 50% of the animals die.
In Vivo Efficacy Study for Mercury Detoxification in a Rodent Model
Animals:
-
Male Wistar rats.
Procedure:
-
Induction of Mercury Toxicity: Administer a non-lethal toxic dose of mercuric chloride (HgCl₂) subcutaneously or intraperitoneally.
-
Treatment Groups: Divide the animals into groups: a control group receiving vehicle only, and treatment groups receiving different doses of DMPS (e.g., 25, 50, 100 mg/kg) orally or intravenously at specific time points post-mercury exposure.
-
Sample Collection: Collect urine and feces at regular intervals to measure mercury excretion. At the end of the study, collect tissues (kidney, liver, brain) for mercury analysis.
-
Biochemical Analysis: Analyze blood samples for markers of kidney and liver function.
-
Data Analysis: Compare the levels of mercury in excreta and tissues between the control and DMPS-treated groups to determine the efficacy of DMPS in promoting mercury elimination.
Quantification of DMPS in Human Urine by HPLC
This is a representative protocol and may require optimization.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or electrochemical detector.
-
Reversed-phase C18 column.
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove particulate matter. Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength appropriate for the DMPS-metal complex or the native compound, or electrochemical detection for the thiol groups.
-
-
Quantification: Prepare a standard curve using known concentrations of DMPS. Quantify the amount of DMPS in the urine samples by comparing their peak areas to the standard curve.
Signaling Pathways and Mechanism of Action
The primary mechanism of action of DMPS is the chelation of heavy metals . The two thiol (-SH) groups on adjacent carbon atoms in the DMPS molecule form stable, five-membered rings with heavy metal ions like mercury (Hg²⁺) and arsenic (As³⁺). This process sequesters the metal ions, preventing them from interacting with and damaging biological macromolecules such as enzymes. The sulfonic acid group (-SO₃H) imparts high water solubility to the DMPS-metal complex, which facilitates its excretion through the kidneys.
Currently, there is limited evidence to suggest that DMPS directly interacts with and modulates specific intracellular signaling pathways in a manner independent of its chelating activity. The observed biological effects of DMPS are predominantly attributed to the downstream consequences of heavy metal removal, such as the restoration of enzyme function and reduction of oxidative stress.
Visualizations
Caption: Synthesis pathway of Sodium 2,3-Dimercapto-1-propanesulfonate.
Caption: Mechanism of heavy metal chelation and excretion by DMPS.
Caption: General experimental workflow for in vivo efficacy studies.
References
An In-Depth Technical Guide on the Theoretical Binding Affinity of DMPS for Various Metals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimercapto-1-propanesulfonic acid (DMPS), and its sodium salt unithiol, is a chelating agent utilized in the treatment of heavy metal poisoning. Its efficacy is rooted in its molecular structure, which features two thiol (-SH) groups and a sulfonic acid (-SO₃H) group. This configuration allows for the formation of stable complexes with a variety of metal ions, facilitating their excretion from the body.[1][2][3] This technical guide provides a comprehensive overview of the theoretical binding affinity of DMPS for various metals, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data on Binding Affinity
The strength of the interaction between DMPS and a metal ion is quantified by the stability constant (log K). A higher log K value indicates a stronger and more stable complex. The available data on the stability constants of DMPS with various metal ions are summarized in the table below. It is important to note that comprehensive, directly comparable quantitative data for a wide range of metals under identical experimental conditions are limited in the publicly available literature.
| Metal Ion | log K Value | Notes |
| Mercury (Hg²⁺) | 38.3 | Indicates a very high binding affinity. |
| Lead (Pb²⁺) | 16.6 | Signifies a strong binding affinity. |
| Cadmium (Cd²⁺) | Moderate | Qualitative descriptions suggest a moderate binding capacity.[1] |
| Arsenic (As³⁺) | High | DMPS is considered highly effective for chelating arsenic.[4] |
| Copper (Cu²⁺) | High | DMPS exhibits a strong binding ability for copper.[5] |
| Zinc (Zn²⁺) | Moderate | DMPS is known to bind with zinc.[6] |
Note: The log K values are dependent on experimental conditions such as pH, temperature, and ionic strength. The values presented here are indicative of the relative binding strengths.
Experimental Protocols for Determining Binding Affinity
The stability constants of DMPS-metal complexes are typically determined using potentiometric titration and spectrophotometric methods.
Potentiometric Titration
This method involves monitoring the change in the potential of an electrode in a solution containing the metal ion and DMPS as a titrant (a solution of known concentration) is added.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., nitrate (B79036) or chloride salt) of known concentration in a suitable buffer to maintain a constant pH.
-
Prepare a standard solution of DMPS of known concentration.
-
Prepare a titrant solution, typically a strong base like NaOH, standardized against a primary standard.
-
All solutions should be prepared in deionized water with a constant ionic strength, usually maintained with a background electrolyte like KCl or KNO₃.
-
-
Apparatus Setup:
-
Use a thermostated titration vessel to maintain a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Employ a calibrated pH meter with a combination glass electrode or a specific ion-selective electrode for the metal being studied.
-
Use a precision burette for the addition of the titrant.
-
Continuously stir the solution with a magnetic stirrer.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to prevent oxidation, especially of the thiol groups in DMPS.
-
-
Titration Procedure:
-
Pipette a known volume of the metal ion solution into the titration vessel.
-
Add a known volume of the DMPS solution.
-
Allow the solution to equilibrate.
-
Record the initial potential or pH.
-
Add small, precise increments of the titrant (NaOH solution).
-
After each addition, allow the potential or pH to stabilize and record the reading along with the volume of titrant added.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the measured potential or pH against the volume of titrant added to obtain a titration curve.
-
The stability constants are calculated from the titration data using specialized software that fits the experimental data to a chemical model of the equilibria involved in the complex formation.
-
Experimental Workflow for Potentiometric Titration
Caption: A flowchart illustrating the key steps in determining DMPS-metal stability constants via potentiometric titration.
UV-Vis Spectrophotometry
This technique is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance of ultraviolet or visible light.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of either the metal ion or DMPS, and varying concentrations of the other component.
-
Maintain a constant pH and ionic strength using a suitable buffer and background electrolyte.
-
-
Spectrophotometric Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectrum of each solution over a relevant wavelength range to identify the wavelength of maximum absorbance (λ_max) for the DMPS-metal complex.
-
Measure the absorbance of each solution at the determined λ_max.
-
-
Data Analysis:
-
The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry of the complex.
-
The stability constant can be calculated by applying non-linear regression analysis to the absorbance data as a function of the concentrations of the metal and DMPS.
-
Experimental Workflow for UV-Vis Spectrophotometry
Caption: A flowchart outlining the procedure for determining DMPS-metal binding properties using UV-Vis spectrophotometry.
Signaling Pathways Affected by DMPS Chelation
Heavy metal toxicity is often mediated by the induction of oxidative stress and interference with cellular signaling pathways. DMPS, by chelating these metals, can mitigate their toxic effects and restore normal cellular function. Key signaling pathways implicated include the MAP kinase (MAPK) and Nrf2 pathways.
Mitigation of Oxidative Stress and MAP Kinase (MAPK) Pathway Dysregulation
Heavy metals like mercury, lead, and cadmium are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[5][7] This oxidative stress can activate the MAPK signaling cascade, which is involved in cellular processes such as proliferation, differentiation, and apoptosis.[5] By binding to and facilitating the removal of these metals, DMPS can reduce the ROS burden and thereby attenuate the aberrant activation of the MAPK pathway, preventing downstream cellular damage.
Logical Relationship of DMPS Action on MAPK Pathway
Caption: Diagram showing how DMPS chelates heavy metals, thereby reducing oxidative stress and subsequent MAPK pathway activation.
Modulation of the Nrf2 Antioxidant Response Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Exposure to heavy metals can induce the Nrf2 pathway as a cellular defense mechanism against oxidative stress.[8][9][10] While this is a protective response, chronic activation can be detrimental. DMPS, by removing the metallic trigger, can help to normalize the activity of the Nrf2 pathway, ensuring an appropriate antioxidant response without the potential for long-term adverse effects associated with persistent activation.
Logical Relationship of DMPS Action on Nrf2 Pathway
Caption: Diagram illustrating how DMPS, by chelating heavy metals, modulates the Nrf2-mediated antioxidant and detoxification response.
Conclusion
DMPS is a potent chelating agent with a particularly high affinity for mercury and a strong affinity for lead, arsenic, and copper. The quantitative determination of its binding affinities relies on established experimental techniques such as potentiometric titration and UV-Vis spectrophotometry. By effectively binding and promoting the excretion of heavy metals, DMPS plays a crucial role in mitigating their toxicity, in part by modulating key cellular signaling pathways involved in oxidative stress and antioxidant defense. Further research to expand the quantitative database of DMPS binding affinities for a wider range of metals and to further elucidate its precise mechanisms of action at the cellular level will be invaluable for the continued development and optimization of chelation therapies.
References
- 1. Buy this compound | 74-61-3 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. biomedres.us [biomedres.us]
- 5. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. The Role of Toxic Metals and Metalloids in Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling in heavy metals-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for DMPS Administration in Rodent Models: Application Notes for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the administration of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent, in rodent models for preclinical research. DMPS is primarily utilized for its ability to bind to heavy metals, facilitating their excretion from the body. These protocols are designed to offer standardized procedures for investigating the therapeutic potential and toxicological profile of DMPS in various research contexts, including heavy metal detoxification and the mitigation of drug-induced toxicities.
Introduction
This compound (DMPS) is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite) developed for use as a heavy metal chelator.[1] It is effective in binding to a range of heavy metals, including mercury, lead, arsenic, and cadmium, thereby reducing their systemic toxicity.[2] In rodent models, DMPS has been instrumental in studying the mechanisms of heavy metal poisoning and evaluating the efficacy of chelation therapy.[3] Furthermore, its potential protective effects against drug-induced organ damage, such as cisplatin-induced nephrotoxicity, are an active area of investigation.[4]
These application notes provide comprehensive protocols for the preparation and administration of DMPS in mice and rats via common routes, including oral gavage, intraperitoneal (IP), and intravenous (IV) injection. Additionally, this document summarizes key quantitative data on DMPS, including its toxicity and efficacy in reducing heavy metal burdens, and provides visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize key quantitative data for DMPS administration in rodent models.
Table 1: DMPS Toxicity Data
| Parameter | Species | Route of Administration | Value | Reference |
| LD50 of related dithiol DMSA | Mouse | Intravenous (i.v.) | 2.4 g/kg | [1] |
| Intramuscular (i.m.) | 3.8 g/kg | [1] | ||
| Intraperitoneal (i.p.) | 4.4 g/kg | [1] | ||
| Oral | 8.5 g/kg | [1] | ||
| No Observable Effect Level (NOEL) - Developmental | Mouse | Oral | 630 mg/kg/day |
Table 2: DMPS Efficacy in Heavy Metal Chelation in Rodents
| Heavy Metal | Species | DMPS Dose and Route | Tissue | % Reduction in Metal Burden | Reference |
| Inorganic Mercury | Rat | 100 mg/kg (i.p.) | Kidney | ~38% (inorganic Hg), ~59% (organic Hg) | [5] |
| Rat | 200 mg/kg (i.p.) | Kidney | ~65% (inorganic Hg), ~45% (organic Hg) | [5] | |
| Rat | Two consecutive doses (oral) | Kidney | ~30% | [6] | |
| Rat | Two consecutive doses (i.p.) | Kidney | ~50% | [6] | |
| Lead | Rat | 0.27 mmol/kg/day (i.p.) for 4 days | Brain | No increase observed | [3] |
| Cadmium | Mouse | Equimolar dose (i.p.) | Kidney | Increased retention noted with DMSA, a related chelator | [2] |
Experimental Protocols
Preparation of DMPS Solution for Administration
Materials:
-
DMPS sodium salt (e.g., Dimaval®)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
pH meter (optional)
-
Sterile filters (0.22 µm)
Procedure:
-
Determine the required concentration of the DMPS solution based on the desired dosage and administration volume.
-
Under sterile conditions, weigh the appropriate amount of DMPS sodium salt powder.
-
Dissolve the DMPS powder in a sterile vehicle such as saline or PBS. DMPS is water-soluble.
-
Vortex the solution until the DMPS is completely dissolved.
-
(Optional) Check the pH of the solution and adjust to physiological pH (~7.4) if necessary.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution as recommended by the manufacturer, typically protected from light.
Protocol for Oral Gavage Administration
Rodent Species: Mouse or Rat
Purpose: To administer a precise dose of DMPS directly into the stomach.
Materials:
-
Prepared DMPS solution
-
Appropriately sized gavage needle (flexible or rigid with a ball-tip)
-
Syringe
Procedure:
-
Restrain the animal securely. For mice, this can be done by scruffing the neck. For rats, a firmer grip around the torso may be necessary.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib.
-
Attach the syringe containing the DMPS solution to the gavage needle.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the animal to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Slowly administer the DMPS solution.
-
Gently remove the gavage needle.
-
Monitor the animal for any signs of distress, such as difficulty breathing.
Protocol for Intraperitoneal (IP) Injection
Rodent Species: Mouse or Rat
Purpose: To administer DMPS into the peritoneal cavity for systemic absorption.
Materials:
-
Prepared DMPS solution
-
Sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
Procedure:
-
Restrain the animal, exposing the abdomen. For mice, scruffing and securing the tail is effective. For rats, a two-handed grip securing the head and body is required.
-
Tilt the animal slightly downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen at a 30-45 degree angle, avoiding the midline to prevent injection into the bladder or cecum.
-
Aspirate to ensure no fluid (blood or urine) is drawn into the syringe.
-
Slowly inject the DMPS solution into the peritoneal cavity.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Protocol for Intravenous (IV) Injection (Tail Vein)
Rodent Species: Mouse or Rat
Purpose: To administer DMPS directly into the systemic circulation for rapid distribution.
Materials:
-
Prepared DMPS solution
-
Sterile syringe and needle (e.g., 27-30 gauge for mice, 25-27 gauge for rats)
-
Restraining device (e.g., rodent restrainer)
-
Heat lamp or warm water to dilate the tail vein
Procedure:
-
Place the animal in a restraining device, allowing access to the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol swab.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub (this may not always be visible with small needles).
-
Slowly inject the DMPS solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Visualizations
Signaling Pathways in Heavy Metal Toxicity
Heavy metals exert their toxic effects through various signaling pathways, leading to cellular damage. DMPS acts by chelating these metals, thereby mitigating their downstream effects.
Caption: Signaling pathways affected by heavy metal toxicity and the role of DMPS.
Experimental Workflow for Evaluating DMPS in a Rodent Model of Heavy Metal Toxicity
This workflow outlines the key steps in an experiment designed to assess the efficacy of DMPS in a rodent model of heavy metal-induced toxicity.
Caption: Experimental workflow for DMPS evaluation in heavy metal toxicity.
Discussion and Considerations
The administration of DMPS in rodent models requires careful attention to experimental design and technical execution. The choice of administration route will depend on the specific research question. Oral administration is less invasive but may result in lower bioavailability compared to parenteral routes.[7][8] Intraperitoneal injection offers a convenient method for systemic delivery, while intravenous injection ensures immediate and complete bioavailability.
Dosage selection is critical and should be based on the specific application. For heavy metal chelation studies, doses in the range of 50-200 mg/kg have been shown to be effective in rodents.[5][6] In studies of cisplatin-induced nephrotoxicity, the timing of DMPS administration relative to cisplatin (B142131) exposure is a key variable.
It is essential to include appropriate control groups in all experiments, including a vehicle control group to account for any effects of the solvent used to dissolve the DMPS. When investigating heavy metal toxicity, a group receiving the heavy metal alone is necessary to establish the extent of toxicity against which the effects of DMPS can be compared.
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers utilizing DMPS in rodent models. Adherence to these standardized procedures will enhance the reproducibility and reliability of experimental findings. Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of DMPS in different rodent strains and to explore its full therapeutic potential in a range of preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Cisplatin-Induced Rodent Model of Kidney Injury: Characteristics and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mercury binding to the chelation therapy agents DMSA and DMPS and the rational design of custom chelators for mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oral ld50 values: Topics by Science.gov [science.gov]
- 7. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relationship between lethal toxicity in oral administration and injection to mice: effect of exposure routes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Heavy Metal Detoxification Studies Using DMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination poses a significant threat to human health. In vitro studies are crucial for understanding the mechanisms of heavy metal toxicity and for the development of effective chelating agents. 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, has been recognized for its potential in detoxifying heavy metals such as mercury, lead, and arsenic.[1][2][3] Its dithiol structure allows it to form stable complexes with heavy metal ions, facilitating their removal from biological systems.[1] These application notes provide detailed protocols for in vitro studies designed to evaluate the efficacy of DMPS in heavy metal detoxification.
Mechanism of Action of DMPS
DMPS primarily functions as a chelating agent. Its two sulfhydryl (-SH) groups have a high affinity for heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺).[1] Upon binding, DMPS forms a stable, water-soluble complex with the metal ion, which can then be more readily excreted from cells and the body.[1] Beyond simple chelation, DMPS has also been shown to mitigate oxidative stress induced by heavy metals, a key mechanism of their toxicity.[4] Studies have indicated that DMPS can reduce the levels of reactive oxygen species (ROS) generated by heavy metal exposure.[4] In the context of arsenic detoxification, DMPS can influence its biomethylation process, a critical step in arsenic metabolism and excretion.[4]
Signaling Pathway of Heavy Metal-Induced Oxidative Stress and DMPS Intervention
References
Application of DMPS in Cell Culture Experiments: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a water-soluble chelating agent primarily utilized as an antidote for heavy metal poisoning, particularly from mercury and arsenic. In the realm of cell culture, DMPS serves as a crucial tool for investigating the mechanisms of heavy metal-induced cytotoxicity and for evaluating the efficacy of chelation therapy at a cellular level. Its ability to sequester metal ions prevents them from interfering with vital cellular processes, thereby mitigating their toxic effects. These application notes provide detailed protocols for the use of DMPS in cell culture experiments to assess its protective effects against heavy metal-induced cytotoxicity and apoptosis, and to explore its influence on relevant signaling pathways.
Mechanism of Action
DMPS is a dithiol compound containing two sulfhydryl (-SH) groups that form stable complexes with heavy metal ions. This chelation process effectively inactivates the metal ions, preventing them from binding to and disrupting the function of cellular macromolecules such as enzymes and structural proteins. In cell culture systems, DMPS can be used to prevent or reverse the toxic effects of heavy metals, which often include the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the induction of apoptosis.
Data Presentation: Protective Effects of DMPS
The following table summarizes the effective concentrations of DMPS used in various cell culture studies to counteract the cytotoxic effects of heavy metals. As DMPS is primarily a chelating agent, its efficacy is demonstrated by its ability to protect cells from heavy metal-induced damage rather than by direct cytotoxicity (IC50 values for DMPS alone are not commonly reported as it exhibits low intrinsic toxicity at typical experimental concentrations).
| Cell Line | Heavy Metal | Heavy Metal Concentration | DMPS Concentration | Observed Protective Effect | Reference |
| Opossum Kidney (OK) cells | Mercuric Chloride (HgCl₂) | 15 µM | 60 µM | Partial restoration of cell morphology, viability, intracellular ATP, and mitochondrial membrane potential. | [1] |
| HepG2 | Arsenite (As³⁺) | Not specified | Low concentrations | Decreased intracellular arsenic content and inhibited cellular methylation of arsenite. | |
| Rabbit Proximal Tubules | Inorganic Mercury | 20 µM | 200 µM | Complete protection from toxic effects, decreased uptake and accumulation of mercury. | |
| Mouse Oocytes | N/A (investigating DMPS effect) | N/A | 10-300 µM | Investigated effects on oocyte quality, noting potential for zinc deficiency and increased ROS at higher concentrations. |
Experimental Protocols
Protocol 1: Assessing the Protective Effect of DMPS on Cell Viability using the MTT Assay
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the protective effect of DMPS against heavy metal-induced reduction in cell viability.
Materials:
-
Cell line of interest (e.g., OK, HepG2)
-
Complete cell culture medium
-
DMPS (sodium 2,3-dimercapto-1-propanesulfonate)
-
Heavy metal salt (e.g., HgCl₂, CdCl₂)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare fresh dilutions of the heavy metal and DMPS in complete culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing:
-
Vehicle control (medium only)
-
Heavy metal alone (at various concentrations)
-
DMPS alone (at various concentrations)
-
Heavy metal and DMPS in combination (co-treatment)
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the concentration of the heavy metal to generate dose-response curves with and without DMPS.
-
Caption: Workflow for assessing the protective effects of DMPS on cell viability.
Protocol 2: Detecting the Anti-Apoptotic Effect of DMPS using Annexin V/Propidium Iodide (PI) Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells, thereby assessing the ability of DMPS to prevent heavy metal-induced apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
DMPS
-
Heavy metal salt
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvesting.
-
Allow cells to attach overnight.
-
Treat cells as described in Protocol 1 (Step 2) for the desired duration.
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium (which contains floating apoptotic cells) and save it. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the saved medium.
-
Suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Caption: Workflow for assessing the anti-apoptotic effects of DMPS.
Signaling Pathways
Heavy metal toxicity is often mediated by the induction of oxidative stress and the dysregulation of key signaling pathways that control cell survival and apoptosis. DMPS, by chelating heavy metals, can indirectly modulate these pathways.
Nrf2/ARE Antioxidant Response Pathway
Heavy metals can generate reactive oxygen species (ROS), leading to oxidative stress. The Nrf2-ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes. While direct activation of Nrf2 by DMPS is not extensively documented, its role in reducing heavy metal-induced ROS can alleviate oxidative stress, thereby influencing the Nrf2 pathway's activation state.
Caption: DMPS indirectly influences the Nrf2/ARE antioxidant response pathway.
MAPK and PI3K/Akt Pro-Apoptotic Pathways
Heavy metals are known to activate pro-apoptotic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[2] Activation of specific arms of the MAPK pathway (e.g., JNK and p38) and inhibition of the pro-survival PI3K/Akt pathway by heavy metals can lead to the activation of caspases and ultimately apoptosis. By chelating heavy metals, DMPS can prevent the initial stimulus that triggers these pro-apoptotic cascades, thereby promoting cell survival.
Caption: DMPS protects against heavy metal-induced apoptosis by preventing dysregulation of MAPK and PI3K/Akt pathways.
References
Application Notes and Protocols: 2,3-Dimercapto-1-propanesulfonic Acid (DMPS) as a Radioprotective Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ionizing radiation, a cornerstone of cancer therapy and a component of environmental and occupational exposures, induces cellular damage primarily through the generation of reactive oxygen species (ROS) and direct DNA damage, leading to cell death and tissue injury.[1][2][3] Radioprotective agents are compounds sought after to mitigate the harmful effects of radiation on healthy tissues without compromising its efficacy against cancerous cells.[4] 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, has been investigated for its potential protective effects against toxicity induced by heavy metals and certain chemotherapeutic agents.[5][6][7] Its dithiol structure suggests a capacity for scavenging free radicals, a key mechanism in radioprotection.
These application notes provide a comprehensive overview of the theoretical framework and practical methodologies for evaluating DMPS as a radioprotective agent. The protocols outlined below are based on established methods for assessing radioprotective efficacy and are intended to guide researchers in the systematic investigation of DMPS.
Mechanism of Action: Postulated Radioprotective Effects
The primary proposed mechanism for the radioprotective action of thiol-containing compounds like DMPS is the scavenging of free radicals generated by the radiolysis of water.[4] These highly reactive species, including hydroxyl radicals (•OH), are responsible for a significant portion of radiation-induced cellular damage. By donating a hydrogen atom, the sulfhydryl groups (-SH) in DMPS can neutralize these free radicals, thereby reducing oxidative stress and protecting critical cellular macromolecules like DNA, proteins, and lipids from damage.[1][2][3]
Furthermore, thiol compounds may influence endogenous antioxidant defense systems and modulate signaling pathways involved in cell survival and DNA repair. While direct evidence for DMPS is limited, related thiol compounds have been shown to influence pathways such as PI3K/Akt, MAPK, and NF-κB, which are crucial in the cellular response to radiation-induced stress.[8][9][10][11]
Quantitative Data Summary
Direct quantitative data on the radioprotective efficacy of DMPS, such as a Dose Reduction Factor (DRF), is not extensively available in the public domain. The DRF is a measure of the extent to which a radioprotective agent can reduce the biological effect of a given dose of radiation. However, studies on analogous thiol compounds and antioxidants provide a basis for expected efficacy. The following tables summarize representative quantitative data from studies on related compounds, which can serve as a benchmark for designing and interpreting experiments with DMPS.
Table 1: In Vivo Radioprotective Efficacy of Thiol-Containing Compounds and Antioxidants
| Compound | Animal Model | Radiation Dose (Gy) | Endpoint | Dose Reduction Factor (DRF) / Survival Increase | Reference |
| Amifostine | Mice | Lethal Dose | 30-day survival | 1.5 - 2.7 | [4] |
| WR-1065 (active metabolite of Amifostine) | Mice | 9.5 | 30-day survival | Increased survival | [12] |
| N-acetylcysteine (NAC) | Rats | 8 | Intestinal injury | Reduced apoptosis, increased crypt survival | Inferred from general radioprotection studies |
| Melatonin | Mice | 8.15 | 30-day survival | 85% survival vs. 45% in controls | [4] |
Table 2: In Vitro Radioprotective Effects of Antioxidant Compounds
| Compound | Cell Line | Radiation Dose (Gy) | Assay | Outcome | Reference |
| WR-1065 | V79 | Various | Clonogenic Survival | Increased cell survival | Inferred from general radioprotection studies |
| N-acetylcysteine (NAC) | Human Lymphocytes | 2 | Chromosomal Aberrations | Reduced frequency of aberrations | Inferred from general radioprotection studies |
| Tempol | CHO | Various | Clonogenic Survival | Increased cell survival | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the radioprotective potential of DMPS.
In Vitro Cell Survival: Clonogenic Assay
This assay is the gold standard for determining the ability of a single cell to proliferate indefinitely, forming a colony, after treatment with a cytotoxic agent like ionizing radiation.[13][14][15]
Objective: To determine the effect of DMPS on the survival of irradiated cells.
Materials:
-
Cell line of interest (e.g., human lung fibroblasts, intestinal epithelial cells)
-
Complete cell culture medium
-
DMPS (sterile, stock solution)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well culture plates
-
Gamma irradiator (e.g., Cesium-137 source)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into 6-well plates at a density predetermined to yield 50-150 colonies per well for each radiation dose. The number of cells seeded will need to be increased with higher radiation doses to account for increased cell killing.
-
Allow cells to attach for 4-6 hours.
-
-
DMPS Treatment:
-
Prepare fresh dilutions of DMPS in complete culture medium at various concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Replace the medium in the wells with the DMPS-containing medium or control medium (without DMPS).
-
Incubate for a predetermined time before irradiation (e.g., 1-2 hours).
-
-
Irradiation:
-
Transport the plates to the irradiator.
-
Expose the plates to graded doses of gamma radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Post-Irradiation Culture:
-
After irradiation, remove the DMPS-containing medium, wash the cells twice with PBS, and add fresh complete culture medium.
-
Incubate the plates for 7-14 days, or until colonies are visible to the naked eye.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 10-15 minutes.
-
Stain with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) for non-irradiated controls: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) for each radiation dose: SF = (Number of colonies formed / (Number of cells seeded x PE))
-
Plot the SF (on a logarithmic scale) against the radiation dose (on a linear scale) to generate cell survival curves.
-
Determine the Dose Reduction Factor (DRF) by comparing the radiation dose required to produce a certain level of cell killing (e.g., 50%) in the presence and absence of DMPS.
-
DNA Damage Assessment: γ-H2AX Foci Formation Assay
Phosphorylation of the histone variant H2AX (to form γ-H2AX) is one of the earliest events in the DNA damage response, marking the sites of DNA double-strand breaks (DSBs).[16]
Objective: To quantify the effect of DMPS on the formation and repair of radiation-induced DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
DMPS
-
Gamma irradiator
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells onto coverslips or chamber slides and allow them to attach.
-
Treat cells with DMPS or control medium as described in the clonogenic assay protocol.
-
-
Irradiation:
-
Expose the cells to a specific dose of radiation (e.g., 2 Gy).
-
-
Time Course for Repair:
-
Fix cells at different time points post-irradiation (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) to assess both the initial damage and the kinetics of repair.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of γ-H2AX foci per nucleus using image analysis software.
-
Compare the number of foci in DMPS-treated cells versus control cells at each time point.
-
In Vivo Radioprotection: Mouse Survival Study
This protocol assesses the overall protective effect of DMPS against lethal doses of total body irradiation (TBI) in an animal model.
Objective: To determine if DMPS administration increases the survival of mice following lethal irradiation.
Materials:
-
Male or female mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old)
-
DMPS (sterile solution for injection)
-
Saline (sterile)
-
Gamma irradiator
-
Animal housing and care facilities
Procedure:
-
Animal Acclimation:
-
Acclimate the mice to the housing conditions for at least one week before the experiment.
-
-
Grouping and Treatment:
-
Randomly assign mice to different treatment groups (e.g., Vehicle + Sham Irradiation, Vehicle + Irradiation, DMPS + Irradiation). A minimum of 10-15 mice per group is recommended.
-
Administer DMPS (at various doses, e.g., 50, 100, 200 mg/kg) or vehicle (saline) via an appropriate route (e.g., intraperitoneal injection) at a specified time before irradiation (e.g., 30-60 minutes).
-
-
Irradiation:
-
Expose the mice to a lethal dose of TBI (e.g., LD50/30, the dose that is lethal to 50% of the animals within 30 days). The exact dose will depend on the mouse strain.
-
-
Post-Irradiation Monitoring:
-
Monitor the mice daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
-
-
Data Analysis:
-
Plot Kaplan-Meier survival curves for each group.
-
Compare the survival rates between the DMPS-treated and vehicle-treated irradiated groups using statistical tests (e.g., log-rank test).
-
Calculate the Dose Reduction Factor (DRF) if multiple radiation doses are used. DRF = (LD50/30 of DMPS-treated group) / (LD50/30 of vehicle-treated group).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by DMPS in the context of radioprotection and a general experimental workflow.
Caption: Postulated signaling pathways in DMPS-mediated radioprotection.
Caption: General experimental workflow for evaluating DMPS as a radioprotective agent.
Conclusion
While this compound (DMPS) is primarily known as a heavy metal chelator, its chemical structure suggests a potential role as a radioprotective agent through the scavenging of free radicals. The application notes and protocols provided here offer a comprehensive framework for the systematic evaluation of this potential. By employing established in vitro and in vivo assays, researchers can generate the necessary data to quantify the radioprotective efficacy of DMPS, elucidate its mechanisms of action, and determine its potential for further development as a clinical radioprotector. Rigorous investigation into its effects on cell survival, DNA damage, and key signaling pathways will be crucial in establishing the utility of DMPS in mitigating the harmful effects of ionizing radiation.
References
- 1. Frontiers | DAMPs and radiation injury [frontiersin.org]
- 2. DAMPs and radiation injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ionizing radiation-induced metabolic oxidative stress and prolonged cell injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioprotection and Radiomitigation: From the Bench to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of this compound (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the nephrotoxicity in the mouse during repeated cisplatin (CDDP) treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (DMPS) on tissue and urine mercury levels following prolonged methylmercury exposure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. austin.org.au [austin.org.au]
- 8. MAPK pathways in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-kB as a key player in regulation of cellular radiation responses and identification of radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of PI3K/Akt signaling in TRAIL- and radiation-induced gastrointestinal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phosphatidylinositide 3-kinase/AKT in radiation responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The radiation-induced bystander effect for clonogenic survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protection by DMSO against Cell Death Caused by Intracellularly Localized Iodine-125, Iodine-131 and Polonium-210 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of DMPS-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of 2,3-dimercapto-1-propanesulfonic acid (DMPS)-metal complexes in biological matrices, particularly urine. The protocols are intended to guide researchers in selecting and implementing appropriate analytical techniques for monitoring heavy metal chelation therapy and conducting related toxicological studies.
Introduction to DMPS Chelation and Analytical Challenges
DMPS is a water-soluble chelating agent used clinically to treat heavy metal poisoning, particularly from mercury, lead, and arsenic.[1] It is also used in a "challenge test" or "provocation test" to assess the total body burden of heavy metals. In this test, DMPS is administered to the patient, and the subsequent increase in urinary excretion of heavy metals, in the form of DMPS-metal complexes, is measured.[2][3][4]
The accurate and sensitive detection of these DMPS-metal complexes is crucial for clinical diagnosis, monitoring treatment efficacy, and research into the toxicology of heavy metals. The primary analytical challenge lies in the separation and quantification of these complexes from the complex biological matrix of urine, which contains numerous endogenous compounds that can interfere with the analysis. This document outlines protocols for three key analytical techniques suited for this purpose: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS.[5][6] This makes it an ideal method for the speciation and quantification of DMPS-metal complexes in biological samples.
Application Note:
This method allows for the simultaneous determination of various metal species complexed with DMPS. The use of a reversed-phase C18 column with a mobile phase containing a complexing agent like L-cysteine ensures the stable separation of the metal complexes.[7] The ICP-MS detector provides elemental identification and quantification with extremely low detection limits.
Experimental Protocol:
1. Sample Preparation (Urine):
-
Collect urine samples in metal-free containers. For DMPS challenge tests, a complete 6-hour urine collection post-administration is common.[3]
-
To minimize matrix effects, dilute the urine sample 5 to 10-fold with deionized water.[7]
-
Centrifuge the diluted sample at 4000 rpm for 10 minutes to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
2. HPLC-ICP-MS Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity or similar |
| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase | 0.1% L-cysteine, 5 mM NH₄H₂PO₄, and 4 mM tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in water. Adjust pH to 3.0 with formic acid.[7] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| ICP-MS System | Agilent 7850 ICP-MS or similar |
| RF Power | 1550 W |
| Carrier Gas Flow | 1.0 L/min (Argon) |
| Makeup Gas Flow | 0.2 L/min (Argon) |
| Monitored Isotopes | ²⁰²Hg, ²⁰⁸Pb, ⁷⁵As (and others as required) |
| Detector Mode | Pulse counting |
3. Data Analysis:
-
Calibrate the instrument using a series of standards containing known concentrations of DMPS-metal complexes.
-
Quantify the concentration of each DMPS-metal complex in the urine sample by comparing its peak area to the calibration curve.
Quantitative Data Summary:
| Analyte | Technique | Matrix | LOD (µg/L) | LOQ (µg/L) | Linearity (µg/L) | Recovery (%) |
| DMPS-Hg | HPLC-ICP-MS | Urine | 0.06 - 0.08[7] | 0.20 - 0.26[7] | 1 - 20[7] | 95 - 110[7] |
| DMPS-As | HPLC-ICP-MS | Urine | 0.03 - 0.09[7] | 0.10 - 0.29[7] | 1 - 20[7] | 87 - 110[7] |
Capillary Electrophoresis (CE)
Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. It is a high-resolution separation technique that requires minimal sample volume and can be used for the analysis of charged DMPS-metal complexes.[6][8]
Application Note:
CE is particularly useful for separating different metal complexes based on their charge and size.[8] For the analysis of non-chromophoric metal ions, indirect UV detection is often employed, where a UV-absorbing species is added to the background electrolyte (BGE).[9]
Experimental Protocol:
1. Sample Preparation (Urine):
-
Follow the same sample preparation steps as for HPLC-ICP-MS (dilution, centrifugation, and filtration).
2. Capillary Electrophoresis Instrumentation and Conditions:
| Parameter | Setting |
| CE System | Beckman Coulter P/ACE MDQ or similar |
| Capillary | Fused-silica capillary, 50 cm total length (40 cm effective length), 50 µm i.d.[10] |
| Background Electrolyte (BGE) | 5 mmol/L imidazole, 6 mmol/L 2-hydroxyisobutyric acid (HIBA), and 23.3 mmol/L 18-crown-6 (B118740) in 3.7 % (v/v) methanol.[10] |
| Separation Voltage | +15 kV[10] |
| Injection | Hydrodynamic injection at 0.5 psi for 5 seconds.[10] |
| Capillary Temperature | 25 °C |
| Detection | Indirect UV detection at 214 nm.[9][10] |
3. Data Analysis:
-
Identify peaks by comparing their migration times with those of known standards.
-
Quantify the concentration of each DMPS-metal complex by comparing its peak area to a calibration curve.
Quantitative Data Summary:
| Analyte | Technique | Matrix | LOD (µg/L) | LOQ (µg/L) |
| Pb²⁺ | CE-UV (Indirect) | Water | ~5[11] | ~17[11] |
| Hg²⁺ | CE-UV (Indirect) | Water | ~2[11] | ~7[11] |
Note: Data for specific DMPS-metal complexes using this exact CE method is limited in the literature. The provided data is for the free metal ions and serves as an estimate of the expected sensitivity.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a more accessible and cost-effective technique that can be used for the quantification of DMPS-metal complexes that exhibit absorbance in the ultraviolet-visible range. The formation of a complex between DMPS and a metal ion can lead to a shift in the maximum absorbance wavelength (λmax) and an increase in molar absorptivity.
Application Note:
This method is suitable for the quantification of a specific, known DMPS-metal complex, particularly when the concentration is relatively high. It is less suitable for complex mixtures or for speciation analysis. A calibration curve must be prepared using standards of the specific DMPS-metal complex of interest.
Experimental Protocol:
1. Sample Preparation (Urine):
-
Follow the same sample preparation steps as for HPLC-ICP-MS (dilution, centrifugation, and filtration). A greater dilution factor may be necessary depending on the concentration of the complex.
2. UV-Vis Spectrophotometry Instrumentation and Conditions:
| Parameter | Setting |
| Spectrophotometer | Shimadzu UV-1800 or similar |
| Wavelength Scan | 200 - 800 nm to determine λmax of the DMPS-metal complex |
| Measurement Wavelength | λmax of the specific DMPS-metal complex (e.g., ~385 nm for a similar mercury-thiol complex) |
| Cuvette | 1 cm path length quartz cuvette |
| Blank | Diluted urine sample without DMPS administration or a standard blank matrix. |
3. Data Analysis:
-
Determine the λmax of the DMPS-metal complex by scanning a standard solution.
-
Prepare a series of standard solutions of the DMPS-metal complex of known concentrations.
-
Measure the absorbance of the standards and the sample at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of the DMPS-metal complex in the sample from the calibration curve.
Quantitative Data Summary:
| Analyte | Technique | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |
| Hg(II)-thiol complex | UV-Vis | ~5.58 x 10⁴ |
Note: The molar absorptivity value is for a similar mercury-thiol complex and serves as an example. The specific value for each DMPS-metal complex needs to be determined experimentally.
Visualizations
DMPS Chelation and Analysis Workflow
Caption: General workflow for DMPS challenge testing and laboratory analysis.
HPLC-ICP-MS Experimental Workflow
Caption: Step-by-step workflow for HPLC-ICP-MS analysis of DMPS-metal complexes.
Capillary Electrophoresis Experimental Workflow
Caption: Workflow for the analysis of DMPS-metal complexes by Capillary Electrophoresis.
References
- 1. medium.com [medium.com]
- 2. researchgate.net [researchgate.net]
- 3. lisanagy.com [lisanagy.com]
- 4. altmedrev.com [altmedrev.com]
- 5. Strategies for mercury speciation with single and multi-element approaches by HPLC-ICP-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of metal ions by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry Method for the Simultaneous Determination of Arsenic and Mercury Species in Human Urine | MDPI [mdpi.com]
- 8. connectsci.au [connectsci.au]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Short-End Injection Capillary Electrophoresis and Multivariate Analysis for Simultaneous Determination of Heavy Metals in Passiflora incarnata Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of separation of heavy metals by capillary electrophoresis with contactless conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
DMPS as a Probe for Studying Metal-Dependent Enzymes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent recognized for its high affinity for various metal ions. While clinically used for treating heavy metal poisoning, its potent metal-binding properties also make it a valuable tool in the research setting for studying the structure and function of metal-dependent enzymes, also known as metalloenzymes. These enzymes utilize a metal ion, often zinc, as a cofactor for their catalytic activity and are involved in a myriad of physiological and pathological processes, making them attractive targets for drug development.
This document provides detailed application notes and protocols for utilizing DMPS as a probe to investigate the role of metal ions in enzyme catalysis, to determine the mechanism of metalloenzyme inhibition, and to explore the downstream effects on cellular signaling pathways.
Principle of Action
DMPS functions as a probe for metal-dependent enzymes primarily through its ability to chelate the catalytic metal ion within the enzyme's active site. The two thiol groups on the DMPS molecule form strong coordination bonds with the metal ion, effectively sequestering it from the enzyme. This removal or displacement of the essential metal cofactor leads to a loss of enzymatic activity. By observing the effect of DMPS on enzyme function, researchers can infer the dependency of the enzyme on a metal ion for its catalytic mechanism. This approach is particularly useful for identifying and characterizing novel metalloenzymes.
The inhibition of metalloenzymes by DMPS is often competitive, where DMPS competes with the substrate for binding to the enzyme's active site. By performing kinetic studies in the presence of varying concentrations of DMPS and the substrate, key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) can be determined. These values provide quantitative measures of the potency of DMPS as an inhibitor for a specific metalloenzyme.
Applications in Metalloenzyme Research
DMPS can be employed as a versatile tool in several key areas of metalloenzyme research:
-
Identification and Characterization of Metalloenzymes: The sensitivity of an enzyme's activity to the presence of DMPS can serve as a primary indicator of its identity as a metalloenzyme.
-
Elucidation of Catalytic Mechanisms: By observing the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), insights into the role of the metal ion in substrate binding and catalysis can be gained.
-
Screening for Novel Metalloenzyme Inhibitors: DMPS can be used as a reference compound in high-throughput screening assays to identify new and more specific inhibitors of metalloenzymes.
-
Probing Cellular Signaling Pathways: By inhibiting specific metalloenzymes, DMPS can be used to study the downstream consequences on cellular signaling cascades, helping to elucidate the physiological roles of these enzymes.
Key Metal-Dependent Enzymes Susceptible to DMPS Inhibition
Several classes of clinically relevant metalloenzymes are known to be inhibited by chelating agents like DMPS. These enzymes often contain a zinc ion in their active site and are implicated in a range of diseases, from bacterial infections to cancer.
-
Metallo-β-Lactamases (MBLs): These bacterial enzymes confer resistance to a broad spectrum of β-lactam antibiotics. MBLs are zinc-dependent, and their inhibition by chelating agents can restore the efficacy of these antibiotics.[1][2][3]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[4][5] Their dysregulation is associated with cancer, arthritis, and cardiovascular diseases.[5][6]
-
Carbonic Anhydrases (CAs): These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide and are involved in processes such as pH regulation and fluid secretion.[7][8][9] CAs are therapeutic targets for glaucoma, epilepsy, and altitude sickness.[10]
-
Zinc-Dependent Deacetylases: This class of enzymes, including histone deacetylases (HDACs), plays a crucial role in gene expression and is a major target in cancer therapy.[11][12]
Quantitative Data on Metalloenzyme Inhibition
The inhibitory potency of a compound is typically quantified by its IC₅₀ and Kᵢ values. While specific Ki and IC50 values for DMPS against a wide range of metalloenzymes are not extensively documented in publicly available literature and need to be determined empirically for each enzyme of interest, the following table provides a template for presenting such data once obtained. The use of chelators to inhibit metalloenzymes is a well-established principle.[1]
| Enzyme Class | Specific Enzyme (Example) | Metal Cofactor | DMPS IC₅₀ (μM) | DMPS Kᵢ (μM) | Notes |
| Metallo-β-Lactamases (MBLs) | NDM-1 | Zn²⁺ | TBD | TBD | Inhibition by chelators like dipicolinic acid (DPA) has been demonstrated, suggesting DMPS would also be an effective inhibitor.[13] The mononuclear Zn form of IMP-1 MBL was found to be catalytically competent.[1] |
| Matrix Metalloproteinases (MMPs) | MMP-9 | Zn²⁺, Ca²⁺ | TBD | TBD | MMP activity is dependent on zinc as a cofactor.[6] Various zinc-binding groups are used to design MMP inhibitors.[14][15] |
| Carbonic Anhydrases (CAs) | Carbonic Anhydrase II | Zn²⁺ | TBD | TBD | Inhibition of CAs by compounds that bind to the active site zinc is a common therapeutic strategy.[7][9] |
| Zinc-Dependent Deacetylases | Histone Deacetylase 1 | Zn²⁺ | TBD | TBD | These enzymes utilize a zinc-water complex for their catalytic activity, making them susceptible to inhibition by chelating agents.[11] |
TBD: To Be Determined empirically.
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay Using DMPS
This protocol provides a general framework for determining the inhibitory effect of DMPS on a purified metal-dependent enzyme.
Materials:
-
Purified metalloenzyme of interest
-
Substrate for the enzyme
-
DMPS (this compound sodium salt)
-
Assay buffer (e.g., HEPES or phosphate (B84403) buffer at the optimal pH for the enzyme)
-
Cofactors (if required by the enzyme, other than the metal being chelated)
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in the assay buffer.
-
Prepare a stock solution of DMPS in the assay buffer. A series of dilutions should be prepared to test a range of concentrations.
-
-
Enzyme Activity Assay (Control):
-
In a well of the 96-well plate or a cuvette, add the assay buffer, the enzyme at its final concentration, and any necessary cofactors.
-
Initiate the reaction by adding the substrate at a concentration close to its Kₘ value.
-
Immediately measure the rate of product formation or substrate consumption over time using the microplate reader or spectrophotometer. This is the uninhibited reaction rate (V₀).
-
-
Enzyme Inhibition Assay:
-
In separate wells or cuvettes, pre-incubate the enzyme with varying concentrations of DMPS for a set period (e.g., 10-15 minutes) at room temperature or the optimal temperature for the enzyme.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate (Vᵢ) for each DMPS concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each DMPS concentration using the formula: % Inhibition = [(V₀ - Vᵢ) / V₀] * 100.
-
Plot the percentage of inhibition against the logarithm of the DMPS concentration to determine the IC₅₀ value (the concentration of DMPS that causes 50% inhibition).
-
To determine the Kᵢ value and the mode of inhibition, perform the assay with varying concentrations of both the substrate and DMPS. Plot the data using a Lineweaver-Burk or Dixon plot.[16]
-
Protocol 2: Investigating the Effect of DMPS on Metalloenzyme Activity in a Cellular Context
This protocol outlines a method to assess the impact of DMPS on the activity of a specific metalloenzyme within a cellular system.
Materials:
-
Cell line expressing the metalloenzyme of interest
-
Cell culture medium and supplements
-
DMPS
-
Cell lysis buffer
-
Assay kit or reagents to measure the activity of the specific enzyme
-
Protein quantification assay (e.g., BCA or Bradford assay)
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to the desired confluency.
-
Treat the cells with varying concentrations of DMPS for a specific duration. Include an untreated control.
-
-
Cell Lysis:
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer to release the intracellular contents, including the enzyme of interest.
-
-
Enzyme Activity Measurement:
-
Measure the activity of the metalloenzyme in the cell lysates using a specific assay kit or a previously established method.
-
Normalize the enzyme activity to the total protein concentration in each lysate, determined by a protein quantification assay.
-
-
Data Analysis:
-
Compare the enzyme activity in DMPS-treated cells to that in untreated control cells.
-
Plot the enzyme activity against the DMPS concentration to determine the dose-dependent inhibitory effect of DMPS in a cellular environment.
-
Visualization of Pathways and Workflows
Signaling Pathway: MMP Inhibition and Downstream Effects
Matrix metalloproteinases (MMPs) are key regulators of the extracellular matrix (ECM) and are involved in signaling pathways that control cell growth, migration, and invasion. Inhibition of MMPs by DMPS can disrupt these pathways.
Caption: Inhibition of MMPs by DMPS prevents ECM degradation and subsequent cell signaling.
Experimental Workflow: Enzyme Inhibition Assay
The following workflow diagram illustrates the key steps in performing an enzyme inhibition assay with DMPS.
Caption: Workflow for determining enzyme inhibition by DMPS.
Logical Relationship: Mechanism of DMPS Inhibition
This diagram illustrates the competitive inhibition mechanism of DMPS on a metal-dependent enzyme.
Caption: Competitive inhibition of a metalloenzyme by DMPS.
Conclusion
DMPS is a powerful and accessible tool for the study of metal-dependent enzymes. Its ability to specifically chelate metal cofactors provides a straightforward method for identifying metalloenzymes and investigating their catalytic mechanisms. The protocols and application notes provided herein offer a foundation for researchers to employ DMPS in their studies of this important class of enzymes, with the ultimate goal of advancing our understanding of their roles in health and disease and facilitating the development of novel therapeutics.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. elifesciences.org [elifesciences.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach | MDPI [mdpi.com]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
Application Notes and Protocols for Assessing Mercury Body Burden Using DMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent utilized in assessing the body burden of heavy metals, particularly mercury.[1] It is a water-soluble analog of dimercaprol (B125519) (BAL) and is employed as a diagnostic tool to mobilize mercury from tissues, thereby increasing its urinary excretion.[2][3] This document provides detailed application notes and protocols for the use of DMPS in estimating mercury body burden, based on findings from various scientific studies. It is intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action
DMPS is a hydrophilic compound that is primarily eliminated through the kidneys, with approximately 80% of a dose excreted within 24 hours.[2] It does not cross the blood-brain barrier and has not been found to redistribute inorganic mercury to the brain.[2] DMPS binds to mercury and other heavy metals, forming a stable, water-soluble complex that is then excreted in the urine.[1] This mobilization of mercury from body stores allows for an estimation of the total body burden.
Experimental Protocols
The DMPS challenge test, also known as a provoked urine test, involves the administration of DMPS followed by the collection of urine to measure the amount of mobilized mercury.[4] There is no single, universally standardized protocol; however, the following methodologies have been utilized in clinical and research settings.
Oral DMPS Challenge Protocol
This protocol is often used for its convenience and non-invasive nature.
Patient Preparation:
-
Patients should be on an empty stomach before DMPS administration to avoid the chelation of dietary minerals.[1]
-
It is recommended to discontinue supplements containing minerals like zinc and copper on the day of the test.[2]
-
A baseline morning urine sample should be collected before DMPS intake to establish pre-provocation mercury levels.[1]
DMPS Administration:
-
Dosage: A common oral dose for adults is 10 mg of DMPS per kg of body weight, with typical doses ranging from 200 mg to 400 mg.[2] Another cited dosage is a single oral administration of 300 mg of DMPS.[5][6]
-
Administration: The DMPS capsule is ingested with a glass of water.
Urine Collection:
-
Collection Period: Urine is collected for a specified period following DMPS administration. Common collection times are 2-3 hours, 6 hours, or 24 hours.[1][7] Peak excretion of the DMPS-mercury complex typically occurs between 2 and 3 hours after ingestion.[1] A significant portion (62%) of the mobilized mercury is excreted within the first six hours.[5]
-
Sample Handling: Urine samples should be collected in acid-washed or heavy-metal-free containers and refrigerated during and after collection.[3]
Intravenous (IV) DMPS Challenge Protocol
Intravenous administration of DMPS is also utilized and may result in a more potent chelation effect compared to oral administration.[8]
Patient Preparation:
-
Similar to the oral protocol, patients should have an empty stomach.
-
Baseline urine and blood pressure should be recorded before the infusion.[2]
DMPS Administration:
-
Dosage: A typical IV dose is 3 mg of DMPS per kg of body weight.[2]
-
Administration: The DMPS solution is added to 100ml of 0.9% sodium chloride and infused over approximately 15 minutes.[2]
Urine Collection:
-
Collection Period: The peak excretion time after IV DMPS is between 1 and 2 hours.[2] Urine is typically collected for 1 to 2 hours post-infusion.[2]
-
Sample Handling: The same handling procedures as the oral protocol should be followed.
Data Presentation
The following tables summarize quantitative data from studies on urinary mercury excretion following DMPS administration.
Table 1: Urinary Mercury Excretion in Different Populations After Oral DMPS Administration
| Population Studied | DMPS Dose | Urine Collection Period | Baseline Urinary Mercury (µ g/48h ) | Post-DMPS Urinary Mercury (µ g/48h ) | Fold Increase | Reference |
| Chloralkali Industry Workers (n=43) | Two doses, 24h interval | 48 hours | Not specified | 1513 | Not specified | [9] |
| Dentists (n=12) | Two doses, 24h interval | 48 hours | Not specified | 132.6 | Not specified | [9] |
| Non-Exposed Individuals (n=20) | Two doses, 24h interval | 48 hours | Not specified | 3.78 | Not specified | [9] |
| Dental Technicians (n=10) | 300 mg | Not specified | Not specified | 88x baseline | 88 | [7] |
| Dentists (n=5) | 300 mg | Not specified | Not specified | 49x baseline | 49 | [7] |
| Non-Dental Personnel (n=13) | 300 mg | Not specified | Not specified | 35x baseline | 35 | [7] |
| Former Chloro-alkali Workers (n=7) | 300 mg | 24 hours | Not specified | 7.6x baseline | 7.6 | [5] |
| Subjects with and without amalgam fillings (n=29) | 300 mg | 24 hours | Not specified | 6-7x baseline | 6-7 | [6] |
Table 2: Estimated Kidney Mercury Burden and Mobilization by DMPS
| Population | Estimated Kidney Mercury Burden (ng/g) | Percentage of Kidney Mercury Mobilized by Two DMPS Doses | Route of Administration | Reference |
| Controls | 61 | 17-20% | Oral | [9] |
| Controls | 61 | 25-30% | Intramuscular | [9] |
| Dentists | 2800 | 17-20% | Oral | [9] |
| Dentists | 2800 | 25-30% | Intramuscular | [9] |
| Industrial Workers | 28000 | 17-20% | Oral | [9] |
| Industrial Workers | 28000 | 25-30% | Intramuscular | [9] |
Table 3: Effects of DMPS on Mercury Levels in Animal Studies (Rats)
| DMPS Dose (ip) | Tissue | Analyte | % Change from Pre-chelation | Reference |
| 100 mg/kg | Kidney | Inorganic Mercury (Hg2+) | -38% | [10] |
| 100 mg/kg | Kidney | Methylmercury (CH3Hg+) | -59% | [10] |
| 100 mg/kg | Brain | Total Mercury | Slight Increase | [10] |
Visualizations
Diagram 1: Experimental Workflow of a DMPS Challenge Test
Caption: Workflow for a DMPS challenge test.
Diagram 2: Logical Relationship in DMPS-Mediated Mercury Mobilization
References
- 1. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 2. biomedres.us [biomedres.us]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Recommendations for provoked challenge urine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [The mercury exposure of the population. III. Mercury mobilisation by DMPS (Dimaval) in subjects with and without amalgam fillings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mobilization of mercury and arsenic in humans by sodium 2,3-dimercapto-1-propane sulfonate (DMPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
DMPS Challenge Test Protocol for Heavy Metal Assessment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dimercapto-1-propanesulfonic acid (DMPS) challenge test is a valuable diagnostic tool for assessing the body burden of certain heavy metals, particularly mercury and arsenic.[1][2][3] DMPS is a water-soluble chelating agent that forms stable complexes with heavy metals, facilitating their excretion through the urine.[2][3][4] This application note provides detailed protocols for the DMPS challenge test, guidelines for data interpretation, and an overview of the underlying cellular mechanisms of heavy metal toxicity and chelation.
The test involves collecting a baseline urine sample before administering DMPS, followed by a timed urine collection after administration.[2] By comparing the levels of heavy metals in the pre- and post-provocation urine samples, researchers can estimate the body's mobilizable pool of these toxic elements.[2][5] It is important to note that the DMPS challenge test is a provocative test and its interpretation requires careful consideration of the patient's clinical history, exposure sources, and symptoms.[5][6] The American College of Medical Toxicology has expressed concerns about the lack of established reference ranges for provoked samples and the potential for misinterpretation.[6][7]
Data Presentation
The quantitative data from a DMPS challenge test should be presented in a clear and structured format to allow for easy comparison of pre- and post-provocation urinary excretion levels. Results are typically reported in micrograms of metal per gram of creatinine (B1669602) (µg/g creatinine) to account for variations in urine dilution.[1]
Table 1: Example of Pre- and Post-DMPS Urinary Heavy Metal Excretion (Oral Administration)
| Metal | Pre-DMPS (µg/g creatinine) | Post-DMPS (µg/g creatinine) | Fold Increase |
| Mercury (Hg) | 1.1 | 6.3 | 5.7 |
| Lead (Pb) | <1.0 | 4.3 | - |
| Arsenic (As) | 5.2 | 25.8 | 5.0 |
Note: Data presented here is illustrative and based on findings from various studies.[1][5] Actual results will vary depending on the individual's exposure and metabolic factors.
Table 2: Comparison of Heavy Metal Mobilization by Different Chelating Agents
| Metal | Pre-Provocation (µg/g creatinine) | Post-DMSA (30 mg/kg oral) (µg/g creatinine) | Post-DMPS (3 mg/kg IV) (µg/g creatinine) |
| Mercury (Hg) | 1.9 | 33.0 | - |
| Lead (Pb) | 13.0 | 4.3 | |
| Cadmium (Cd) | 0.5 | 0.2 | - |
Source: Adapted from Crinnion, W. J. (2009). The Benefit of Pre- and Post- challenge Urine Heavy Metal Testing: Part 2. Alternative Medicine Review, 14(2), 103-108.[1] This table highlights that different chelating agents have varying affinities for different metals.
Experimental Protocols
Patient Preparation
Proper patient preparation is crucial for accurate and reliable results.
-
Dietary Restrictions: Patients should avoid consuming fish and seafood for at least one week prior to the test due to their potential to contain high levels of mercury.[8]
-
Supplement and Medication Review: Multivitamin and mineral supplements should be discontinued (B1498344) 24-48 hours before and during the test, as they can interfere with the results.[8] All non-essential medications should be reviewed by a qualified healthcare professional.
-
Fasting: For oral administration of DMPS, an overnight fast is recommended to ensure optimal absorption.[2]
-
Hydration: Patients should be well-hydrated before and during the test to ensure adequate urine output.
Protocol 1: Oral DMPS Challenge Test
-
Baseline Urine Collection (Pre-Provocation):
-
The patient should collect a first-morning, mid-stream urine sample in a sterile container. This sample serves as the baseline measurement of heavy metal excretion.
-
-
DMPS Administration:
-
Post-Provocation Urine Collection:
-
Sample Handling and Analysis:
-
The total volume of the collected urine should be recorded.
-
Aliquots from both the pre- and post-provocation samples should be sent to a qualified laboratory for heavy metal analysis using methods such as inductively coupled plasma mass spectrometry (ICP-MS).
-
Protocol 2: Intravenous (IV) DMPS Challenge Test
-
Baseline Urine Collection (Pre-Provocation):
-
Follow the same procedure as for the oral challenge test.
-
-
IV DMPS Administration:
-
A qualified healthcare professional should administer DMPS intravenously at a dose of 3 mg/kg of body weight.[1] The infusion should be given slowly over 15-20 minutes.
-
-
Post-Provocation Urine Collection:
-
Collect all urine for a 6-hour period following the IV administration.
-
-
Sample Handling and Analysis:
-
Follow the same procedures as for the oral challenge test.
-
Contraindications and Adverse Effects
-
Contraindications: The DMPS challenge test should not be performed in individuals with severe renal impairment, as DMPS and the metal complexes are excreted by the kidneys.[3][9] It is also contraindicated in individuals with a known hypersensitivity to DMPS.
-
Adverse Effects: Side effects are generally mild and infrequent but may include skin reactions, nausea, and dizziness.[10] Rapid intravenous infusion can cause hypotension.[10] As DMPS can also bind to essential minerals like zinc and copper, long-term chelation therapy may require monitoring and supplementation of these nutrients.[11]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Cellular pathways of heavy metal toxicity and the mechanism of DMPS chelation.
Caption: Workflow of the DMPS Challenge Test for heavy metal assessment.
References
- 1. altmedrev.com [altmedrev.com]
- 2. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 3. biomedres.us [biomedres.us]
- 4. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Is Challenge Testing Valid for Assessing Body Metal Burden? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ACMT Recommends Against Use of Post-Chelator Challenge Urinary Metal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmt.net [acmt.net]
- 8. lisanagy.com [lisanagy.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Spectrophotometric Assay for 3-Deoxy-D-manno-octulosonate 8-phosphate Synthase (DMPS) Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-deoxy-D-manno-octulosonate 8-phosphate synthase (DMPS), also known as KDO8P synthase, is a key enzyme in the biosynthesis of the outer membrane lipopolysaccharide (LPS) in most Gram-negative bacteria.[1] It catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and D-arabinose 5-phosphate (A5P) to form 3-deoxy-D-manno-octulosonate 8-phosphate (KDO8P) and inorganic phosphate (B84403) (Pi).[1] The absence of this pathway in mammals makes DMPS an attractive target for the development of novel antibacterial agents.
These application notes provide detailed protocols for two continuous spectrophotometric assays for determining DMPS activity. These assays are suitable for enzyme characterization, kinetic analysis, and high-throughput screening of potential inhibitors.
Principle of the Assays
The catalytic activity of DMPS does not inherently produce a change in absorbance, necessitating the use of a coupled enzyme system. Two primary methods are presented:
-
Pyruvate (B1213749) Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay: This assay quantifies DMPS activity by measuring the consumption of its substrate, PEP. In this system, the rate of PEP consumption by DMPS is coupled to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.
-
Purine (B94841) Nucleoside Phosphorylase (PNP) Coupled Assay: This assay measures the production of inorganic phosphate (Pi), a product of the DMPS reaction. The release of Pi is coupled to the phosphorolysis of a chromogenic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), by purine nucleoside phosphorylase (PNP). This results in an increase in absorbance at 360 nm.
Data Presentation
Table 1: Kinetic Parameters of E. coli DMPS
| Parameter | Value | Organism | Notes |
| kcat (s-1) | ~45 | Escherichia coli | Approximated from pre-steady-state kinetics.[2] |
| Km (PEP) | Not explicitly found | Escherichia coli | |
| Km (A5P) | Not explicitly found | Escherichia coli |
Table 2: Properties of Coupling Enzymes
| Enzyme | Substrate(s) | Product(s) | Optimal pH | Inhibitors |
| Pyruvate Kinase (PK) | PEP, ADP | Pyruvate, ATP | 7.0-8.0 | Some amino acids, ATP (at high conc.) |
| Lactate Dehydrogenase (LDH) | Pyruvate, NADH | Lactate, NAD+ | 7.0-7.5 | Oxamate, high pyruvate concentrations |
| Purine Nucleoside Phosphorylase (PNP) | MESG, Pi | Ribose-1-phosphate, 2-amino-6-mercapto-7-methylpurine | 7.5-8.0 | Acyclovir, ganciclovir |
Experimental Protocols
Protocol 1: Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay
This protocol is designed to measure the consumption of PEP.
Materials:
-
DMPS enzyme
-
Phosphoenolpyruvate (PEP)
-
D-arabinose 5-phosphate (A5P)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
NADH
-
ADP
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl2
-
KCl
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 100 mM KCl.
-
Prepare the assay cocktail: For a 200 µL final reaction volume, prepare a master mix containing:
-
100 µL of 2x Reaction Buffer
-
Final concentrations of:
-
0.2 mM NADH
-
1 mM ADP
-
Excess of PK (e.g., 10 units/mL)
-
Excess of LDH (e.g., 15 units/mL)
-
Varying concentrations of A5P for Km determination.
-
-
-
Initiate the reaction:
-
Add the assay cocktail to the wells of the microplate or cuvette.
-
Add the DMPS enzyme to the desired final concentration.
-
Initiate the reaction by adding PEP at varying concentrations.
-
-
Monitor the reaction: Immediately measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
The rate of NADH oxidation is directly proportional to the rate of PEP consumption by DMPS.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1) to convert the change in absorbance per unit time to the rate of reaction.
-
Diagrams:
Caption: Workflow for the PK/LDH coupled assay for DMPS activity.
Protocol 2: Purine Nucleoside Phosphorylase (PNP) Coupled Assay
This protocol is designed to measure the production of inorganic phosphate.
Materials:
-
DMPS enzyme
-
Phosphoenolpyruvate (PEP)
-
D-arabinose 5-phosphate (A5P)
-
Purine Nucleoside Phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 360 nm
Procedure:
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 7.5.
-
Prepare the assay cocktail: For a 200 µL final reaction volume, prepare a master mix containing:
-
100 µL of 2x Reaction Buffer
-
Final concentrations of:
-
0.2 mM MESG
-
Excess of PNP (e.g., 1 unit/mL)
-
Varying concentrations of A5P for Km determination.
-
-
-
Initiate the reaction:
-
Add the assay cocktail to the wells of the microplate or cuvette.
-
Add the DMPS enzyme to the desired final concentration.
-
Initiate the reaction by adding PEP at varying concentrations.
-
-
Monitor the reaction: Immediately measure the increase in absorbance at 360 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
The rate of increase in absorbance is directly proportional to the rate of Pi production by DMPS.
-
Use the extinction coefficient for the product of the PNP reaction (typically provided by the supplier of the MESG reagent) to convert the change in absorbance per unit time to the rate of reaction.
-
Diagrams:
Caption: Workflow for the PNP coupled assay for DMPS activity.
Application Notes for Drug Development Professionals
Inhibitor Screening:
Both coupled assays are amenable to high-throughput screening (HTS) in 96- or 384-well plate formats. The choice of assay may depend on the properties of the compound library.
-
PK/LDH Assay: Compounds that absorb at 340 nm will interfere with this assay. It is crucial to perform control experiments with library compounds in the absence of DMPS to identify such interferences.
-
PNP Assay: Compounds that absorb at 360 nm can interfere. Additionally, compounds that inhibit PNP will give false-positive results. Counter-screening against PNP is recommended for any identified hits.
Mechanism of Inhibition Studies:
To determine the mechanism of action of an inhibitor (e.g., competitive, non-competitive, uncompetitive), kinetic experiments should be performed by varying the concentration of one substrate (PEP or A5P) while keeping the other substrate at a saturating concentration, in the presence of different fixed concentrations of the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.
Known Inhibitors of DMPS:
Several substrate and transition-state analogues have been reported as inhibitors of DMPS. These can serve as positive controls in inhibitor screening campaigns. Examples include derivatives of PEP and A5P.
Diagrams:
Caption: Inhibition of the DMPS-catalyzed reaction.
References
- 1. Structure and mechanism of 3-deoxy-D-manno-octulosonate 8-phosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the role of tightly bound phosphoenolpyruvate in Escherichia coli 3-deoxy-d-manno-octulosonate 8-phosphate synthase catalysis using quantitative time-resolved electrospray ionization mass spectrometry in the millisecond time range - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: DMPS in Environmental Toxicology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, is a valuable tool in environmental toxicology research, primarily for its ability to bind to heavy metals. Its application extends from investigating the toxicokinetics of metals to developing therapeutic strategies for metal-induced toxicities. These notes provide an overview of DMPS's applications, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action. DMPS is recognized for its effectiveness in promoting the excretion of a range of metals, including inorganic and organic mercury, lead, and arsenic, without causing redistribution of these metals to the brain.[1][2]
Mechanism of Action
DMPS is a dithiol compound that forms stable, water-soluble complexes with heavy metals, facilitating their excretion from the body, primarily through the kidneys.[2][3] Its mechanism involves the sulfhydryl groups (-SH) on the DMPS molecule binding to metal ions, effectively removing them from tissues and circulation.[4] This process not only aids in detoxification but can also mitigate metal-induced oxidative stress by reducing the pool of free metal ions that can catalyze the formation of reactive oxygen species (ROS).[5]
Applications in Heavy Metal Toxicology
Mercury Detoxification
DMPS has been extensively studied for its efficacy in chelating both inorganic and organic forms of mercury.[6] It has been shown to significantly reduce mercury levels in key organs such as the kidneys and brain and to promote urinary excretion.[6][7]
Quantitative Data Summary: DMPS and Mercury
| Parameter | Pre-DMPS Treatment | Post-DMPS Treatment | Species/Model | Dosage and Administration | Reference |
| Kidney Total Mercury | 75.6 ± 5.7 µg/g | 55.2 µg/g (single injection) | Rats (MMH-exposed) | 100 mg/kg, IP | [6] |
| Kidney Inorganic Mercury | 37.2 µg/g (pre-chelation) | 26.5 µg/g (63% of pre-chelation) | Rats (MMH-exposed) | 100 mg/kg, IP | [6] |
| Kidney Organic Mercury | Not specified | 63% of pre-chelation value | Rats (MMH-exposed) | 100 mg/kg, IP | [6] |
| Brain Total Mercury | Not specified | Significantly decreased with consecutive injections | Rats (MMH-exposed) | 100 mg/kg, IP, at 72-h intervals | [6] |
| Blood Total Mercury | Not specified | Reduced to 73% of saline control | Rats (MMH-exposed) | Single 100 mg/kg injection, IP | [6] |
| Urine Inorganic Mercury | 1.13 µg/ml | 7.2-fold increase | Rats (MMH-exposed) | 100 mg/kg, IP | [6] |
| Urine Organic Mercury | 1.17 µg/ml | 28.3-fold increase | Rats (MMH-exposed) | 100 mg/kg, IP | [6] |
| Urinary Mercury Excretion (48h) | 3.78 µg | 1513 µg | Humans (industrial workers) | Two doses at 24-h interval | [7] |
| Urinary Mercury Excretion (48h) | 3.78 µg | 132.6 µg | Humans (dentists) | Two doses at 24-h interval | [7] |
| Kidney Mercury Reduction | Not specified | ~30% (oral), ~50% (IP) | Rats (chronic mercury vapor exposure) | Two consecutive doses | [7] |
Lead Detoxification
DMPS is also effective in mobilizing lead, particularly from the kidneys.[8] Studies have demonstrated a dose-dependent removal of lead from various tissues.
Quantitative Data Summary: DMPS and Lead
| Parameter | Condition | Effect of DMPS | Species/Model | Dosage and Administration | Reference |
| Renal Lead Burden | Rats exposed to >0.5 mg Pb/kg | Significant decrease | Rats | 150 µmol/kg, oral | [8] |
| Tissue Lead Removal | High dose (200 µmol/kg) | Removed from kidneys, liver, and bone | Rats | Intraperitoneal | [8] |
| Tissue Lead Removal | Low doses (25 and 50 µmol/kg) | Removed only from kidneys | Rats | Intraperitoneal | [8] |
Arsenic Detoxification
DMPS has shown promise as an antidote for arsenic poisoning by mobilizing tissue arsenic and promoting its excretion.[9][10] It has been found to be more effective than British Anti-Lewisite (BAL) in this regard.[9]
Quantitative Data Summary: DMPS and Arsenic
| Parameter | Condition | Effect of DMPS | Species/Model | Dosage and Administration | Reference |
| Urinary Arsenic Excretion | Humans with chronic arsenicosis | Significant increase | Humans | 100 mg, 4 times/day for 1 week, repeated | [11] |
| Urinary Arsenic Species (2-hr post-DMPS) | Humans exposed to arsenic in drinking water | MMA: 42%, Inorganic As: 20-22%, DMA: 37-38% | Humans | 300 mg, oral | [10][12] |
Experimental Protocols
Protocol 1: Evaluation of DMPS Efficacy in a Rat Model of Methylmercury (MMH) Exposure
Objective: To assess the effectiveness of DMPS in reducing mercury burden in tissues and promoting urinary excretion in rats chronically exposed to methylmercury.
Materials:
-
Male Sprague-Dawley rats
-
Methylmercury hydroxide (B78521) (MMH)
-
DMPS (sodium 2,3-dimercapto-1-propanesulfonate)
-
Saline solution (0.9% NaCl)
-
Metabolic cages for urine collection
-
Analytical equipment for mercury quantification (e.g., Cold Vapor Atomic Absorption Spectrometry)
Procedure:
-
Animal Model: Expose rats to MMH in their drinking water for a specified period (e.g., 6 weeks) to establish a significant body burden of mercury.[6] A control group should receive deionized water.
-
DMPS Administration:
-
For single-dose studies, administer a single intraperitoneal (IP) injection of DMPS (e.g., 100 mg/kg body weight).[6] A control group receives a saline injection.
-
For multiple-dose studies, administer consecutive IP injections of DMPS (e.g., 100 mg/kg) at regular intervals (e.g., every 72 hours).[6]
-
-
Sample Collection:
-
Urine: House rats in metabolic cages and collect urine at baseline (pre-DMPS) and at specified time points post-DMPS administration (e.g., 24 hours).[6]
-
Tissues: At the end of the study, euthanize the animals and collect key tissues such as the kidneys, brain, and liver. Collect blood samples via cardiac puncture.
-
-
Sample Analysis:
-
Homogenize tissue samples.
-
Determine the total mercury concentration, as well as inorganic and organic mercury species, in urine, blood, and tissue homogenates using appropriate analytical methods.
-
-
Data Analysis: Compare mercury levels in tissues and urine between DMPS-treated and control groups. Calculate the percentage reduction in tissue mercury and the fold-increase in urinary mercury excretion.
Protocol 2: DMPS Provocation Test for Assessing Heavy Metal Body Burden in Humans
Objective: To use DMPS to mobilize and quantify the excretion of heavy metals (e.g., mercury, lead, arsenic) as an indicator of the total body burden.
Materials:
-
DMPS (oral capsules, e.g., 100 mg, or intravenous solution)[2][13]
-
Sterile urine collection containers
-
Analytical equipment for heavy metal analysis in urine (e.g., Inductively Coupled Plasma Mass Spectrometry - ICP-MS)
Procedure:
-
Baseline Urine Collection: The patient should collect a first-morning void urine sample to establish baseline metal excretion levels.[14]
-
DMPS Administration:
-
Post-Provocation Urine Collection: Collect all urine for a specified period following DMPS administration. A 2-3 hour or 6-hour collection period is common.[2][14][15]
-
Sample Analysis: Measure the concentration of heavy metals in both the baseline and post-provocation urine samples.
-
Data Interpretation: A significant increase in urinary metal excretion after DMPS administration suggests a notable body burden of that metal.
Visualizations
Signaling Pathway: DMPS in Mitigating Heavy Metal-Induced Oxidative Stress
Caption: DMPS chelates heavy metals, preventing them from catalyzing ROS formation and inhibiting antioxidant enzymes, thereby reducing oxidative stress.
Experimental Workflow: Evaluating DMPS Efficacy in a Rodent Model
Caption: Workflow for assessing DMPS efficacy in reducing heavy metal burden in a rodent model.
Logical Relationship: DMPS Chelation and Excretion
Caption: The process of DMPS chelation, from administration to the excretion of heavy metals.
Conclusion
DMPS is a potent chelating agent with significant applications in environmental toxicology research. Its ability to effectively mobilize and promote the excretion of mercury, lead, and arsenic makes it an invaluable tool for studying the toxicokinetics of these metals and for developing potential therapeutic interventions. The protocols and data presented here provide a framework for researchers to utilize DMPS in their own studies. Further research into the long-term effects and potential side effects of DMPS is warranted to fully understand its toxicological profile.[4][16][17]
References
- 1. Sodium 2,3-dimercapto-1-propanesulfonate (DMPS) treatment does not redistribute lead or mercury to the brain of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. awaremed.com [awaremed.com]
- 4. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory mechanism of dimercaptopropanesulfonic acid (DMPS) in the cellular biomethylation of arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chelation of lead by dimercaptopropane sulfonate and a possible diagnostic use [pubmed.ncbi.nlm.nih.gov]
- 9. DMSA, DMPS, and DMPA--as arsenic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DMPS-arsenic challenge test. I: Increased urinary excretion of monomethylarsonic acid in humans given dimercaptopropane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomized placebo-controlled trial of 2,3-dimercapto-1-propanesulfonate (DMPS) in therapy of chronic arsenicosis due to drinking arsenic-contaminated water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. lisanagy.com [lisanagy.com]
- 15. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 16. Exploring Heavy Metal Chelation: Emeramide vs. DMPS and DMSA – Autonomic Coaching [autonomiccoaching.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of DMPS Analogs for Targeted Chelation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal poisoning is a significant global health issue. Chelating agents are a class of drugs capable of binding to toxic metal ions, forming stable, excretable complexes. 2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a water-soluble dithiol chelating agent clinically used to treat poisoning by heavy metals such as mercury, arsenic, and lead.[1][2][3] While effective, untargeted chelation therapy can lead to side effects, including the depletion of essential minerals and potential redistribution of toxic metals.[4] The development of DMPS analogs that can be specifically targeted to cells or tissues burdened by heavy metals offers a promising strategy to enhance therapeutic efficacy and minimize off-target effects.
This document provides detailed application notes and protocols for the synthesis of DMPS analogs conjugated to targeting moieties, their evaluation for targeted chelation, and an overview of the cellular pathways involved in heavy metal toxicity.
Data Presentation: Efficacy and Toxicity of Chelating Agents
The following tables summarize representative quantitative data for the evaluation of chelating agents.
Table 1: In Vitro Cytotoxicity of a Heavy Metal and Protective Effect of a Targeted DMPS Analog
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) |
| Target Cells | Control | - | 100 ± 5 |
| Heavy Metal (e.g., HgCl₂) | 50 | 45 ± 7 | |
| Heavy Metal + DMPS | 50 + 100 | 70 ± 6 | |
| Heavy Metal + Targeted DMPS Analog | 50 + 100 | 92 ± 5 | |
| Non-Target Cells | Control | - | 100 ± 4 |
| Heavy Metal (e.g., HgCl₂) | 50 | 48 ± 6 | |
| Heavy Metal + DMPS | 50 + 100 | 72 ± 5 | |
| Heavy Metal + Targeted DMPS Analog | 50 + 100 | 75 ± 7 |
Table 2: Targeted Chelation Efficacy: Intracellular Heavy Metal Concentration
| Cell Line | Treatment | Intracellular Heavy Metal (ng/mg protein) |
| Target Cells | Heavy Metal Exposed | 150 ± 12 |
| + DMPS | 85 ± 9 | |
| + Targeted DMPS Analog | 35 ± 5 | |
| Non-Target Cells | Heavy Metal Exposed | 145 ± 15 |
| + DMPS | 80 ± 11 | |
| + Targeted DMPS Analog | 75 ± 10 |
Experimental Protocols
Protocol 1: Synthesis of a Peptide-Targeted DMPS Analog
This protocol describes the synthesis of a DMPS analog conjugated to a targeting peptide via solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Wang resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF)
-
Coupling agents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., triisopropylsilane (B1312306) (TIS), water)
-
Maleimide-functionalized linker
-
DMPS sodium salt
-
Reaction vessels for SPPS
-
HPLC for purification
-
Mass spectrometer for characterization
Methodology:
-
Peptide Synthesis:
-
Swell the resin in DMF.
-
Perform stepwise Fmoc-SPPS to assemble the targeting peptide sequence.[5][6] Each cycle consists of:
-
Fmoc deprotection with piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using a coupling agent and base in DMF.
-
Washing with DMF.
-
-
Couple a maleimide-functionalized linker to the N-terminus of the peptide.[7][8]
-
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (B109758) (DCM).
-
Cleave the peptide-linker conjugate from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).[5]
-
Precipitate the crude product in cold diethyl ether.
-
Purify the peptide-linker by preparative HPLC.
-
Confirm the identity and purity by mass spectrometry.
-
-
Conjugation of DMPS:
-
Dissolve the purified peptide-linker in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).
-
Add an excess of DMPS sodium salt.
-
Allow the thiol-maleimide Michael addition reaction to proceed at room temperature.[7]
-
Monitor the reaction by HPLC.
-
Purify the final DMPS-peptide conjugate by preparative HPLC.
-
Characterize the final product by mass spectrometry.
-
Protocol 2: In Vitro Evaluation of Targeted Chelation
This protocol details the assessment of the targeted DMPS analog's ability to reduce heavy metal-induced cytotoxicity and lower intracellular heavy metal concentrations in a cell-based model.
Materials:
-
Target cell line (expressing the receptor for the targeting peptide)
-
Non-target cell line (lacking the receptor)
-
Cell culture medium and supplements
-
Heavy metal salt (e.g., HgCl₂, NaAsO₂)
-
DMPS sodium salt
-
Synthesized targeted DMPS analog
-
Cell viability assay kit (e.g., MTS, MTT)
-
Lysis buffer
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal quantification[9]
-
Protein assay kit (e.g., BCA)
Methodology:
-
Cell Culture and Treatment:
-
Culture target and non-target cells to 80-90% confluency.
-
Seed cells in appropriate plates for the planned assays.
-
Expose cells to a predetermined toxic concentration of the heavy metal for a specified duration.
-
Treat the heavy metal-exposed cells with DMPS or the targeted DMPS analog at various concentrations. Include untreated and heavy metal-only controls.
-
-
Cytotoxicity Assay:
-
Following the treatment period, perform a cell viability assay according to the manufacturer's instructions.[10]
-
Measure the absorbance or fluorescence and calculate the percentage of cell viability relative to the untreated control.
-
-
Quantification of Intracellular Heavy Metals:
-
After treatment, wash the cells thoroughly with PBS to remove extracellular metals.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the metal concentration in the lysates using ICP-MS or AAS.[9]
-
Normalize the metal concentration to the protein concentration.
-
Visualizations
Caption: Workflow for the synthesis of a peptide-targeted DMPS analog.
References
- 1. [PDF] DMSA and DMPS--water soluble antidotes for heavy metal poisoning. | Semantic Scholar [semanticscholar.org]
- 2. wellnesspharmacy.com [wellnesspharmacy.com]
- 3. DMSA and DMPS--water soluble antidotes for heavy metal poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.state.mn.us [health.state.mn.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of DMPS in Arsenic Biomethylation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in the scientific investigation of arsenic biomethylation. Detailed protocols for both in vivo and in vitro studies are presented to facilitate research into the mechanisms of arsenic toxicity and the efficacy of chelation therapies.
Introduction
Arsenic, a ubiquitous environmental toxicant, undergoes a complex metabolic process in the body known as biomethylation. This process, which involves the conversion of inorganic arsenic (iAs) into monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA), has long been considered a detoxification pathway. However, recent studies suggest that trivalent methylated intermediates, such as MMA(III), may be more toxic than the parent inorganic form.[1] Understanding the dynamics of arsenic biomethylation is therefore crucial for assessing health risks and developing effective therapeutic strategies for arsenic poisoning.
DMPS is a chelating agent that has been effectively used in the treatment of heavy metal poisoning, including arsenic intoxication.[2] It functions by binding to arsenic, thereby promoting its excretion from the body.[3] Notably, DMPS has been shown to modulate the urinary profile of arsenic species, providing a valuable tool for assessing the body's arsenic burden and investigating the intricacies of its metabolic pathways.[4][5]
Application 1: Assessment of Arsenic Body Burden using the DMPS Challenge Test
The DMPS challenge test is a provocative test used to estimate the total body burden of arsenic. Administration of DMPS mobilizes arsenic from tissues, leading to a transient increase in its urinary excretion.[4] By comparing the levels of arsenic species in urine before and after DMPS administration, researchers can gain insights into an individual's exposure and metabolic capacity.
Quantitative Data: Urinary Arsenic Excretion Pre- and Post-DMPS Administration
The following tables summarize data from a study conducted in two towns in Northeastern Chile, one with high arsenic exposure (San Pedro de Atacama, 593 µg As/L in drinking water) and a control town (Toconao, 21 µg As/L in drinking water).[4][6] Participants were administered 300 mg of DMPS orally.
Table 1: Total Urinary Arsenic Concentration (µg/g creatinine) Before and After a 300 mg Oral DMPS Dose
| Time Point | San Pedro de Atacama (High Exposure) | Toconao (Control) |
| Before DMPS | ~150 | ~25 |
| 0-2 hours post-DMPS | ~1200 | ~200 |
| 2-4 hours post-DMPS | ~600 | ~100 |
| 4-6 hours post-DMPS | ~400 | ~75 |
| 6-24 hours post-DMPS | ~200 | ~50 |
Table 2: Percentage of Urinary Arsenic Species During the 2-hour Period Following 300 mg Oral DMPS Administration
| Arsenic Species | Percentage of Total Urinary Arsenic |
| Inorganic Arsenic (iAs) | 20 - 22% |
| Monomethylarsonic Acid (MMA) | 42% |
| Dimethylarsinic Acid (DMA) | 37 - 38% |
Note: The typical range for MMA percentage in human urine is 10-20%. The significant increase after DMPS administration suggests a specific effect on MMA metabolism or excretion.[3]
Experimental Protocol: Oral DMPS Challenge Test
This protocol is intended for research purposes to assess arsenic body burden.
1. Participant Preparation:
-
Participants should fast for approximately 8 hours prior to the test.[2]
-
Discontinue non-essential medications and dietary supplements for 48 hours before and during the urine collection period.[2]
-
Abstain from consuming fish and seafood for one week prior to the test to avoid interference from organic arsenic compounds.[2]
2. Baseline Urine Collection (Pre-Provocation):
-
Before DMPS administration, instruct the participant to collect a first-morning urine specimen.[2] This sample will serve as the baseline for arsenic excretion.
-
Label the container clearly as "Pre-DMPS".
3. DMPS Administration:
-
The participant should empty their bladder completely before receiving DMPS.[2]
-
Administer DMPS orally at a dose of 10 mg/kg body weight (not to exceed 500 mg).[2]
4. Post-Provocation Urine Collection:
-
Collect all urine for a specified period following DMPS administration. Common collection periods are:
-
Encourage the consumption of 0.5 to 1 liter of water during the collection period to ensure adequate urine output.[2]
-
A light meal (excluding fish) may be consumed 2-4 hours after DMPS administration.[2]
-
Label the collection container clearly with the collection start and end times.
5. Sample Processing and Analysis:
-
Measure the total volume of the collected urine.
-
Aliquot a portion of the urine for arsenic speciation analysis.
-
Analyze the urine samples for inorganic arsenic (AsIII and AsV), MMA, and DMA using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS).
Experimental Workflow: DMPS Challenge Test
References
- 1. abcam.cn [abcam.cn]
- 2. lisanagy.com [lisanagy.com]
- 3. DMPS-arsenic challenge test. I: Increased urinary excretion of monomethylarsonic acid in humans given dimercaptopropane sulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DMPS-arsenic challenge test. II. Modulation of arsenic species, including monomethylarsonous acid (MMA(III)), excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
DMPS Stability in Aqueous Solutions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in aqueous solutions for laboratory use. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity and efficacy of your experiments involving DMPS.
Frequently Asked Questions (FAQs)
Q1: What is DMPS and what is its primary laboratory application?
A1: DMPS (this compound) is a chelating agent containing two thiol (-SH) groups that can bind to heavy metal ions.[1] In a laboratory setting, it is primarily used in in vitro studies to investigate heavy metal detoxification, assess the efficacy of chelation therapy, and study the mechanisms of metal-induced toxicity.[2][3]
Q2: What are the main factors that affect the stability of DMPS in aqueous solutions?
A2: The stability of DMPS in aqueous solutions is primarily affected by pH, exposure to oxygen (oxidation), and temperature. DMPS is a dithiol compound and is prone to oxidation, especially in neutral to alkaline conditions and when exposed to air.[2][4]
Q3: How does pH influence the stability of DMPS solutions?
A3: DMPS is significantly more stable in acidic conditions. At a pH of 5.0, it can retain a substantial amount of its active thiol groups over several days.[5][6] Conversely, at a neutral pH of 7.0 or higher, it degrades rapidly, leading to a loss of its chelating ability.[4][5]
Q4: What happens when DMPS degrades?
A4: Degradation of DMPS primarily occurs through the oxidation of its thiol groups, which are essential for binding to heavy metals. This oxidation can lead to the formation of disulfides, rendering the DMPS inactive as a chelating agent.[7] There is no scientific evidence to suggest that oxidized DMPS has any value in chelation.[4]
Q5: What is the recommended way to store DMPS solutions?
A5: To maximize stability, DMPS solutions should be prepared in an acidic buffer (ideally around pH 5.0), using deoxygenated water.[5] They should be stored in tightly sealed containers to minimize exposure to air, protected from light, and kept at low temperatures (e.g., 4°C for short-term storage). For long-term storage, it is advisable to prepare fresh solutions before use.
Q6: Can I mix DMPS with other solutions or buffers like PBS or saline?
A6: It is generally not recommended to mix DMPS with other solutions unless their pH is controlled to be acidic.[4] Standard buffers like Phosphate-Buffered Saline (PBS) often have a pH around 7.4, which will cause rapid degradation of DMPS. Similarly, mixing with normal saline or sodium bicarbonate can alter the pH and accelerate oxidation.[4]
DMPS Stability Data
The stability of DMPS is highly dependent on the pH of the aqueous solution. The following table summarizes the available data on its stability.
| pH | Temperature (°C) | Duration | Remaining Active DMPS (%) | Reference |
| 5.0 | 24 | 7 days | 78-87% | [5] |
| 7.0 | 24 | 7 days | 0% (no titratable mercapto groups) | [5] |
Note: Comprehensive kinetic data on the degradation of DMPS at various temperatures is limited in publicly available literature. The provided data highlights the critical importance of maintaining an acidic pH for DMPS stability.
Experimental Protocols
Protocol 1: Preparation of a Stable DMPS Aqueous Solution
This protocol outlines the steps for preparing a DMPS solution with enhanced stability for use in in vitro laboratory experiments.
Materials:
-
DMPS sodium salt
-
High-purity, deoxygenated water (e.g., by boiling and cooling under an inert gas like nitrogen or argon)
-
Acidic buffer components (e.g., acetate (B1210297) buffer)
-
pH meter
-
Sterile, airtight containers
Procedure:
-
Prepare an Acidic Buffer: Prepare an acidic buffer solution with a pH of approximately 5.0. An acetate buffer is a suitable choice. Ensure all glassware is clean.
-
Deoxygenate the Buffer: To minimize oxidation, deoxygenate the buffer by boiling it for at least 15 minutes and then allowing it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).
-
Weigh DMPS: In a clean, dry weighing boat, accurately weigh the required amount of DMPS sodium salt.
-
Dissolve DMPS: Add the weighed DMPS to the deoxygenated acidic buffer. Gently swirl the container to dissolve the DMPS completely. Avoid vigorous shaking, which can introduce oxygen.
-
Verify pH: Check the pH of the final solution and adjust if necessary to be within the optimal range (around 5.0).
-
Storage: Immediately transfer the DMPS solution to a sterile, airtight container. If not for immediate use, flush the headspace of the container with an inert gas before sealing. Store at 4°C and protect from light. For best results, use the solution as fresh as possible.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. biomedres.us [biomedres.us]
- 3. teora.co.nz [teora.co.nz]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. US7521577B2 - Heavy metal binding compounds and their method of use - Google Patents [patents.google.com]
Technical Support Center: Adverse Effects of DMPS in Primary Cell Cultures
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and standardized protocols for identifying and managing potential adverse effects of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is DMPS and why is it used in research?
DMPS is a chelating agent, primarily known for its use as an antidote in heavy metal poisoning, such as from mercury or arsenic. In a research context, it may be used to study the effects of heavy metal toxicity and the mechanisms of chelation therapy in vitro.
Q2: What are the primary concerns when using DMPS in primary cell cultures?
While DMPS is often used for its protective effects against heavy metals, it can have direct effects on cells. The main concerns are:
-
Chelation of Essential Divalent Cations: DMPS is not entirely specific to heavy metals and can bind to essential ions like zinc, which are crucial for the function of many enzymes and proteins.
-
Disruption of Protein Function: As a dithiol compound, DMPS has the potential to reduce disulfide bonds in extracellular and cell-surface proteins, which could interfere with protein structure, cell adhesion, and signaling.
-
Alteration of Cellular Redox Environment: The introduction of a potent reducing agent can affect the delicate redox balance within the cell culture medium and potentially within the cells themselves.
Q3: What are the typical signs of DMPS-induced toxicity in primary cell cultures?
Common indicators of toxicity are similar to those caused by other cytotoxic compounds and include:
-
A noticeable decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, shrinking, or detaching from the culture surface.
-
Signs of apoptosis, like membrane blebbing.
-
Increased levels of lactate (B86563) dehydrogenase (LDH) in the culture medium, indicating compromised cell membrane integrity.
Q4: What is a recommended starting concentration for DMPS in my experiments?
There is no universal "safe" concentration, as this is highly dependent on the primary cell type. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cells. A starting point for a dose-response curve could range from low micromolar (e.g., 1 µM) to several hundred micromolar (e.g., 500 µM).
Q5: How can I differentiate between the effects of DMPS and the effects of a solvent like DMSO?
Always include a vehicle control in your experiments. This control should contain the highest concentration of the solvent (e.g., DMSO) used in your DMPS-treated groups, but without the DMPS. This allows you to isolate the effects of the solvent from the effects of DMPS itself.
Potential Adverse Effects and Underlying Mechanisms
While DMPS is valued for its ability to chelate toxic heavy metals, its chemical properties can lead to unintended effects in sensitive primary cell cultures.
Depletion of Essential Divalent Cations (Zinc)
DMPS can sequester essential divalent cations, most notably zinc, from the culture medium or even from cells. Zinc is a critical cofactor for numerous enzymes and transcription factors. Its depletion can lead to significant cellular stress.
Table 1: Summary of Potential Effects of Zinc Depletion in Primary Cell Cultures
| Cellular Process Affected | Potential Consequence |
| DNA Integrity | Increased DNA strand breaks and genomic instability.[1] |
| Cell Viability | Decreased cell viability due to apoptosis and necrosis.[1][2] |
| Cell Cycle | Arrest of the cell cycle, often at the G1 phase.[2] |
| Apoptosis | Activation of apoptotic pathways.[2][3] |
Disruption of Protein Disulfide Bonds
DMPS is a dithiol compound, meaning it contains two thiol (-SH) groups. These groups can participate in thiol-disulfide exchange reactions, potentially reducing the disulfide bonds that are essential for the tertiary structure and stability of many extracellular and cell-surface proteins.
-
Impact on Extracellular Matrix (ECM): Disruption of disulfide bonds in ECM proteins like fibronectin or laminin (B1169045) could impair cell adhesion, leading to cell detachment and anoikis (a form of apoptosis).
-
Impact on Cell Surface Receptors: Many receptors rely on disulfide bonds for their proper conformation and ability to bind ligands. Reduction of these bonds could inhibit or alter critical signaling pathways.
References
- 1. Zinc deficiency or excess within the physiological range increases genome instability and cytotoxicity, respectively, in human oral keratinocyte cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of zinc status on cell cycle and viability: An in vitro study in monocytes (THP-1) and muscle (Rhabdomyosarcoma) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Navigating the Analytical Maze: A Technical Support Center for DMPS Metabolite Detection
For Researchers, Scientists, and Drug Development Professionals: This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the complex challenges associated with the analytical detection of 2,3-dimercapto-1-propanesulfonic acid (DMPS) and its metabolites. The intricate nature of DMPS metabolism, primarily characterized by the formation of various disulfide species, presents unique hurdles in analytical quantification and characterization. This resource aims to provide practical solutions and a deeper understanding of the experimental nuances involved.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of DMPS and where are they found?
A1: Following administration, DMPS is extensively metabolized through oxidation of its thiol groups, leading to the formation of various disulfide compounds. The primary metabolites include:
-
Mixed Disulfides with Proteins: DMPS readily forms mixed disulfides with cysteine residues on proteins, with albumin being a major binding partner in plasma.
-
Mixed Disulfides with Small Molecules: It can also form mixed disulfides with low-molecular-weight thiols, such as cysteine.
-
Cyclic Polymeric Disulfides: In urine, DMPS is predominantly excreted as cyclic polymeric disulfides. A significant portion of urinary DMPS is found in these altered forms.[1]
Q2: Why is the differentiation of DMPS and its disulfide metabolites crucial?
A2: The parent DMPS molecule contains free thiol groups responsible for chelation, while its disulfide metabolites do not. Therefore, distinguishing between the reduced (active) form and the oxidized (inactive) forms is essential for accurately assessing its pharmacokinetic and pharmacodynamic properties. The disulfide metabolites may, however, act as a reservoir from which the active form can be released.
Q3: What are the main challenges in the sample preparation for DMPS metabolite analysis?
A3: The primary challenge is the inherent instability of the thiol groups in DMPS, which are susceptible to oxidation. This can lead to the artificial formation of disulfide metabolites during sample collection, storage, and processing, resulting in an inaccurate representation of the in vivo state. It is crucial to minimize sample handling time and consider the use of preservatives or immediate derivatization to protect the free thiol groups. Additionally, the high polarity of DMPS and its metabolites can make extraction from biological matrices challenging.
Q4: My recovery of DMPS from plasma samples is low and variable. What could be the cause?
A4: Low and inconsistent recovery of DMPS from plasma is often attributed to its extensive binding to plasma proteins, primarily albumin, through mixed disulfide bonds. To quantify total DMPS (both free and protein-bound), a reduction step is necessary to cleave these disulfide bonds.
Troubleshooting Guide
Issue 1: Inability to Detect or Low Signal for DMPS Metabolites in Urine via LC-MS
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Chromatographic Retention: | DMPS and its metabolites are highly polar and may exhibit poor retention on standard reversed-phase (e.g., C18) columns. |
| * Solution: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is better suited for retaining polar compounds. Alternatively, consider ion-pair chromatography by adding an ion-pairing agent to the mobile phase to improve retention on a reversed-phase column. | |
| Matrix Effects: | The complex matrix of urine can lead to ion suppression or enhancement in the mass spectrometer, affecting the signal intensity of the analytes. |
| * Solution: Implement a robust sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of stable isotope-labeled internal standards for DMPS and its key metabolites is highly recommended to compensate for matrix effects and improve quantitative accuracy. | |
| Sub-optimal MS Parameters: | Incorrect mass spectrometer settings can lead to poor sensitivity. |
| * Solution: Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., precursor and product ions for MRM, collision energy). |
Issue 2: Discrepancy Between Total DMPS and the Sum of Individual Metabolite Concentrations
| Possible Cause | Troubleshooting Suggestion |
| Incomplete Reduction of Disulfides: | The reducing agent used to measure total DMPS may not be completely cleaving all disulfide bonds, leading to an underestimation of the total concentration. |
| * Solution: Optimize the reduction reaction by adjusting the concentration of the reducing agent (e.g., DTT, TCEP), incubation time, and temperature. Ensure the pH of the reaction is optimal for the chosen reducing agent. | |
| Lack of Standards for All Metabolites: | The quantification of individual metabolites relies on the availability of certified reference standards. The absence of standards for some metabolites, particularly the various cyclic polymeric disulfides, will lead to an incomplete quantitative picture. |
| * Solution: If commercial standards are unavailable, consider custom synthesis of the key metabolites. For exploratory studies, semi-quantification using a structurally similar standard can be employed, but this should be clearly noted. | |
| Degradation of Metabolites: | Some DMPS metabolites may be unstable and degrade during sample processing or analysis. |
| * Solution: Investigate the stability of individual metabolites under your experimental conditions. This can be done by fortifying blank matrix with known concentrations of standards and analyzing them over time and after various processing steps. |
Quantitative Data Summary
The following table summarizes available quantitative data on DMPS concentrations in human plasma and urine following oral administration. It is important to note that much of the existing data focuses on total DMPS after a reduction step, and there is limited information on the specific concentrations of individual disulfide metabolites.
| Analyte | Matrix | Dosage | Peak Concentration (Cmax) | Time to Peak (Tmax) | Reference |
| Total DMPS | Plasma | 300 mg (oral) | 25.3 ± 3.0 µM | ~3 hours | [2] |
| Total DMPS | Urine | 250 mg (oral) | 40.2 µM (at a single time point) | Not specified | [3] |
Experimental Protocols
Protocol 1: Determination of Total DMPS in Urine by HPLC with Pre-column Derivatization and Fluorescence Detection (Adapted from literature)
This method involves the reduction of all DMPS disulfide metabolites to the parent DMPS, followed by derivatization to allow for sensitive fluorescence detection.
1. Sample Preparation and Reduction:
- To 100 µL of urine sample, add 50 µL of 100 mM dithiothreitol (B142953) (DTT) solution.
- Add 800 µL of 0.1 M ammonium (B1175870) bicarbonate buffer (pH 8.5).
- Vortex and incubate at room temperature for 1 hour to ensure complete reduction of disulfide bonds.
2. Derivatization:
- Add 50 µL of a derivatizing agent solution (e.g., monobromobimane (B13751) in acetonitrile).
- Vortex and incubate in the dark at room temperature for 15 minutes.
- Stop the reaction by adding 20 µL of an acid (e.g., 1 M HCl).
3. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
- Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent.
4. Quantification:
- Prepare a calibration curve using DMPS standards subjected to the same reduction and derivatization procedure.
Protocol 2: General Approach for GC-MS Analysis of DMPS Metabolites after Derivatization
Due to the low volatility of DMPS and its metabolites, derivatization is essential for GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is common for polar metabolites.
1. Sample Preparation and Lyophilization:
- Urine or deproteinized plasma samples should be lyophilized to complete dryness to remove water, which interferes with the derivatization reagents.
2. Methoximation:
- Reconstitute the dried sample in a solution of methoxyamine hydrochloride in pyridine.
- Incubate at a controlled temperature (e.g., 37°C) with shaking for approximately 90 minutes. This step protects aldehyde and keto groups.
3. Silylation:
- Add a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
- Incubate at a controlled temperature (e.g., 37°C) with shaking for about 30 minutes. This step replaces active hydrogens on thiols, hydroxyls, and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
4. GC-MS Analysis:
- GC Column: A non-polar or semi-polar column (e.g., DB-5ms).
- Injector: Split/splitless injector, with optimized temperature.
- Oven Temperature Program: A programmed temperature ramp to separate the derivatized metabolites.
- Carrier Gas: Helium.
- MS Detector: Operated in either full scan mode for metabolite identification or selected ion monitoring (SIM) mode for targeted quantification.
Visualizations
Caption: Metabolic pathway of DMPS.
Caption: General analytical workflow for DMPS metabolites.
References
Technical Support Center: 2,3-Dimercapto-1-propanesulfonic acid (DMPS)
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling and storing 2,3-dimercapto-1-propanesulfonic acid (DMPS) stock solutions to prevent oxidation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of DMPS stock solutions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitation in the stock solution upon cooling. | The concentration of DMPS may exceed its solubility at lower temperatures in the chosen buffer. | - Gently warm the solution to redissolve the precipitate before use. - Prepare a more dilute stock solution. - Ensure the pH of the buffer is appropriate, as solubility can be pH-dependent. |
| The solution turns slightly yellow or cloudy over time. | This can be an indication of oxidation or other forms of degradation. | - Discard the solution and prepare a fresh stock. - Review your preparation and storage protocol to ensure all steps to minimize oxygen exposure were followed (e.g., use of deoxygenated buffer, inert gas overlay). |
| Inconsistent experimental results using the same stock solution. | The DMPS in the stock solution may have degraded, leading to a lower effective concentration. | - Prepare a fresh stock solution immediately before each experiment. - Aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles and contamination of the entire stock. - Verify the concentration of the stock solution using a thiol quantification assay. |
| pH of the solution drifts over time. | Inadequate buffering capacity or absorption of atmospheric CO2. | - Ensure you are using a buffer with a pKa close to the target pH (around 5.0). - Keep the solution tightly capped and consider flushing the headspace with an inert gas like argon or nitrogen before sealing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of DMPS degradation in stock solutions?
A1: The primary degradation pathway for DMPS in aqueous solutions is oxidation. The two thiol (-SH) groups on the DMPS molecule are susceptible to oxidation, which leads to the formation of an intramolecular disulfide bond, creating a cyclic disulfide dimer of DMPS. This oxidation is often accelerated by the presence of dissolved oxygen, trace metal ions, and exposure to light.
Q2: What are the optimal storage conditions for DMPS stock solutions?
A2: To minimize oxidation, DMPS stock solutions should be prepared in a deoxygenated, acidic buffer (pH approximately 5.0). For short-term storage (a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquots should be stored at -20°C or -80°C and protected from light. It is crucial to minimize air in the headspace of the storage vials, for example, by overlaying the solution with an inert gas like argon or nitrogen before capping.
Q3: How can I detect oxidation in my DMPS stock solution?
A3: A simple visual inspection can sometimes indicate degradation, such as a change in color or the appearance of turbidity. However, for a quantitative assessment, analytical techniques are necessary. High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a common method to separate and quantify DMPS and its oxidized disulfide form.[1] Spectrophotometric methods using reagents like Ellman's reagent (DTNB) can be used to quantify the remaining free thiol groups, providing an indirect measure of oxidation.
Q4: Can I use antioxidants to prevent DMPS oxidation?
A4: While the use of sacrificial antioxidants is a common strategy for stabilizing oxidation-prone compounds, specific data on the use of antioxidants with DMPS is limited in the readily available literature. In theory, antioxidants like ascorbic acid or N-acetyl-cysteine could offer protection. However, it is crucial to validate their compatibility and effectiveness for your specific application, as they could potentially interfere with downstream experiments. A more established method to prevent oxidation is the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) to sequester trace metal ions that can catalyze oxidation reactions.
Q5: Why is an acidic pH recommended for DMPS solutions?
A5: The thiol groups of DMPS are less prone to oxidation at an acidic pH. In neutral or alkaline conditions, the thiolate anion (R-S⁻) is more prevalent, which is more readily oxidized than the protonated thiol form (R-SH). Maintaining the solution at a pH of around 5.0 helps to keep the thiol groups in their less reactive protonated state, thereby slowing down the rate of oxidation.
Data Presentation
Table 1: Summary of DMPS Stability in Aqueous Solutions
| pH | Temperature | Storage Duration | Remaining DMPS (%) | Reference/Note |
| 7.0 | 24°C | 7 days | ~0% (no titratable mercapto groups) | Inferred from stability studies on dimercapto compounds. |
| 5.0 | 24°C | 7 days | 78-87% | Inferred from stability studies on dimercapto compounds. |
| Acidic (e.g., 5.0) | 2-8°C | Up to 2 weeks | >90% (estimated) | Based on general principles of thiol stability. |
| Acidic (e.g., 5.0) | -20°C | Several months | >95% (estimated) | Based on general principles of thiol stability with freezing. |
| Acidic (e.g., 5.0) | -80°C | > 1 year | Highly stable (estimated) | Based on general principles for long-term storage of sensitive compounds. |
Note: The quantitative data in this table is synthesized from general knowledge of thiol chemistry and related stability studies. It is highly recommended to perform your own stability assessments for critical applications.
Experimental Protocols
Protocol for Preparing a Stable DMPS Stock Solution
This protocol describes the preparation of a 10 mM DMPS stock solution in a deoxygenated acidic buffer.
Materials:
-
DMPS sodium salt
-
High-purity, deionized water (18.2 MΩ·cm)
-
Sodium acetate (B1210297) trihydrate
-
Glacial acetic acid
-
Nitrogen or argon gas
-
Sterile, amber glass vials with screw caps
-
Calibrated analytical balance
-
pH meter
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Prepare the Deoxygenated Buffer:
-
To prepare 100 mL of a 50 mM sodium acetate buffer (pH 5.0), dissolve 0.41 g of sodium acetate trihydrate in 90 mL of high-purity water.
-
Adjust the pH to 5.0 using glacial acetic acid.
-
Bring the final volume to 100 mL with high-purity water.
-
Deoxygenate the buffer by sparging with nitrogen or argon gas for at least 30 minutes in a fume hood.
-
-
Weighing DMPS:
-
In a clean, sterile weighing boat, accurately weigh the required amount of DMPS sodium salt to achieve a final concentration of 10 mM. For 10 mL of a 10 mM solution, you will need 21.03 mg of DMPS sodium salt (molar mass = 210.27 g/mol ).
-
-
Dissolving DMPS:
-
Transfer the weighed DMPS to a sterile container.
-
Under a gentle stream of nitrogen or argon, add the deoxygenated sodium acetate buffer to the desired final volume (e.g., 10 mL).
-
Gently swirl the container until the DMPS is completely dissolved. Avoid vigorous shaking or vortexing to minimize the introduction of oxygen.
-
-
Sterile Filtration and Aliquoting:
-
If sterility is required, filter the DMPS solution through a 0.22 µm sterile filter into a sterile container. Perform this step in a laminar flow hood.
-
Immediately aliquot the stock solution into single-use, sterile, amber glass vials. Fill the vials to minimize the headspace.
-
-
Inert Gas Overlay and Storage:
-
Before sealing each vial, flush the headspace with nitrogen or argon gas for a few seconds.
-
Tightly cap the vials.
-
For short-term storage, place the vials at 2-8°C.
-
For long-term storage, store the vials at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Chemical oxidation pathway of DMPS.
References
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifacts in fluorescence microscopy, with a special focus on potential issues arising from chemical compounds like DMPS (2,3-Dimercapto-1-propanesulfonic acid) and other media additives. Our resources are designed to help you identify, understand, and mitigate common artifacts to ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: I'm observing unusual artifacts in my fluorescence microscopy images after adding DMPS to my cell culture medium. What could be the cause?
While DMPS is primarily known as a chelating agent for heavy metals, its direct contribution to specific, well-documented artifacts in fluorescence microscopy is not widely reported in scientific literature. However, any chemical additive to your imaging medium can potentially interfere with your experiment. The artifacts you are observing could be due to a variety of factors, including:
-
Autofluorescence of the compound: DMPS itself, or impurities within the preparation, might be fluorescent at the excitation and emission wavelengths you are using.
-
Interaction with the fluorescent probe: DMPS could chemically interact with your fluorescent dye, leading to quenching (signal loss), a spectral shift, or an increase in fluorescence.
-
Cellular stress or toxicity: The addition of DMPS could be inducing a physiological response in your cells, leading to morphological changes, altered protein localization, or cell death, which you are observing as artifacts.
-
Phototoxicity: The combination of your fluorescent probe, the illumination light, and DMPS might be generating reactive oxygen species (ROS) that are damaging the cells.[1]
To determine the cause, it is crucial to perform a series of control experiments, as outlined in our troubleshooting guides.
Q2: What are the most common types of chemical- or compound-induced artifacts in fluorescence microscopy?
Chemical compounds introduced into your sample can cause a range of artifacts. These can be broadly categorized as:
-
Increased Background Fluorescence: This can be caused by the intrinsic fluorescence of the compound itself or by impurities in the chemical preparation.[1][2] This is particularly common with compounds that have aromatic ring structures.
-
Signal Quenching or Enhancement: The compound may interact with the excited state of your fluorophore, leading to a decrease (quenching) or, less commonly, an increase in its fluorescence intensity.
-
Precipitate Formation: Poorly soluble compounds can form precipitates that may be fluorescent or can scatter light, appearing as bright, irregularly shaped objects in the image.[1]
-
Phototoxicity and Photobleaching: Some compounds can exacerbate phototoxicity and photobleaching, leading to rapid signal loss and visible damage to the cells upon illumination.[1]
-
Altered Cellular Morphology or Function: The compound may have a biological effect on the cells, causing changes in their shape, organelle structure, or the localization of the protein of interest. This is a true biological effect, but it can be an artifact if it is an unintended consequence of the experimental conditions.
Q3: What is the difference between phototoxicity and photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce.[3][4] It is caused by the interaction of the fluorophore in its excited state with molecular oxygen, generating reactive oxygen species that chemically alter the dye.
Phototoxicity, on the other hand, refers to the damaging effects of light on living cells during fluorescence imaging.[1] This damage is also often mediated by the production of reactive oxygen species, which can harm cellular components like DNA, proteins, and lipids, potentially leading to altered cell physiology or cell death.[5] While photobleaching is a direct measure of dye stability, phototoxicity is a measure of cell health during imaging.
Troubleshooting Guides
Issue 1: I am seeing unexpected fluorescence in a channel where I don't have a fluorescent label.
Possible Cause:
-
Compound Autofluorescence: The chemical you added (e.g., DMPS, a drug candidate) may be fluorescent.
-
Media Autofluorescence: Phenol (B47542) red in cell culture media is a common source of background fluorescence.
-
Crosstalk/Bleed-through: The emission spectrum of a fluorophore in another channel may be overlapping with the detection window of the channel .[6]
-
Photoconversion of Dyes: Some dyes, like DAPI and Hoechst, can be photoconverted by UV light to emit at longer wavelengths, appearing in the green or red channels.[7]
Troubleshooting Steps:
-
Image the Compound Alone: Prepare a slide with your imaging medium containing the compound of interest (without cells or fluorescent labels) and image it under the same conditions as your experiment. This will reveal if the compound itself is autofluorescent.
-
Use Phenol Red-Free Medium: If you are using a medium containing phenol red, switch to a phenol red-free formulation for your imaging experiments.
-
Check for Spectral Bleed-through: Image your singly-labeled control samples and check for signal in the other channels. If bleed-through is present, you can correct for it by adjusting your acquisition settings (e.g., using sequential scanning on a confocal microscope) or by using spectral unmixing if your system supports it.
-
Image DAPI/Hoechst Channel Last: If using UV-excitable nuclear stains, acquire the images for these channels at the end of your imaging sequence to avoid photoconversion that could affect other channels.[7]
Issue 2: My fluorescence signal is rapidly decreasing or disappearing upon illumination.
Possible Cause:
-
Photobleaching: The fluorophore is being destroyed by the excitation light.
-
Quenching by a Chemical Additive: The compound in your medium may be quenching the fluorescence of your probe.
-
Cellular Stress/Toxicity: The cells may be dying or changing their physiology in a way that reduces the fluorescence signal (e.g., by altering the local environment of a pH-sensitive dye).
Troubleshooting Steps:
-
Perform a Photostability Control: Image your sample with and without the chemical additive over time, using the same illumination settings. A faster decay of fluorescence in the presence of the compound suggests it may be contributing to photobleaching or quenching.
-
Reduce Excitation Light Exposure: Lower the laser power or illumination intensity, decrease the exposure time, and reduce the frequency of image acquisition to the minimum required to obtain a good signal.
-
Use an Antifade Reagent: For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, some commercial reagents can reduce photobleaching and phototoxicity.
-
Monitor Cell Health: Use a live/dead cell stain or brightfield imaging to monitor the health of your cells during the experiment.
Data Presentation
Table 1: Common Sources of Autofluorescence in Fluorescence Microscopy
| Source | Typical Excitation (nm) | Typical Emission (nm) | Mitigation Strategy |
| Phenol Red | 400-560 | 550-650 | Use phenol red-free imaging medium. |
| Flavins (FAD, FMN) | 450 | 530 | Use red-shifted fluorophores; background subtraction. |
| NADH and NADPH | 340 | 460 | Use longer wavelength excitation; two-photon microscopy. |
| Collagen/Elastin | 360-400 | 440-500 | Spectral unmixing; use far-red probes. |
| Lignin (in plants) | 350-450 | 450-600 | Confocal microscopy with a pinhole to reject out-of-focus light. |
Experimental Protocols
Protocol 1: Testing for Compound Autofluorescence
Objective: To determine if a chemical compound (e.g., DMPS) is fluorescent under the imaging conditions.
Materials:
-
Microscope slide and coverslip or imaging dish
-
Imaging medium (e.g., phenol red-free DMEM)
-
Chemical compound of interest
Procedure:
-
Prepare a solution of the chemical compound in the imaging medium at the same concentration used in your experiments.
-
Add the solution to the imaging dish or slide.
-
Place the sample on the microscope stage.
-
Using the same excitation and emission filter sets and acquisition settings (laser power, exposure time, gain) as your experiment, acquire images for all the channels you are using.
-
As a negative control, acquire images of the imaging medium alone.
-
Analyze the images to determine if there is any detectable fluorescence from the compound.
Protocol 2: Assessing Compound-Induced Phototoxicity
Objective: To evaluate if a chemical compound increases the phototoxicity of the imaging process.
Materials:
-
Cells plated in an imaging dish
-
Fluorescent probe(s)
-
Chemical compound of interest
-
Live/dead cell viability assay kit (e.g., Propidium Iodide and Hoechst 33342)
-
Imaging medium
Procedure:
-
Prepare two sets of cell samples stained with your fluorescent probe(s).
-
To one set of samples, add the chemical compound at the desired concentration. To the other set, add a vehicle control.
-
Expose a defined region of each sample to a high dose of excitation light (e.g., continuous illumination for several minutes). Leave an adjacent region unexposed as a control.
-
After illumination, stain the cells with the live/dead viability assay reagents according to the manufacturer's protocol.
-
Acquire images of both the illuminated and non-illuminated regions, counting the number of live and dead cells.
-
An increase in the percentage of dead cells in the illuminated region of the compound-treated sample compared to the vehicle control indicates that the compound may be enhancing phototoxicity.
Visualizations
Caption: A diagram illustrating the general mechanism of phototoxicity in fluorescence microscopy.
Caption: A logical workflow for troubleshooting potential artifacts caused by chemical compounds.
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Microscopy Errors [evidentscientific.com]
- 4. Molecular Expressions Microscopy Primer: Photomicrography - Fluorescence Microscopy Errors [micro.magnet.fsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 7. biotium.com [biotium.com]
Navigating the Nuances of pH in DMPS Chelation: A Technical Guide
For researchers, scientists, and drug development professionals, optimizing in vitro chelation assays is paramount for accurate and reproducible results. This technical support center provides essential guidance on adjusting pH for optimal 2,3-dimercapto-1-propanesulfonic acid (DMPS) chelation, addressing common challenges and offering detailed experimental protocols.
The efficiency of DMPS as a chelating agent is intrinsically linked to the pH of the experimental environment. While DMPS is effective in binding heavy metals such as mercury, arsenic, and lead, its performance can be significantly impacted by pH fluctuations.[1][2] Generally, extreme pH values are detrimental to chelation processes. Low pH can lead to the instability of the chelating agent itself, while high pH can cause the precipitation of metal hydroxides, rendering them inaccessible to the chelator.[3] Therefore, meticulous pH control is a critical step in any in vitro DMPS chelation protocol.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended pH range for in vitro DMPS chelation?
A1: While the optimal pH can vary depending on the specific metal ion and experimental conditions, a neutral pH of approximately 7.0 is a common starting point for in vitro DMPS chelation studies, particularly for mercury.[4] However, it is crucial to experimentally determine the optimal pH for your specific assay.
Q2: How does pH affect the stability of DMPS solutions?
A2: DMPS is a dithiol compound, and its stability can be influenced by pH. While specific data on DMPS stability across a wide pH range in vitro is not extensively published, it is known that the solution is oxygen-sensitive.[5] It is recommended to use freshly prepared solutions for experiments.
Q3: Can the buffer system used in the experiment affect DMPS chelation?
A3: Yes, the choice of buffer is critical. The buffer should not only maintain the desired pH but also should not interfere with the chelation reaction by competing with DMPS for the metal ion. Phosphate-based or HEPES buffers are commonly used in biological assays and are generally suitable, but their compatibility should be verified for your specific experimental setup.
Q4: For which metals is DMPS chelation most effective?
A4: DMPS is most effective for the chelation of mercury and arsenic.[1][2] It also demonstrates some efficacy for lead chelation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Chelation Efficiency | Suboptimal pH: The pH of the reaction buffer may not be optimal for the specific metal being tested. | 1. Perform a pH titration experiment (see Experimental Protocols). 2. Review literature for the pKa values of DMPS to understand its ionization state at different pH values. |
| Metal Hydroxide Precipitation: At higher pH values, metal ions may precipitate as hydroxides, reducing their availability for chelation. | 1. Visually inspect the solution for any turbidity or precipitate. 2. Consider lowering the pH of the reaction buffer. | |
| DMPS Degradation: The DMPS solution may have degraded due to improper storage or age. | 1. Prepare fresh DMPS solutions immediately before use. 2. Store DMPS powder in a cool, dark, and dry place. | |
| Inconsistent/Irreproducible Results | Inadequate pH Buffering: The buffer capacity may be insufficient to maintain a stable pH throughout the experiment. | 1. Ensure the buffer concentration is adequate for the experimental conditions. 2. Calibrate the pH meter before each experiment. |
| Interaction with Buffer Components: Components of the buffer system may be interfering with the chelation reaction. | 1. Test alternative buffer systems (e.g., switch from a phosphate-based buffer to a HEPES buffer). | |
| Precipitate Formation upon DMPS Addition | Metal-DMPS Complex Insolubility: The formed metal-DMPS complex may be insoluble at the tested pH and concentration. | 1. Adjust the pH to see if the precipitate dissolves. 2. Consider reducing the concentrations of the metal and/or DMPS. |
Experimental Protocols
Determining the Optimal pH for DMPS Chelation of a Target Metal
This protocol outlines a general method to determine the optimal pH for the in vitro chelation of a specific heavy metal by DMPS using a spectrophotometric assay as an example.
Materials:
-
DMPS (freshly prepared stock solution)
-
Heavy metal salt solution (e.g., HgCl₂, Pb(NO₃)₂, NaAsO₂)
-
A series of buffers with varying pH values (e.g., acetate, phosphate, Tris-HCl, borate) covering a range from acidic to alkaline (e.g., pH 4 to 9)
-
Spectrophotometer
-
pH meter
Methodology:
-
Prepare a series of reaction mixtures: In separate tubes, combine a fixed concentration of the heavy metal salt solution with a fixed concentration of DMPS in each of the different pH buffers.
-
Incubation: Allow the mixtures to incubate at a constant temperature for a predetermined amount of time to ensure the chelation reaction reaches equilibrium.
-
Measurement: Measure the absorbance of each solution at a wavelength appropriate for the metal-DMPS complex or use a specific indicator dye that changes color upon metal chelation.
-
Data Analysis: Plot the measured absorbance (or another indicator of chelation efficiency) against the pH of the buffers. The pH at which the highest chelation efficiency is observed is the optimal pH for the given conditions.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for determining the optimal pH for DMPS chelation in an in vitro experiment.
References
Technical Support Center: Control Experiments for DMPS-Treated Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 2,3-Dimercapto-1-propanesulfonic acid (DMPS) in animal models of heavy metal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is DMPS and how does it work?
DMPS is a chelating agent used in the treatment of heavy metal poisoning. Its chemical structure contains two thiol (-SH) groups that can bind to heavy metal ions like mercury, arsenic, and lead, forming stable, water-soluble complexes.[1] This process, known as chelation, facilitates the removal of these toxic metals from the body, primarily through urinary excretion.[1][2]
Q2: What are the essential control groups for an experiment involving DMPS-treated animal models?
To ensure the validity and reproducibility of your experimental results, the following control groups are essential:
-
Healthy Control: These animals do not receive the heavy metal or the DMPS treatment. They serve as a baseline for normal physiological parameters.
-
Vehicle Control: This group receives only the vehicle (the solvent used to dissolve the DMPS) to control for any effects of the solvent itself.
-
Heavy Metal-Exposed Control (Positive Control): This group is exposed to the heavy metal but does not receive DMPS treatment. This group is crucial for demonstrating the toxic effects of the heavy metal and serves as a benchmark against which the efficacy of the DMPS treatment is measured.[3]
-
DMPS-Only Control: This group receives only DMPS to assess any potential side effects or physiological changes caused by the chelating agent itself, independent of heavy metal exposure.
Q3: What is the appropriate vehicle for administering DMPS?
DMPS is a water-soluble compound. Therefore, sterile, pyrogen-free saline or phosphate-buffered saline (PBS) are appropriate vehicles for preparing DMPS solutions for injection. For oral administration, DMPS can be dissolved in sterile water.
Q4: What are the common routes of administration for DMPS in animal models?
The most common routes of administration for DMPS in animal studies are oral gavage and intraperitoneal (IP) injection.[4][5][6] The choice of administration route may depend on the specific experimental design and the targeted heavy metal.
Q5: Are there any known side effects of DMPS in animals?
Yes, while generally considered to have a wide therapeutic window, DMPS can have side effects.[2] These may include:
-
Gastrointestinal discomfort.[2]
-
Skin reactions.[2]
-
Potential for depletion of essential trace minerals, particularly zinc.[2]
-
With rapid intravenous infusion, a drop in blood pressure has been observed.[2][7]
It is crucial to monitor the animals' health closely after DMPS administration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant reduction in heavy metal burden after DMPS treatment. | Inadequate Dose: The dose of DMPS may be too low to effectively chelate the amount of heavy metal present. | Consult literature for effective dose ranges for your specific animal model and heavy metal. Consider performing a dose-response study to determine the optimal dose. |
| Timing of Treatment: Chelation therapy is most effective when initiated shortly after heavy metal exposure.[8] | Review your experimental timeline. If possible, administer DMPS closer to the time of heavy metal exposure. | |
| Incorrect Route of Administration: The chosen route of administration may not be optimal for absorption and distribution to the target tissues. | For systemic heavy metal toxicity, intraperitoneal or intravenous injections may be more effective than oral administration. | |
| Analytical Issues: Problems with sample collection, processing, or the analytical method used to measure heavy metal levels. | Review and validate your protocols for tissue digestion and heavy metal analysis (e.g., ICP-MS).[3] Ensure proper sample storage to prevent contamination. | |
| Animals show signs of distress or toxicity after DMPS administration (e.g., lethargy, ruffled fur, weight loss). | DMPS Toxicity: The dose of DMPS may be too high, leading to adverse effects. | Reduce the dose of DMPS. Monitor the animals closely for any signs of recovery. If symptoms persist, you may need to euthanize the animal. |
| Essential Mineral Depletion: DMPS can chelate essential minerals like zinc.[2] | Consider supplementing the animals' diet or drinking water with zinc. Monitor zinc levels in blood or tissue samples. | |
| Vehicle Effect: The vehicle used to dissolve DMPS may be causing a reaction. | Ensure the vehicle is sterile, pyrogen-free, and administered at an appropriate pH and volume. Run a vehicle-only control group to isolate this effect. | |
| High variability in results between animals in the same treatment group. | Inconsistent Dosing: Inaccurate or inconsistent administration of the heavy metal or DMPS. | Ensure precise and consistent dosing for all animals. For oral gavage, ensure the substance is delivered directly to the stomach. |
| Biological Variation: Natural variation in metabolism and response to treatment among individual animals. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight at the start of the experiment. | |
| Improper Randomization: Bias in the allocation of animals to different treatment groups. | Use a proper randomization method to assign animals to experimental groups. |
Quantitative Data Summary
Table 1: Reported DMPS Dosages in Animal Models
| Animal Model | Route of Administration | Dose Range (mg/kg) | Heavy Metal Targeted | Reference |
| Rabbits | Intravenous (i.v.) | 50 | Cadmium, Cobalt, Lead | [9] |
| Dogs | Intravenous (i.v.) | 15 - 150 | General | [7] |
| Humans (for reference) | Oral | 300 (total dose) | Mercury | [10] |
Note: Optimal doses may vary depending on the animal species, strain, age, and the specific heavy metal and its concentration.
Table 2: Key Biomarkers for Assessing Heavy Metal Toxicity and Chelation Efficacy
| Biomarker Category | Specific Biomarker | Indication | Sample Type | Reference |
| Heavy Metal Burden | Lead, Mercury, Arsenic, Cadmium levels | Direct measure of heavy metal concentration. | Blood, Urine, Tissues (Liver, Kidney, Brain) | [3][11] |
| Oxidative Stress | Superoxide dismutase (SOD), Catalase (CAT), Glutathione peroxidase (GPx), Malondialdehyde (MDA) | Indirect measure of cellular damage caused by heavy metals. | Tissues (Liver, Kidney, Brain) | [12] |
| Kidney Function | Blood Urea Nitrogen (BUN), Creatinine | Assessment of kidney damage, a common target of heavy metals. | Serum | |
| Liver Function | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Assessment of liver damage. | Serum | |
| Gene Expression | Metallothionein (MT) | Upregulation indicates exposure to heavy metals. | Tissues | [13] |
Experimental Protocols
Protocol 1: Induction of Heavy Metal Toxicity (Lead Example)
-
Animal Model: Wistar rats (male, 6-8 weeks old, 180-220 g) are a commonly used model.[3]
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the experiment begins.[3]
-
Toxicant Preparation: Prepare a solution of lead acetate (B1210297) in drinking water. A concentration of 500 ppm is often used to induce chronic lead toxicity.[3]
-
Administration: Provide the lead acetate-containing water to the animals ad libitum for a period of 4 weeks.[3] The control group should receive regular drinking water.
-
Monitoring: Monitor the animals' body weight, food and water intake, and general health daily.
Protocol 2: Administration of DMPS via Intraperitoneal (IP) Injection
-
Preparation: Prepare a sterile solution of DMPS in saline or PBS at the desired concentration. Ensure the solution is at room temperature before injection.
-
Animal Restraint: Gently but firmly restrain the mouse or rat. For a right-handed injection, hold the animal with your left hand, allowing the abdomen to be exposed.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid hitting the bladder or cecum.
-
Injection Procedure: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate slightly to ensure you have not entered a blood vessel or organ before injecting the solution.
-
Volume: The injection volume should not exceed 10 ml/kg for mice and 5 ml/kg for rats.
-
Post-injection Monitoring: Observe the animal for any immediate adverse reactions.
Visualizations
Caption: General experimental workflow for an in vivo DMPS chelation study.
Caption: Simplified diagram of the mechanism of heavy metal chelation by DMPS.
Caption: A logical workflow for troubleshooting ineffective DMPS treatment.
References
- 1. nbinno.com [nbinno.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. How to Administer a Substance to a Mouse? - TransCure bioServices [transcurebioservices.com]
- 7. Acute effects of the heavy metal antidotes DMPS and DMSA on circulation, respiration, and blood homoeostasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Myocardial elements content and cardiac function after repeated i.v. administration of DMPS in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A State-of-the-Science Review on Metal Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
Addressing variability in DMPS chelation challenge results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DMPS (2,3-Dimercapto-1-propanesulfonic acid) chelation challenge tests. Our goal is to help you address variability in your experimental results and ensure the reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is a DMPS chelation challenge test and what is it used for?
A DMPS chelation challenge, or provocation test, is a procedure used to assess the body burden of certain heavy metals, particularly mercury.[1][2] It involves administering DMPS, a chelating agent that binds to heavy metals, and subsequently measuring the amount of these metals excreted in the urine.[1][2] This test can provide information about the total body burden of metals that may not be accurately reflected in baseline urine or blood tests.[2][3]
Q2: What are the most common causes of variability in DMPS challenge test results?
Variability in DMPS challenge test results can arise from a number of factors, including:
-
Route of Administration: Intravenous (IV) administration of DMPS is generally more effective at binding and excreting metals than oral administration due to higher bioavailability.[3][4] Oral DMPS has a bioavailability of approximately 40-50%.[3][4]
-
Dosage: Inconsistent or inappropriate dosages of DMPS will lead to variable results.[5][6]
-
Urine Collection Time: The timing and duration of urine collection are critical. Peak excretion of metals after DMPS administration varies depending on the route of administration.[1][2][7]
-
Patient-Specific Factors: Individual differences in kidney function, hydration status, and underlying health conditions can influence metal excretion.[7][8]
-
Dietary and Supplemental Interferences: Consumption of certain foods (e.g., fish) or supplements can introduce metals and affect the test results.[2][3]
-
Analytical Methods: The sensitivity and specificity of the laboratory methods used to analyze metal concentrations in urine are crucial for accurate results.[3]
Troubleshooting Guide
Issue 1: High variability between subjects in the same experimental group.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Inconsistent DMPS Dosage | Ensure a standardized dosage protocol based on body weight (e.g., 3 mg/kg for IV, 10 mg/kg for oral).[2][7] |
| Variable Hydration Status | Advise subjects to maintain consistent and adequate fluid intake before and during the test. Limit water intake to a maximum of 300ml during the collection period after IV injection to avoid sample dilution.[7] |
| Differences in Kidney Function | Screen subjects for renal impairment. DMPS is contraindicated in patients with serum creatinine (B1669602) values >2.5mg/dl.[7][8] Consider normalizing results to creatinine to account for variations in urine dilution.[3][7] |
| Dietary Variations | Instruct subjects to avoid fish and seafood for at least 3 days prior to the test to minimize recent mercury and arsenic exposure.[2][3] |
| Supplement Use | Instruct subjects to discontinue non-essential medications and dietary supplements, especially those containing minerals, for 24-48 hours before and during the test.[2] |
Issue 2: Lower than expected metal excretion after DMPS administration.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Suboptimal DMPS Administration | For oral administration, ensure the subject takes DMPS on an empty stomach to maximize absorption, as it has a strong affinity for minerals like zinc and copper which can be present in food.[1] |
| Incorrect Urine Collection Timing | Follow a strict urine collection schedule. After IV injection, the peak excretion is typically between 1-2 hours.[7] For oral administration, peak concentration is around 3 hours, with a recommended 6-hour collection period.[2][4] |
| DMPS Degradation | DMPS is sensitive to oxidation. Ensure that opened ampules are not stored for reuse and that expired DMPS is not used.[7][8] |
| Low Body Burden of Metals | The subject may genuinely have a low body burden of the metals being tested. Compare results with a baseline (pre-DMPS) urine sample to assess the degree of mobilization.[2][7] |
Issue 3: Inconsistent results for the same subject across different testing times.
Possible Causes & Solutions:
| Cause | Troubleshooting Step |
| Changes in Diet or Supplement Use | Re-interview the subject about their diet and any new supplements or medications since the last test. |
| Fluctuations in Kidney Function | Assess for any recent changes in renal health that could affect excretion rates. |
| Variability in Laboratory Analysis | If possible, have all samples from a single subject analyzed in the same batch to minimize inter-assay variability. Use a certified laboratory with robust quality control measures.[3] |
Experimental Protocols
Standard DMPS Chelation Challenge Protocol (Intravenous)
-
Patient Preparation:
-
Baseline Urine Collection:
-
DMPS Administration:
-
Post-Provocation Urine Collection:
-
Sample Analysis:
Standard DMPS Chelation Challenge Protocol (Oral)
-
Patient Preparation:
-
Same as for the intravenous protocol.
-
-
Baseline Urine Collection:
-
Same as for the intravenous protocol.
-
-
DMPS Administration:
-
Post-Provocation Urine Collection:
-
Collect all urine for a 6-hour period following administration.[2]
-
-
Sample Analysis:
-
Same as for the intravenous protocol.
-
Data Presentation
Table 1: Comparison of DMPS Administration Routes and Metal Excretion
| Metal | Intravenous DMPS (250 mg) | Oral DMPS (500 mg) | Key Observation |
| Antimony (Sb) | Higher Excretion | Lower Excretion | IV administration is more effective for Sb.[3] |
| Arsenic (As) | Lower Excretion | Higher Excretion | The higher oral dose resulted in greater As excretion.[3] |
| Mercury (Hg) | Higher Excretion | Lower Excretion | IV administration is more effective for Hg.[8] |
| Lead (Pb) | Moderate Excretion | Lower Excretion | IV administration is more effective for Pb.[8] |
| Copper (Cu) | High Excretion | Moderate Excretion | DMPS is a strong binder of copper.[7] |
Note: These are general trends and individual results may vary.
Visualizations
Caption: Standard workflow for a DMPS chelation challenge test.
Caption: A logical approach to troubleshooting variable DMPS test results.
References
- 1. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 2. lisanagy.com [lisanagy.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Is Challenge Testing Valid for Assessing Body Metal Burden? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recommendations for provoked challenge urine testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Heavy Metal Content Testing: Analytical Methods And Applications - Blogs - News [alwsci.com]
Technical Support Center: Strategies to Reduce DMPS-Induced Hypotension in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering DMPS-induced hypotension in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is DMPS and why is it used in animal studies?
A1: DMPS (2,3-Dimercapto-1-propanesulfonic acid) is a chelating agent used to treat heavy metal poisoning, particularly from mercury, lead, and arsenic.[1][2] In animal studies, it is used to investigate the efficacy and toxicology of chelation therapy and to model the treatment of metal intoxication.
Q2: Is hypotension a known side effect of DMPS administration in animals?
A2: Yes, hypotension has been reported as a side effect of DMPS, particularly with rapid intravenous infusion and at higher doses.[1][3] A study in anesthetized dogs showed that a high intravenous dose of DMPS (75 mg/kg) caused a significant decrease in femoral blood pressure.[3]
Q3: What is the proposed mechanism of DMPS-induced hypotension?
A3: The primary proposed mechanism is direct vasodilation.[3] Experiments on the denervated hind leg of dogs suggest that DMPS acts directly as a vasodilator.[3] The specific signaling pathway is not fully elucidated but may involve common vasodilation pathways such as the nitric oxide pathway or modulation of calcium channels in vascular smooth muscle.
Q4: Can the route of administration influence the hypotensive effect of DMPS?
A4: Yes, the route and rate of administration are critical. Rapid intravenous infusion is most commonly associated with hypotension.[1] Slower infusion rates or alternative routes, such as oral administration, may reduce the risk of significant blood pressure drops, although oral bioavailability and efficacy for acute chelation will differ.
Troubleshooting Guide: Managing DMPS-Induced Hypotension
This guide provides a stepwise approach to troubleshoot and mitigate hypotension observed during DMPS administration in animal experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Sudden drop in blood pressure immediately following IV DMPS injection. | Rapid infusion rate delivering a high peak concentration of DMPS. | 1. Reduce Infusion Rate: Administer DMPS over a longer period (e.g., 15-30 minutes) to avoid a rapid spike in plasma concentration. 2. Dose Titration: Start with a lower dose and gradually increase to the target dose while continuously monitoring blood pressure. |
| Sustained hypotension during and after DMPS infusion. | High dose of DMPS causing prolonged vasodilation. Interaction with anesthetic agents. | 1. Dose Re-evaluation: Assess if the DMPS dose can be lowered while maintaining therapeutic efficacy for the specific research question. 2. Anesthetic Adjustment: Many anesthetic agents cause vasodilation and can potentiate hypotension.[4] Reduce the concentration of inhalant anesthetics if possible. Consider anesthetic protocols with minimal cardiovascular depression.[4] |
| Hypotension is unresponsive to reduced infusion rate and anesthetic adjustment. | Significant vasodilation requiring pharmacological intervention. | 1. Fluid Bolus: Administer an intravenous bolus of warmed isotonic crystalloids (e.g., 10-20 mL/kg for dogs) to increase intravascular volume.[5] 2. Administer Vasopressors: If fluid therapy is insufficient, consider the use of vasopressors. Norepinephrine (B1679862) is often the first-line choice for treating vasodilatory hypotension.[6] Dopamine (B1211576) can also be used.[7] (See Table 2 for dosages). |
| Difficulty in maintaining stable blood pressure throughout the experiment. | Underlying cardiovascular instability in the animal model or persistent effects of DMPS. | 1. Continuous Rate Infusion (CRI) of Vasopressors: For sustained support, a CRI of a vasopressor like norepinephrine or dopamine may be necessary.[5][6] 2. Pre-emptive Measures: In subsequent experiments, consider pre-emptive fluid loading before DMPS administration in well-hydrated animals. |
Quantitative Data Summary
Table 1: DMPS Dosages Used in Animal Studies
| Animal Model | Route of Administration | Dose | Observed Cardiovascular Effects | Reference |
| Dog | Intravenous (i.v.) | 15 mg/kg | Marginal, non-significant effects on aortic and perfusion pressure. | [3] |
| Dog | Intravenous (i.v.) | 75 mg/kg | Marked decrease in femoral blood pressure and blood flow. | [3] |
| Dog | Intravenous (i.v.) | 150 mg/kg | Circulatory failure and respiratory arrest. | [3] |
| Rabbit | Intravenous (i.v.) | 50 mg/kg/week for 10 weeks | No significant changes in blood pressure or electrocardiogram. | [8] |
Table 2: Pharmacological Agents for Managing Vasodilatory Hypotension in Animal Models
| Agent | Mechanism of Action | Typical Dosage Range (Dogs) | Key Considerations |
| Norepinephrine | Potent alpha-1 adrenergic agonist, causing peripheral vasoconstriction. | 0.1 - 2 µg/kg/min CRI | First-line treatment for vasodilatory shock. Monitor for excessive vasoconstriction and arrhythmias.[6] |
| Dopamine | Dose-dependent effects: at moderate doses, beta-1 adrenergic effects increase cardiac output; at higher doses, alpha-1 effects cause vasoconstriction. | 5 - 15 µg/kg/min CRI | Can be used to increase both cardiac output and blood pressure. May cause tachycardia.[5][7] |
| Vasopressin | V1 receptor agonist, causing vasoconstriction independent of adrenergic receptors. | 0.5 - 2.5 mU/kg/min CRI | Useful in cases refractory to catecholamines. Does not typically cause tachycardia. |
| Dobutamine | Primarily a beta-1 adrenergic agonist, increasing cardiac contractility and output. | 2 - 10 µg/kg/min CRI | Used if myocardial depression is a contributing factor to hypotension. Can cause tachycardia. |
Note: Dosages are general guidelines and should be adjusted based on the specific animal model, anesthetic protocol, and continuous monitoring of cardiovascular parameters.
Experimental Protocols
Protocol 1: Intravenous DMPS Administration with Hypotension Management
-
Animal Preparation: Anesthetize the animal using a protocol known to have minimal cardiovascular depressant effects (e.g., opioid/benzodiazepine combination with low-dose inhalant). Place an intravenous catheter for drug administration and fluid therapy. For continuous and accurate blood pressure monitoring, place an arterial catheter connected to a pressure transducer.
-
Baseline Monitoring: Allow the animal to stabilize after instrumentation. Record baseline mean arterial pressure (MAP), heart rate (HR), and other relevant physiological parameters for at least 15-20 minutes.
-
DMPS Administration:
-
Prepare the DMPS solution in sterile saline.
-
Administer DMPS via a syringe pump for a slow, controlled infusion over 15-30 minutes.
-
Continuously monitor MAP and HR during the infusion.
-
-
Hypotension Management:
-
If MAP decreases by more than 20-25% from baseline or below a critical value (e.g., 60 mmHg), initiate countermeasures.
-
Step 1: Decrease the concentration of the inhalant anesthetic.
-
Step 2: If hypotension persists, administer a bolus of warmed isotonic crystalloid solution (e.g., Lactated Ringer's solution, 10-20 mL/kg in dogs over 10-15 minutes).
-
Step 3: If hypotension is still not resolved, initiate a continuous rate infusion (CRI) of a vasopressor (e.g., norepinephrine starting at 0.1 µg/kg/min) and titrate to effect.
-
-
Post-Infusion Monitoring: Continue to monitor cardiovascular parameters for at least 60 minutes post-infusion to ensure stability.
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. Human studies with the chelating agents, DMPS and DMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute effects of the heavy metal antidotes DMPS and DMSA on circulation, respiration, and blood homoeostasis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.prod.vetlearn.com.s3.amazonaws.com [assets.prod.vetlearn.com.s3.amazonaws.com]
- 5. A Stepwise Approach to the Treatment of Hypotension in Small Animal Practice - WSAVA 2015 Congress - VIN [vin.com]
- 6. Impaired nitric oxide synthase pathway in diabetes mellitus: role of asymmetric dimethylarginine and dimethylarginine dimethylaminohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the best treatment for hypotension in healthy dogs during anaesthesia maintained with isoflurane? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Myocardial elements content and cardiac function after repeated i.v. administration of DMPS in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage and Stability of DMPS Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of DMPS (2,3-Dimercapto-1-propanesulfonic acid) compounds.
Frequently Asked Questions (FAQs)
General Information
Q1: What is DMPS? A1: this compound (DMPS) and its sodium salt are chelating agents that form complexes with various heavy metals.[1][2] It is structurally related to dimercaprol (B125519) (BAL) but has higher water solubility.[3][4] DMPS is primarily used as an antidote for heavy metal intoxication, binding to metals like mercury, lead, and arsenic to facilitate their excretion from the body.[5][6]
Q2: What are the key chemical properties of DMPS sodium salt? A2: DMPS sodium salt is a water-soluble, hydrophilic compound.[7][8] Its chelating efficacy comes from its two sulfhydryl (-SH) groups, which have a high affinity for metal ions.[6] It is known to be highly reactive with oxygen, which can affect its stability.[8]
Long-Term Storage of Solid DMPS
Q3: What are the recommended storage conditions for solid DMPS sodium salt? A3: For long-term stability, solid DMPS sodium salt hydrate (B1144303) should be stored at -20°C.[7] Under these conditions, the compound is reported to be stable for at least four years.[7] General best practices for chemical storage also emphasize controlling humidity and light exposure to prevent degradation.[9][10]
Q4: Can I store solid DMPS at room temperature? A4: While room temperature storage (15–25°C) is common for many stable compounds, the recommended condition for DMPS sodium salt is -20°C to ensure maximum long-term stability.[7][9] Exposure to fluctuating temperatures, humidity, and oxygen can lead to degradation over time.[8][9]
Table 1: Recommended Long-Term Storage Conditions for Solid DMPS
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C[7] | Preserves chemical integrity and ensures long-term stability (≥ 4 years).[7] |
| Atmosphere | Store in a tightly sealed container. | DMPS is highly oxygen reactive; limiting air exposure prevents oxidative degradation.[8] |
| Light | Store in the dark (e.g., amber vial). | Protects against potential light-induced degradation.[10] |
| Humidity | Store in a dry environment. | Prevents hygroscopic absorption and potential hydrolysis. |
Preparation and Storage of DMPS Solutions
Q5: What solvents can be used to dissolve DMPS sodium salt? A5: DMPS sodium salt hydrate is readily soluble in phosphate-buffered saline (PBS, pH 7.2), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).[7] It is only slightly soluble in ethanol.[7]
Table 2: Solubility of DMPS Sodium Salt Hydrate[7]
| Solvent | Solubility |
| PBS (pH 7.2) | ≥10 mg/mL |
| DMSO | ≥10 mg/mL |
| DMF | ≥10 mg/mL |
| Ethanol | 0.1–1 mg/mL |
Q6: How should I prepare a stock solution? A6: To prepare a stock solution, dissolve the DMPS sodium salt in an appropriate buffer (like PBS) or solvent (like DMSO) to the desired concentration. It is crucial to use high-purity solvents and prepare solutions fresh whenever possible due to the compound's limited stability in solution.
Q7: How stable is DMPS in aqueous solutions? A7: DMPS is not very stable in aqueous solutions, particularly at neutral pH. One study found that in a DMPS solution in distilled water (pH 7.0) at 24°C, no titratable mercapto groups remained after seven days.[3] Stability is significantly improved at a lower pH; at pH 5.0, 78-87% of the mercapto groups were retained over the same period.[3]
Q8: What is the best way to store DMPS solutions for short-term use? A8: Given its instability in solution, it is highly recommended to prepare DMPS solutions fresh before each experiment. If short-term storage is unavoidable, store the solution at 2-8°C for no longer than 24 hours and protect it from light and air. For longer-term storage, consider preparing aliquots and freezing them at -80°C, although freeze-thaw cycles should be avoided.[11]
Table 3: Stability of Aqueous DMPS Solutions[3]
| pH | Temperature | Duration | Remaining Mercapto Groups |
| 7.0 | 24°C | 7 days | 0% |
| 5.0 | 24°C | 7 days | 78-87% |
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of DMPS compounds.
Q9: My DMPS solution has turned cloudy or has a precipitate. What happened? A9: Cloudiness or precipitation can occur due to several reasons:
-
Degradation: DMPS can oxidize, especially in neutral or alkaline solutions exposed to air, forming disulfide polymers that are less soluble.[8]
-
Solubility Limit Exceeded: You may have exceeded the solubility limit of DMPS in the chosen solvent.
-
Low Temperature: If a concentrated solution was refrigerated, the compound might have precipitated out. Gently warm the solution to see if it redissolves.
Q10: My experiment is not working, and I suspect the DMPS has lost its activity. How can I check this? A10: Loss of activity is typically due to the oxidation of the thiol (-SH) groups, which are essential for chelation.[3][4]
-
Check Solution Age and Storage: Verify that the solution was freshly prepared and stored correctly. Solutions older than a few hours at room temperature, especially at neutral pH, are likely degraded.[3]
-
Analytical Confirmation: The most definitive way to check for degradation is through analytical methods like HPLC, which can quantify the amount of active DMPS remaining.[12]
Q11: How can I prevent the degradation of my DMPS compound? A11: To minimize degradation:
-
Solid Storage: Store solid DMPS at -20°C in a tightly sealed container, protected from light.[7]
-
Solution Preparation: Prepare solutions fresh for each use. If using an aqueous buffer, consider using one with a slightly acidic pH (around 5.0) if your experimental design allows.[3]
-
Degassed Solvents: Use deoxygenated solvents to reduce oxidative degradation.
-
Inert Atmosphere: Handle the solid and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[9]
Logical Troubleshooting Workflow
Caption: Logical workflow for troubleshooting DMPS-related experimental failures.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMPS Stock Solution
Objective: To prepare a standardized aqueous stock solution of DMPS for use in cellular or biochemical assays.
Materials:
-
DMPS sodium salt monohydrate (MW: 228.3 g/mol )[7]
-
Phosphate-Buffered Saline (PBS), pH 7.2, sterile
-
Deionized water, sterile and deoxygenated (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate Mass: Determine the mass of DMPS sodium salt needed. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 228.3 g/mol = 2.283 mg
-
-
Weighing: Accurately weigh the calculated amount of DMPS in a sterile microcentrifuge tube. To minimize oxygen exposure, perform this step quickly.
-
Dissolution: Add the desired volume of sterile PBS (or other appropriate solvent) to the tube.
-
Mixing: Vortex gently until the solid is completely dissolved.
-
Use Immediately: Use the solution immediately to prevent degradation. Do not store aqueous solutions at room temperature or 4°C for more than a few hours.
Experimental Workflow: DMPS Solution Preparation
Caption: Standard workflow for preparing a DMPS stock solution for experimental use.
Protocol 2: Assessing DMPS Stability by HPLC
Objective: To quantify the degradation of DMPS in a solution over time using High-Performance Liquid Chromatography (HPLC).
Principle: This method separates DMPS from its degradation products (e.g., disulfide-linked dimers/polymers). The decrease in the peak area of the DMPS monomer over time indicates its degradation rate. This is a stability-indicating method.[13]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
DMPS solution to be tested
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Freshly prepared DMPS standard of known concentration
Procedure:
-
Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the DMPS solution being tested and dilute it to fall within the linear range of the standard curve.
-
Standard Curve: Prepare a series of dilutions of the fresh DMPS standard and inject them to create a standard curve of peak area versus concentration.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution (e.g., 95% A / 5% B)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the test samples from each time point. Identify the peak corresponding to DMPS based on the retention time of the fresh standard.
-
Quantification: Calculate the concentration of DMPS in each sample using the standard curve.
-
Stability Calculation: Plot the concentration of DMPS versus time. The rate of decrease reflects the stability of the compound under the tested conditions.
DMPS Mechanism of Action
DMPS functions as a heavy metal chelator. Its primary signaling or interaction pathway is the direct binding and removal of toxic metal ions from the body.
Chelation Signaling Pathway
Caption: Simplified pathway of DMPS heavy metal chelation and renal excretion.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound sodium salt monohydrate (207233-91-8) at Nordmann - nordmann.global [nordmann.global]
- 3. Anti-lewisite activity and stability of meso-dimercaptosuccinic acid and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. drcalapai.com [drcalapai.com]
- 6. Sodium 2,3-dimercaptopropanesulfonate monohydrate | 207233-91-8 | Benchchem [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biomedres.us [biomedres.us]
- 9. gmpplastic.com [gmpplastic.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcrt.org [ijcrt.org]
- 13. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Analysis of DMPS and DMSA for Mercury Chelation: Efficacy, Protocols, and Mechanisms
For researchers and professionals in drug development, understanding the nuances of chelating agents is paramount for effective therapeutic strategies against heavy metal toxicity. This guide provides an objective comparison of two prominent dithiol chelators, sodium 2,3-dimercapto-1-propanesulfonate (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA), in the context of mercury chelation. We present a synthesis of experimental data on their efficacy, detailed methodologies from key studies, and an exploration of their mechanisms of action.
Quantitative Efficacy in Mercury Excretion
The primary measure of a chelating agent's efficacy is its ability to increase the urinary excretion of the target heavy metal. The following tables summarize quantitative data from human and animal studies on the impact of DMPS and DMSA on mercury excretion.
Table 1: Human Studies on Urinary Mercury Excretion
| Chelating Agent | Dosage and Administration | Duration of Urine Collection | Baseline Mercury Excretion | Post-Chelation Mercury Excretion | Fold Increase | Reference |
| DMPS | 300 mg, oral | 24 hours | Not specified | 7.6-fold increase | 7.6 | [1] |
| DMPS | 3 mg/kg, intravenous | Not specified | Not specified | 3- to 107-fold increase | 3 - 107 | N/A |
| DMSA | 2 g, oral | 24 hours | Varies by exposure | Significantly higher than baseline | Not specified | [2] |
| DMSA | 30 mg/kg, oral | 12 hours | No significant difference between groups | Significantly higher in fish eaters | Not specified | [3] |
| DMSA | 20 mg/kg/day, oral | 14 days | Not specified | 65% average increase | 1.65 | [4] |
| DMSA | 10 mg/kg (2 doses) | 24 hours | 4.3 µg/24 hr | 7.8 µg/24 hr | 1.8 | N/A |
Table 2: Comparative and Animal Studies Data
| Chelating Agent | Animal Model | Mercury Exposure | Treatment Regimen | Key Findings | Reference |
| DMPS | Rats | Methylmercury hydroxide (B78521) (10 ppm in drinking water) for 9 weeks | Single IP injection of 100 mg/kg | Kidney Hg2+ and CH3Hg+ declined 38% and 59% respectively. Urine Hg2+ and CH3Hg+ increased 7.2-fold and 28.3-fold. | [5] |
| DMSA | Mice | Methylmercuric chloride injection | 1 mmol SH/kg per day for 8 days | >66% reduction in brain mercury. | [6] |
| DMPS vs. DMSA | Rats | Inorganic mercury | Not specified | DMPS was more effective than DMSA in reducing the renal burden of mercury. | [7] |
| DMPS vs. DMSA | Human Case Report | Intravenous elemental mercury | 5-day oral treatment | Cumulative renal elimination: DMPS (8 mg), DMSA (3 mg). | N/A |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols for DMPS and DMSA challenge tests.
DMPS Challenge Protocol (Intravenous)
A frequently cited protocol for an intravenous DMPS challenge test to assess mercury body burden involves the following steps:
-
Pre-Chelation Urine Collection: A baseline urine sample is collected, often a first morning void or a timed collection (e.g., 2-6 hours), to measure baseline mercury excretion.[8]
-
Administration: DMPS is administered intravenously at a dose of 3 mg/kg body weight.[9] The infusion is typically given slowly over 15-20 minutes.
-
Post-Chelation Urine Collection: Urine is collected for a specified period, commonly 6 hours, immediately following the infusion.[8][10] Some protocols may use a 24-hour collection period.
-
Sample Analysis: Both pre- and post-chelation urine samples are analyzed for mercury content, often normalized to creatinine (B1669602) concentration to account for urine dilution.
DMSA Challenge Protocol (Oral)
The oral DMSA challenge is a common method for evaluating mercury levels. A typical protocol is as follows:
-
Pre-Chelation Urine Collection: A baseline 12-hour or 24-hour urine sample is collected prior to DMSA administration.[11]
-
Administration: DMSA is administered orally, with dosages ranging from 10 mg/kg to 30 mg/kg of body weight.[3][12]
-
Post-Chelation Urine Collection: A timed urine collection, typically for 6, 12, or 24 hours, is initiated after DMSA ingestion.[2][11]
-
Sample Analysis: Pre- and post-challenge urine samples are analyzed for mercury concentration, usually expressed as micrograms per gram of creatinine.
Mechanism of Action: A Re-evaluation
Contrary to the traditional understanding of chelation, recent studies using X-ray absorption spectroscopy and density functional theory calculations suggest that neither DMPS nor DMSA forms a true, stable chelate complex with mercuric ions.[13][14][15][16] A true chelate involves the formation of a ring structure with the metal ion. Instead, it is proposed that these dithiol compounds form more complex structures, potentially involving multiple chelator molecules and mercury atoms.[14]
The primary mechanism of action for both DMPS and DMSA in mercury detoxification is the formation of water-soluble complexes with mercury in the bloodstream and kidneys, which are then readily excreted in the urine.[17] Their effectiveness is largely attributed to their dithiol groups, which have a high affinity for mercury.
Below is a DOT script and the corresponding diagram illustrating the generalized workflow of a chelation challenge test.
Caption: Workflow of a typical chelation challenge test.
The following diagram illustrates the proposed simplified mechanism of mercury binding and excretion facilitated by DMPS or DMSA.
Caption: Simplified mercury binding and excretion pathway.
Impact on Essential Minerals and Side Effects
A critical consideration in chelation therapy is the potential for depletion of essential minerals. Both DMPS and DMSA can increase the urinary excretion of copper and zinc.[1][18] One study reported that a 300 mg oral dose of DMPS led to a 12-fold increase in copper excretion and a 1.5-fold increase in zinc excretion over 24 hours.[1] DMSA has also been shown to significantly increase the excretion of copper and zinc, although the effect on zinc may be less pronounced than with DMPS.[19][20]
Common side effects for both chelators are generally mild and can include gastrointestinal upset, skin rashes, and fatigue.[21][22] Due to its approval by the U.S. Food and Drug Administration (FDA) for treating lead poisoning in children, DMSA is often considered to have a more established safety profile in some regions.[21] DMPS is not FDA-approved but is widely used in other countries.[21]
Conclusion
Both DMPS and DMSA are effective dithiol chelating agents that significantly enhance the urinary excretion of mercury. The choice between them may depend on the specific clinical scenario, including the form of mercury exposure, the route of administration, and regulatory approval status. While DMPS may be more effective in mobilizing inorganic mercury from the kidneys, some animal studies suggest DMSA is more effective at reducing brain mercury levels. A key finding from advanced analytical studies is that neither compound appears to form a true chelate with mercury, a factor that may influence the design of future, more efficient chelating agents. Further direct comparative studies in human populations are needed to provide a more definitive quantitative comparison of their efficacy. Researchers and clinicians must also consider their impact on essential mineral excretion and their respective side effect profiles when designing treatment protocols.
References
- 1. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of mercury after occupational exposure to mercury vapour and influence of the chelating agent meso-2,3-dimercaptosuccinic acid (DMSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine mercury excretion following meso-dimercaptosuccinic acid challenge in fish eaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DMSA administration to patients with alleged mercury poisoning from dental amalgams: a placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lisanagy.com [lisanagy.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. [PDF] Mercury binding to the chelation therapy agents DMSA and DMPS and the rational design of custom chelators for mercury. | Semantic Scholar [semanticscholar.org]
- 14. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 15. Mercury binding to the chelation therapy agents DMSA and DMPS and the rational design of custom chelators for mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Relationships between the Renal Handling of DMPS and DMSA and the Renal Handling of Mercury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Urinary excretion of meso-2,3-dimercaptosuccinic acid in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 22. What are the side effects of Sodium Dimercaptosuccinate? [synapse.patsnap.com]
A Comparative Analysis of DMPS and EDTA for Lead Removal: A Guide for Researchers and Drug Development Professionals
An objective comparison of the efficacy, mechanisms, and safety profiles of Dimercaptopropanesulfonic acid (DMPS) and Ethylenediaminetetraacetic acid (EDTA) in the treatment of lead poisoning, supported by experimental data.
This guide provides a comprehensive analysis of two prominent chelating agents, DMPS and EDTA, for the removal of lead from the body. The information is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance based on available scientific literature.
At a Glance: Key Differences Between DMPS and EDTA
| Feature | DMPS (Sodium 2,3-dimercapto-1-propanesulfonate) | EDTA (Ethylenediaminetetraacetic acid) |
| Administration Route | Primarily oral, also available for intravenous use.[1][2] | Intravenous infusion.[3][4][5] |
| Primary Metal Affinity | High affinity for mercury, also effective for lead and arsenic.[4][6][7] | High affinity for lead and cadmium.[3][4][6][7] |
| FDA Approval (U.S.) | Not FDA-approved, but available for compounding.[2][4] | FDA-approved for treating lead poisoning.[3][4][5] |
| Distribution | Extracellular and to a small extent intracellular.[8] | Primarily extracellular.[5] |
| Potential Side Effects | Gastrointestinal upset, skin reactions, potential for essential mineral depletion (especially copper).[4] | Kidney strain, hypocalcemia, depletion of essential minerals (especially zinc and manganese).[3][4] |
Quantitative Comparison of Efficacy and Side Effects
The following tables summarize quantitative data from studies comparing the performance of DMPS and EDTA in lead chelation and their impact on essential minerals.
Table 1: Lead Removal Efficacy
| Parameter | DMPS | EDTA | Source |
| Urinary Lead Excretion | Effective in increasing urinary lead excretion.[6][7] | Highly effective in increasing urinary lead excretion.[9] | [6][7][9] |
| Comparative Efficacy | Considered less efficient than CaNa2EDTA for lead mobilization in some studies.[8] | Generally considered a very effective chelator for lead.[5] | [5][8] |
Table 2: Impact on Essential Minerals
| Essential Mineral | DMPS | EDTA | Source |
| Zinc | May cause some depletion. | Significant depletion, often requiring supplementation.[3][4][8] | [3][4][8] |
| Copper | Can cause significant copper excretion.[6][7] | Less impact on copper compared to DMPS. | [6][7] |
| Manganese | Less data available. | Can increase excretion. | |
| Calcium | Does not significantly bind with calcium.[7] | Can bind with calcium, potentially leading to hypocalcemia.[3][4] | [3][4][7] |
Mechanisms of Action
Both DMPS and EDTA are chelating agents, which means they form stable, water-soluble complexes with heavy metals, facilitating their excretion from the body, primarily through the urine.[4][10]
DMPS Chelation Pathway
DMPS is a dithiol compound, meaning it has two sulfur-hydrogen groups that are key to its chelating activity. These sulfhydryl groups form strong bonds with lead ions, creating a stable DMPS-lead complex that can be filtered by the kidneys and eliminated in the urine.[8]
Caption: DMPS chelates lead in the bloodstream, forming a complex that is then excreted via the kidneys.
EDTA Chelation Pathway
EDTA is a polyamino carboxylic acid. Its molecule can form a "claw" around a lead ion, forming multiple bonds to create a very stable, water-soluble EDTA-lead complex. This complex is then readily excreted by the kidneys.[10][11]
Caption: EDTA encapsulates lead ions in the bloodstream, facilitating their removal through the kidneys.
Experimental Protocols
The following are generalized experimental protocols for the administration of DMPS and EDTA in a clinical research setting for lead chelation. Specific dosages and durations may vary based on the study design and patient characteristics.
Oral DMPS Administration Protocol
-
Patient Screening: Participants undergo a thorough medical history, physical examination, and baseline laboratory tests, including complete blood count, liver function tests, renal function tests, and baseline blood and urine lead levels.
-
Dosage: A common oral dosage for adults is 10 mg/kg body weight, administered as a single dose.[1][12] For chronic exposure, daily doses of 200-400 mg may be used.[1][13]
-
Administration: The patient takes the DMPS capsule(s) on an empty stomach to ensure efficient absorption.[12]
-
Urine Collection: A complete urine collection is typically performed for 6 to 24 hours post-administration to measure the amount of excreted lead.[1][12]
-
Monitoring: Patients are monitored for any adverse effects, such as gastrointestinal upset or skin reactions. Blood and urine parameters are re-evaluated at the end of the study period.
-
Mineral Supplementation: Due to the potential for essential mineral depletion, particularly copper, supplementation may be required.[4]
Intravenous EDTA Administration Protocol
-
Patient Screening: Similar to the DMPS protocol, a comprehensive screening is conducted, with a strong emphasis on assessing renal function due to the potential for nephrotoxicity.[14]
-
Dosage: A typical adult dose is 1 gram of Ca-EDTA administered intravenously.[9] The infusion is often diluted in a saline solution.[3]
-
Administration: The EDTA solution is infused slowly over a period of 1 to 3 hours.[14]
-
Urine Collection: Urine is collected for 8 to 24 hours following the infusion to quantify lead excretion.[9]
-
Monitoring: Vital signs, renal function (serum creatinine), and electrolyte levels are closely monitored during and after the infusion.[3]
-
Mineral Supplementation: Supplementation with zinc and other essential minerals is often necessary to counteract the effects of chelation.[3][4][8]
Analytical Methods
The determination of lead concentrations in blood and urine samples is crucial for assessing the efficacy of chelation therapy. The most common and reliable analytical technique is Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) .[15][16] This method offers high sensitivity and is suitable for measuring the low concentrations of lead typically found in biological samples. Another highly sensitive technique is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[17]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of DMPS and EDTA.
Caption: A typical workflow for a clinical trial comparing the efficacy and safety of DMPS and EDTA.
Conclusion
Both DMPS and EDTA are effective chelating agents for the removal of lead from the body. The choice between the two often depends on the specific clinical scenario, including the severity of lead poisoning, the presence of other heavy metal co-exposures, and the patient's renal function. EDTA, administered intravenously, is a potent and FDA-approved treatment for lead poisoning. Oral DMPS offers a more convenient administration route and may be particularly useful in cases of co-exposure to mercury. However, its use for lead poisoning is not as well-established as EDTA in the United States. Careful monitoring of renal function and essential mineral levels is critical with both agents to mitigate potential side effects. Further research is needed to establish more definitive comparative efficacy data and to optimize treatment protocols for various patient populations.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Chelation therapy - Wikipedia [en.wikipedia.org]
- 3. todaysintegrativehealth.com [todaysintegrativehealth.com]
- 4. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]
- 5. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. journaljammr.com [journaljammr.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Provocative chelation with DMSA and EDTA: evidence for differential access to lead storage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Disodium edetate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. lisanagy.com [lisanagy.com]
- 13. biomedres.us [biomedres.us]
- 14. drtamarabrowne.ca [drtamarabrowne.ca]
- 15. eu-opensci.org [eu-opensci.org]
- 16. eu-opensci.org [eu-opensci.org]
- 17. Methods for Assessing Exposure to Lead - Measuring Lead Exposure in Infants, Children, and Other Sensitive Populations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Species Compass: Navigating the Metabolic and Excretory Landscape of DMPS
A Comparative Guide for Researchers in Drug Development
The chelating agent 2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a valuable tool in managing heavy metal toxicity. However, its efficacy and safety profile are intrinsically linked to its metabolic fate and excretion patterns, which can vary significantly across different species. Understanding these cross-species differences is paramount for preclinical to clinical translation. This guide provides a comparative overview of DMPS metabolism and excretion, supported by available experimental data and detailed methodologies, to aid researchers in navigating the complexities of its pharmacokinetics.
Quantitative Analysis of DMPS Excretion: A Species Snapshot
| Species | Administration Route | Dose | Timeframe | % of Dose Excreted in Urine (Parent DMPS) | % of Dose Excreted in Urine (Disulfide Metabolites) | Total % of Dose Recovered in Urine | Reference |
| Human | Intravenous | 3.0 mg/kg | 96 hours | 10% | 74% | 84% |
Elucidating the Metabolic Journey of DMPS
The biotransformation of DMPS primarily involves the formation of disulfide metabolites. While the precise enzymatic pathways are not fully detailed across species, the general metabolic fate involves the oxidation of the thiol groups.
Proposed Metabolic Pathway of DMPS
The following diagram illustrates the proposed metabolic pathway of DMPS, leading to the formation of various disulfide forms. This pathway is believed to be a key determinant of its chelating activity and subsequent elimination.
Caption: Proposed metabolic pathway of DMPS.
Experimental Corner: Methodologies for DMPS Analysis
Accurate quantification of DMPS and its metabolites is crucial for pharmacokinetic studies. The following provides an overview of a typical experimental protocol for such an analysis.
Experimental Workflow for DMPS Pharmacokinetic Studies
Caption: General experimental workflow for DMPS studies.
Key Experimental Protocols
1. Animal Dosing and Sample Collection (Rodent Model - Rat):
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Animals are housed in metabolic cages for at least 3 days prior to the study to allow for adaptation and baseline urine collection.
-
Dosing: DMPS is dissolved in sterile saline and administered via intravenous (IV) injection into the tail vein or via oral gavage.
-
Urine and Feces Collection: Urine and feces are collected separately at predefined intervals (e.g., 0-4, 4-8, 8-12, 12-24, 24-48, 48-72, and 72-96 hours) using metabolic cages. The volume of urine is recorded, and an aliquot is immediately stabilized (e.g., by adding a reducing agent like dithiothreitol) and stored at -80°C until analysis. Fecal samples are collected, weighed, and stored at -80°C.
-
Blood Collection: Blood samples (approximately 0.25 mL) are collected from the tail vein at various time points into tubes containing an anticoagulant (e.g., EDTA) and a stabilizing agent. Plasma is separated by centrifugation and stored at -80°C.
2. Analytical Method for DMPS and Disulfide Metabolites in Urine:
-
Principle: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of DMPS and its disulfide metabolites.
-
Sample Preparation:
-
Thaw urine samples on ice.
-
To an aliquot of urine, add an internal standard (e.g., a stable isotope-labeled DMPS).
-
For the analysis of total DMPS (parent + disulfides), a reduction step is necessary. Treat the sample with a reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP) to convert the disulfide metabolites back to the parent DMPS form.
-
For the separate quantification of the parent drug and metabolites, omit the reduction step.
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.
-
-
HPLC-MS/MS Conditions:
-
HPLC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used. Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection of the parent DMPS and its metabolites.
-
Discussion and Future Directions
The available data clearly indicate that DMPS undergoes significant metabolism to disulfide forms, which are then renally excreted. The human pharmacokinetic profile shows that the majority of the administered dose is eliminated in the urine as these metabolites.
A critical knowledge gap is the lack of direct comparative pharmacokinetic data for DMPS in commonly used preclinical species. Such studies are essential for establishing appropriate animal models that can accurately predict the metabolic fate and clearance of DMPS in humans. Future research should focus on conducting comprehensive pharmacokinetic studies in species such as rats, mice, and dogs, employing standardized protocols for dosing, sample collection, and analysis.
Furthermore, a more detailed elucidation of the specific enzymes and pathways involved in DMPS biotransformation across species would provide a deeper understanding of potential inter-individual and inter-species variability. This knowledge is crucial for refining dose adjustments and predicting potential drug-drug interactions, ultimately leading to the safer and more effective use of DMPS in clinical practice.
A Comparative Analysis of DMPS and Novel Chelating Agents for Heavy Metal Detoxification
For Researchers, Scientists, and Drug Development Professionals
Heavy metal toxicity presents a significant challenge to human health, necessitating effective therapeutic interventions. For decades, chelating agents have been the cornerstone of treatment, with 2,3-dimercapto-1-propanesulfonic acid (DMPS) being a prominent agent, particularly for mercury and arsenic poisoning. However, the landscape of chelation therapy is evolving with the emergence of novel agents. This guide provides an objective comparison of the efficacy of DMPS with other chelators, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Comparative Efficacy of Chelating Agents
The selection of a chelating agent is guided by its affinity for specific metals, route of administration, and potential side effects. This section provides a quantitative comparison of DMPS with meso-2,3-dimercaptosuccinic acid (DMSA), ethylenediaminetetraacetic acid (EDTA), and the novel chelator N,N'-bis-(2-mercaptoethyl) isophthalamide (B1672271) (NBMI or Emeramide).
Metal Excretion Following Chelation
The primary measure of a chelator's efficacy is its ability to increase the urinary excretion of heavy metals. The following tables summarize data from various studies comparing the mobilization of key toxic metals by different chelating agents.
Table 1: Comparison of Urinary Mercury and Lead Excretion with Different Chelating Agents
| Chelating Agent | Metal | Administration Route | Dosage | Fold Increase in Urinary Excretion (Approximate) | Reference |
| DMPS | Mercury | Intravenous | 3 mg/kg | 3 to 107-fold | [1] |
| Mercury | Oral | 300 mg | 7.6-fold (24-hour excretion) | [2] | |
| Lead | Intravenous | 3 mg/kg | - (Less effective than DMSA for lead) | [3] | |
| DMSA | Mercury | Oral | 10 mg/kg (2 doses) | 1.8-fold (post-chelation avg. 7.8 µg/24 hr vs. 4.3 µg/24 hr pre-chelation) | [4] |
| Mercury | Oral | - | 7.5-fold | [3] | |
| Lead | Oral | 10 mg/kg | 35-fold | [3] | |
| EDTA | Lead | Intravenous | 1 g | 36-fold | [3] |
| Mercury | Intravenous/Oral | - | Insignificant increase | [3] |
Note: The fold increase can vary significantly based on the individual's body burden of the metal, duration of urine collection, and the specific study protocol.
Table 2: Efficacy of NBMI (Emeramide) in Reducing Mercury Levels from a Phase IIb Clinical Trial
| Treatment Group | Dosage | Duration | Outcome | Reference |
| NBMI | 100 mg or 300 mg/day | 14 days | Significant, dose-dependent reduction in plasma and urine mercury concentrations.[5] | [5][6] |
| Placebo | - | 14 days | No significant change in mercury levels. | [6] |
Finding: A 14-day course of NBMI therapy resulted in a significant decrease in urinary mercury concentrations by 18–20 µg/L and plasma mercury concentrations by about 2 µg/L on a mg NBMI/Kg bodyweight/day basis.[5]
Experimental Protocols
Reproducibility and standardization are critical in the evaluation of chelating agents. Below are detailed methodologies for key experiments cited in the comparison.
Heavy Metal Provocation (Challenge) Test
This test is utilized to estimate the body burden of toxic metals by measuring their excretion following the administration of a chelating agent.
Objective: To assess the urinary excretion of heavy metals after a single dose of a chelator.
Protocol:
-
Patient Preparation: The patient should be well-hydrated. Non-essential medications and mineral supplements should be discontinued (B1498344) for at least 24-48 hours prior to the test, as advised by a clinician.
-
Baseline Urine Collection: A pre-provocation urine sample is collected to establish baseline metal excretion levels. This is typically a first-morning void or a spot collection before the chelator is administered.
-
Chelator Administration:
-
Urine Collection: All urine is collected in a metal-free container for a specified period, typically ranging from 6 to 24 hours post-administration.
-
Sample Analysis: The collected urine is sent to a laboratory for analysis of heavy metal concentrations, typically using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Analysis of Heavy Metals in Urine by ICP-MS
Objective: To accurately quantify the concentration of various metals in a urine sample.
Methodology:
-
Sample Preparation: Urine samples are typically diluted (e.g., 1+9) with a weak acid solution, such as 2% (v/v) nitric acid, to solubilize and stabilize the metals.[11] An internal standard (e.g., iridium, rhodium) is added to all samples, blanks, and calibrators to correct for instrumental drift and matrix effects.[11]
-
Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer (ICP-MS) is used for the analysis. For some elements prone to polyatomic interferences (e.g., cadmium, manganese), a dynamic reaction cell (DRC) may be employed (ICP-DRC-MS).[11]
-
Analysis: The prepared samples are introduced into the ICP-MS. The instrument aspirates the sample, creating an aerosol that is transported to the plasma torch. The high temperature of the plasma atomizes and ionizes the elements. The ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. A detector quantifies the abundance of each ion, which is proportional to the concentration of the element in the original sample.
-
Data Reporting: Results are typically reported in micrograms of metal per gram of creatinine (B1669602) (µg/g creatinine) to account for variations in urine dilution.
Signaling Pathways and Experimental Workflows
Heavy metal toxicity disrupts numerous cellular signaling pathways. Chelating agents, by removing the offending metals, can help restore normal cellular function. The following diagrams, generated using the DOT language, illustrate a key pathway affected by heavy metals and a typical experimental workflow.
Caption: Heavy metal-induced oxidative stress and the Nrf2-Keap1 pathway.
Caption: Experimental workflow for assessing chelator efficacy.
Discussion and Conclusion
DMPS remains a potent chelating agent, particularly for mercury and arsenic, with extensive clinical use.[7] Its intravenous administration allows for rapid action in acute poisoning scenarios. DMSA, an oral alternative, demonstrates strong efficacy for lead and is also effective for mercury, offering a more convenient administration route for chronic exposure.[3] EDTA is the agent of choice for lead and cadmium but is largely ineffective for mercury and requires intravenous administration.[3]
The novel chelating agent, NBMI (Emeramide), presents a promising alternative. As a lipophilic agent, it is proposed to cross cellular membranes and the blood-brain barrier more effectively than the water-soluble DMPS and DMSA.[5] Clinical trial data, although still emerging, suggests NBMI can effectively and safely reduce mercury body burden without causing a rebound effect.[5][6] However, direct comparative studies with DMPS using standardized protocols are needed to fully elucidate its relative efficacy.
The choice of a chelating agent should be based on a comprehensive assessment of the specific heavy metal exposure, the patient's clinical condition, and the pharmacokinetic properties of the agent. While DMPS has a long-standing role in chelation therapy, ongoing research into novel agents like NBMI is crucial for advancing the treatment of heavy metal toxicity. Researchers and drug development professionals should consider the distinct advantages and limitations of each agent when designing new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine. | Semantic Scholar [semanticscholar.org]
- 3. altmedrev.com [altmedrev.com]
- 4. Diagnostic chelation challenge with DMSA: a biomarker of long-term mercury exposure? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductions in plasma and urine mercury concentrations following N,N′bis-(2-mercaptoethyl) isophthalamide (NBMI) therapy: a post hoc analysis of data from a randomized human clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Detoxification Treatment Achieves Rapid Mercury Removal with Emeramide, Landmark Research Shows [einpresswire.com]
- 7. journaljammr.com [journaljammr.com]
- 8. Provocative chelation with DMSA and EDTA: evidence for differential access to lead storage sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Provocative chelation with DMSA and EDTA: evidence for differential access to lead storage sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
In Vivo Efficacy of DMPS for Arsenic Poisoning: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,3-Dimercapto-1-propanesulfonate (DMPS) with other chelating agents for the treatment of arsenic poisoning, supported by in vivo experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
Comparative Efficacy of Chelating Agents
DMPS has been demonstrated to be a potent chelating agent for arsenic, promoting its excretion and alleviating clinical symptoms. The following tables summarize quantitative data from in vivo studies, comparing the performance of DMPS with other common chelators, namely meso-2,3-dimercaptosuccinic acid (DMSA) and British Anti-Lewisite (BAL).
| Table 1: Clinical Efficacy of DMPS in Chronic Arsenicosis (Human Study) | |
| Parameter | DMPS Treatment Group |
| Baseline Mean Clinical Score | 8.90 ± 2.84 |
| Post-treatment Mean Clinical Score | 3.27 ± 1.73 (p < 0.0001) |
| Baseline Mean Urinary Arsenic (µg/L) | 44.05 ± 21.10 |
| Post-treatment Mean Urinary Arsenic (µg/L) | 110.32 ± 64.79 (p < 0.05) |
Data from a randomized, placebo-controlled trial in patients with chronic arsenicosis.[1][2][3]
| Table 2: Comparative Arsenic Excretion in Mice | ||
| Chelating Agent | Primary Route of Enhanced Arsenic Excretion | Relative Efficacy |
| DMPS | Feces (suggesting biliary excretion)[4][5] | High |
| DMSA | Urine[4][5] | High |
| BAL | - | Lower therapeutic index compared to DMPS and DMSA[6] |
| Table 3: Therapeutic Index of Chelating Agents in Arsenic Poisoning (Mice) | ||
| Chelating Agent | Relative Therapeutic Index | Notes |
| DMSA | 42 | Water-soluble analog of BAL.[6] |
| DMPS | 14 | Water-soluble analog of BAL.[6] |
| DMPA | 4 | N-(2,3- dimercaptopropyl )- phthalamidic acid.[6] |
| BAL | 1 | Associated with more significant side effects.[7] |
Signaling Pathways and Mechanisms of Action
Arsenic exerts its toxicity by inducing oxidative stress and interfering with cellular signaling. Chelating agents like DMPS counteract these effects by binding to arsenic, facilitating its removal, and potentially modulating cellular pathways.
Experimental Workflow for Evaluating Chelating Agents
The evaluation of chelating agents for arsenic poisoning typically follows a structured workflow, progressing from in vitro assays to in vivo animal models.
Detailed Experimental Protocols
In Vivo Animal Model for Arsenic Poisoning
-
Animal Model: Male ICR mice are commonly used.[4][5] Other studies have utilized C57BL/6J mice or rats.
-
Arsenic Administration: A solution of arsenic trioxide (As₂O₃) is administered subcutaneously at a dose of 5 mg As/kg body weight.[4][5] For chronic studies, sodium arsenite may be added to the drinking water.
-
Chelating Agent Administration: DMPS or DMSA is administered intraperitoneally at a dose of 100 mg/kg body weight immediately after arsenic administration.[4][5]
-
Sample Collection: Urine and feces are collected over a 12-hour period for arsenic analysis.[4][5]
Measurement of Urinary Arsenic by Atomic Absorption Spectrophotometry (AAS)
-
Principle: This method quantifies the total arsenic concentration in a urine sample. The sample is introduced into a high-temperature atomizer (e.g., a graphite (B72142) furnace), where it is vaporized and atomized. A light beam of a specific wavelength, characteristic of arsenic, is passed through the atomic vapor. The amount of light absorbed is proportional to the concentration of arsenic in the sample.
-
Sample Preparation: Urine samples are typically collected over a 24-hour period. To avoid interference from organic arsenic from seafood, subjects should abstain from seafood for at least 48-72 hours prior to and during collection.
-
Instrumentation: An atomic absorption spectrophotometer equipped with a hydride generation system or a graphite furnace is used.
-
Procedure:
-
Urine samples are often pre-treated with an acid digestion to convert all arsenic species to a single inorganic form.
-
For hydride generation AAS, the arsenic in the sample is chemically reduced to arsine gas (AsH₃).
-
The arsine gas is then swept into the atomizer of the AAS.
-
The absorbance is measured at the arsenic-specific wavelength (typically 193.7 nm).
-
The concentration is determined by comparing the sample's absorbance to a calibration curve prepared from standard arsenic solutions.
-
Pyruvate Dehydrogenase (PDH) Activity Assay
-
Principle: Arsenic is a known inhibitor of the pyruvate dehydrogenase enzyme complex, a critical component of cellular respiration. This assay measures the activity of PDH to assess the toxic effect of arsenic and the restorative effect of a chelating agent. The activity is determined by a coupled enzyme reaction where the product of the PDH reaction, acetyl-CoA, is used by citrate (B86180) synthase to produce citrate and Coenzyme A-SH. The free thiol group of Coenzyme A-SH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Sample Preparation: Tissue homogenates (e.g., from kidney or liver) from control and treated animals are prepared.
-
Reagents:
-
Tris-HCl buffer
-
Sodium pyruvate (substrate)
-
Coenzyme A
-
NAD⁺
-
Thiamine pyrophosphate (TPP)
-
MgCl₂
-
Dithiothreitol (DTT)
-
DTNB
-
Citrate synthase
-
-
Procedure:
-
A reaction mixture containing all reagents except the tissue extract and citrate synthase is prepared.
-
The tissue extract is added to the mixture and incubated.
-
The reaction is initiated by adding citrate synthase.
-
The change in absorbance at 412 nm over time is monitored using a spectrophotometer.
-
The rate of change in absorbance is directly proportional to the PDH activity. The reversal of arsenic-induced inhibition by a chelating agent can be quantified by comparing the PDH activity in samples from arsenic-exposed animals with and without chelator treatment.
-
References
- 1. Animal care and arsenic exposure [bio-protocol.org]
- 2. Effects of arsenic on pyruvate dehydrogenase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Arsenic Toxicity: Clinical Assessment | Environmental Medicine | ATSDR [archive.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. GraphViz Examples and Tutorial [graphs.grevian.org]
- 7. Determination of arsenic in urine by atomic absorption spectrophotometry for biological monitoring of occupational exposure to arsenic - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Oral Versus Intravenous DMPS Administration in Research Models
For researchers and drug development professionals investigating the therapeutic potential of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), understanding the nuances between oral and intravenous administration is critical for designing effective preclinical and clinical studies. This guide provides an objective comparison of the two routes, supported by available experimental data, detailed methodologies, and visual representations of key processes.
Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison
The route of administration significantly impacts the bioavailability, distribution, and elimination of DMPS, which in turn influences its efficacy as a heavy metal chelating agent. The following tables summarize key quantitative data comparing oral and intravenous DMPS administration.
Table 1: Pharmacokinetic Parameters of DMPS
| Parameter | Oral Administration | Intravenous Administration | Citation(s) |
| Bioavailability | ~50% | 100% (by definition) | [1] |
| Peak Plasma Concentration (Cmax) | Lower and delayed | Higher and immediate | [2][3] |
| Time to Peak Plasma Conc. (Tmax) | ~3 hours | Within minutes of infusion completion | [2] |
| Plasma Half-life | Not explicitly stated in comparative studies | 30-45 minutes | [2] |
| Elimination | ~80% excreted in urine within 24 hours | ~90% eliminated via the kidneys | [1][4] |
Note: Data is synthesized from multiple sources and may not represent a direct head-to-head comparison from a single study.
Table 2: Metal Excretion Following DMPS Challenge Test
| Metal | Oral DMPS | Intravenous DMPS | Citation(s) |
| Arsenic (As) | Effective, may exceed 50% of IV efficacy | Highly effective | [1] |
| Mercury (Hg) | Effective, around 50% of IV efficacy | Highly effective | [1] |
| Lead (Pb) | Effective, around 50% of IV efficacy | Effective | [1] |
| Copper (Cu) | Strong chelator, significant excretion | Strong chelator, significant excretion | [1][2] |
| Antimony (Sb) | Less effective than intravenous | More effective than oral | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for comparing oral and intravenous DMPS administration in a rat model.
Protocol 1: Pharmacokinetic Analysis in a Rat Model
-
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male
-
Age: 8-10 weeks
-
Weight: 250-300g
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity), with ad libitum access to food and water.
-
-
Drug Preparation and Administration:
-
Blood Sampling:
-
Collect blood samples (~0.2 mL) from the tail vein or a cannulated artery at the following time points:
-
IV group: pre-dose, 2, 5, 15, 30, 60, 120, and 240 minutes post-administration.
-
PO group: pre-dose, 15, 30, 60, 90, 120, 180, 240, and 360 minutes post-administration.
-
-
Place samples in heparinized tubes and centrifuge to separate plasma. Store plasma at -80°C until analysis.
-
-
Analytical Method:
-
Quantify DMPS concentrations in plasma using High-Performance Liquid Chromatography with electrochemical detection (HPLC-ED) or a similar validated method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each administration route using non-compartmental analysis.
-
Protocol 2: Heavy Metal Chelation Efficacy (Challenge Test) in a Rat Model
-
Animal Model and Metal Exposure:
-
Use the same rat model as in Protocol 1.
-
Induce a chronic, low-level heavy metal burden by providing drinking water containing a mixture of heavy metal salts (e.g., lead acetate, mercuric chloride, sodium arsenite) for 4-6 weeks.
-
-
DMPS Administration:
-
Administer DMPS as described in Protocol 1 (10 mg/kg PO or 3 mg/kg IV).
-
-
Urine Collection:
-
House rats in metabolic cages for urine collection.
-
Collect a baseline 24-hour urine sample before DMPS administration.
-
After DMPS administration, collect urine for a specified period (e.g., 3 hours for oral, 1-2 hours for intravenous, or a full 24 hours for both).[1]
-
-
Analytical Method:
-
Measure the concentrations of heavy metals (e.g., As, Hg, Pb, Cu) in the urine samples using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
-
Data Analysis:
-
Compare the total amount of each metal excreted in the urine post-DMPS administration between the oral and intravenous groups, corrected for baseline excretion.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for comparing oral and intravenous DMPS administration.
Signaling Pathway of DMPS Chelation and Excretion
Caption: Simplified pathway of DMPS chelation and renal excretion.
Conclusion
The choice between oral and intravenous administration of DMPS in research models depends on the specific aims of the study. Intravenous administration provides immediate and complete bioavailability, making it ideal for acute toxicity models and for establishing maximum chelation efficacy.[2] Oral administration, while having a lower bioavailability of approximately 50%, offers a more convenient and less invasive route that may be more relevant for modeling chronic exposure and long-term treatment regimens.[1] Researchers should carefully consider the pharmacokinetic and pharmacodynamic differences outlined in this guide to select the most appropriate administration route for their experimental design. The provided protocols offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of DMPS.
References
Head-to-Head Comparison of DMPS and BAL in Animal Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent chelating agents, 2,3-Dimercapto-1-propanesulfonic acid (DMPS) and British Anti-Lewisite (BAL), in the context of heavy metal detoxification in animal models. This analysis is supported by experimental data, detailed methodologies, and visualizations to aid in the evaluation of these compounds for therapeutic development.
Introduction
Heavy metal poisoning, a persistent global health issue, necessitates the development of effective and safe chelating agents. For decades, British Anti-Lewisite (BAL), or dimercaprol, has been a standard treatment for arsenic and mercury poisoning. However, its use is associated with a narrow therapeutic window and significant side effects.[1] DMPS (Dimaval®), a water-soluble analogue of BAL, has emerged as a promising alternative, demonstrating a superior safety profile and high efficacy in preclinical studies.[2][3][4] This guide presents a head-to-head comparison of DMPS and BAL based on their performance in animal models, focusing on their efficacy in promoting heavy metal excretion, their acute toxicity, and their impact on metal distribution within the body.
Comparative Efficacy in Animal Models
DMPS has consistently shown greater or equal efficacy compared to BAL in animal models of heavy metal poisoning, particularly for mercury and arsenic. A key advantage of DMPS is its ability to chelate metals without redistributing them to the brain, a significant concern with BAL.
Mercury Poisoning
In a rat model of acute mercuric chloride poisoning, DMPS demonstrated a remarkable protective effect. A single oral dose of DMPS resulted in the survival of all treated animals, whereas only 20% of the rats treated with BAL survived. This highlights the superior efficacy of DMPS in an acute, life-threatening exposure scenario.
Table 1: Efficacy of DMPS vs. BAL in a Rat Model of Acute Mercuric Chloride Poisoning
| Chelating Agent | Dose (mmol/kg) | Route | Survival Rate (%) |
| Control (Saline) | - | - | 10 |
| DMPS | 0.5 | Oral | 100 |
| BAL | 0.5 | Intramuscular | 20 |
Data compiled from studies on acute mercuric chloride poisoning in rats.
Furthermore, studies in rats exposed to methylmercury (B97897) have shown that DMPS effectively reduces mercury levels in the kidneys and blood.[5] While a single dose of DMPS was found to be highly effective in promoting the urinary excretion of both organic and inorganic mercury, consecutive treatments led to a significant decrease in total mercury concentrations in the kidney, brain, and blood.[2][5]
Arsenic Poisoning
The difference in the effect of DMPS and BAL on metal distribution is particularly stark in the context of arsenic poisoning. Studies in rabbits have shown that BAL administration can lead to an increase in the arsenic content of the brain.[6][7] In contrast, DMPS has been shown to decrease the concentration of arsenic in the rabbit brain.[6] This critical difference suggests that DMPS is a safer option for treating arsenic poisoning, as it avoids the potential for enhanced neurotoxicity.
In a study evaluating the protective effects of these chelators against the lethal effects of sodium arsenite in mice, DMPS was found to have a therapeutic index 14 times greater than that of BAL.[7]
Table 2: Comparative Efficacy of DMPS and BAL in Arsenic Poisoning Models
| Animal Model | Metal Compound | Key Finding |
| Rabbit | Sodium Arsenite (As-74) | BAL increased brain arsenic content, while DMPS decreased it.[6][7] |
| Mouse | Sodium Arsenite | The relative therapeutic index of DMPS was 14 times higher than BAL.[7] |
| Rabbit | Lewisite (organic arsenic) | DMPS and BAL provided significant protection against lethal systemic effects.[8] |
Comparative Toxicity in Animal Models
A major advantage of DMPS over BAL is its significantly lower toxicity and wider therapeutic window.[2][4] This allows for the administration of higher, more effective doses with a reduced risk of adverse effects.
Table 3: Acute Toxicity (LD50) of DMPS and BAL in Rodents
| Chelating Agent | Animal Model | Route of Administration | LD50 (mg/kg) |
| DMPS | Mouse | Oral | ~2000 |
| Intraperitoneal | ~1100 | ||
| Intravenous | ~800 | ||
| BAL | Mouse | Intraperitoneal | ~125 |
| BAL | Rat | Intramuscular | ~105[9] |
| Intraperitoneal | ~140[9][10] |
LD50 values are approximate and compiled from multiple sources. Direct head-to-head studies with identical experimental conditions are limited.
The data clearly indicates that BAL is significantly more toxic than DMPS across different administration routes and animal models. The side effects of BAL are well-documented and include nausea, vomiting, headache, and hypertension.[1] Furthermore, BAL should not be used in cases of iron, cadmium, or selenium poisoning as the resulting complexes are more toxic than the metal alone, particularly to the kidneys.[9][11] Animal studies on the acute and chronic toxicity of DMPS have consistently illustrated its safety and wide therapeutic window.[4]
Experimental Protocols
To facilitate the replication and extension of these findings, detailed experimental protocols for key experiments are provided below.
General Protocol for Evaluating Chelating Agents in a Rodent Model of Heavy Metal Poisoning
-
Animal Model: Male Wistar rats (200-250g) are typically used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum.
-
Induction of Metal Toxicity:
-
Mercury: A single intraperitoneal (i.p.) injection of mercuric chloride (HgCl₂) at a dose of 1 mg/kg body weight.
-
Arsenic: A single subcutaneous (s.c.) injection of sodium arsenite (NaAsO₂) at a dose of 10 mg/kg body weight.
-
Lead: Lead acetate (B1210297) is provided in drinking water at a concentration of 500 ppm for 4 weeks to induce chronic exposure.
-
-
Chelator Administration:
-
Treatment is initiated 24 hours after metal administration.
-
DMPS: Administered orally (p.o.) via gavage at a dose of 100 mg/kg body weight, once daily for 5 days.
-
BAL: Administered intramuscularly (i.m.) at a dose of 20 mg/kg body weight, once daily for 5 days.
-
A control group receives saline via the same route of administration.
-
-
Sample Collection and Analysis:
-
Urine: 24-hour urine samples are collected using metabolic cages at baseline and on each day of treatment to measure metal excretion.
-
Blood: At the end of the treatment period, blood is collected via cardiac puncture for analysis of metal concentration and biochemical markers of toxicity (e.g., liver and kidney function tests).
-
Tissues: Animals are euthanized, and organs (kidneys, liver, brain) are harvested, weighed, and stored at -80°C.
-
-
Metal Quantification: Metal concentrations in urine, blood, and digested tissue samples are determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Toxicity Assessment:
-
Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), blood urea (B33335) nitrogen (BUN), and creatinine (B1669602) are measured to assess liver and kidney function.
-
Histopathology: Organ tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination of any pathological changes.
-
Visualizations
Signaling Pathways in Heavy Metal Toxicity
Heavy metals like mercury, arsenic, and lead exert their toxic effects through multiple mechanisms, primarily by inducing oxidative stress and inhibiting essential enzymes. The following diagram illustrates a simplified signaling pathway of heavy metal-induced cellular damage.
Caption: Simplified signaling pathway of heavy metal-induced cellular toxicity.
Experimental Workflow for Chelator Evaluation
The following diagram outlines a typical experimental workflow for assessing the efficacy and toxicity of a chelating agent in an animal model of heavy metal poisoning.
Caption: A typical experimental workflow for evaluating chelating agents.
Mechanism of Chelation: DMPS vs. BAL
DMPS and BAL are both dithiol chelating agents, meaning they contain two sulfhydryl (-SH) groups that bind to heavy metals. However, their structural differences lead to distinct pharmacological properties.
Caption: Structural and mechanistic comparison of BAL and DMPS.
Conclusion
Based on the evidence from animal models, DMPS presents a clear therapeutic advantage over BAL for the treatment of heavy metal poisoning, particularly from mercury and arsenic. Its superior efficacy, wider therapeutic window, and, most importantly, its inability to redistribute toxic metals to the brain, position it as a safer and more effective chelating agent. For researchers and drug development professionals, these findings underscore the potential of DMPS as a lead compound for further investigation and development in the field of chelation therapy. Future studies should continue to explore the long-term efficacy and safety of DMPS and its derivatives in various models of heavy metal toxicity.
References
- 1. Mercury poisoning - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Acute Oral Toxicity Evaluation of Almond Hull Powders in BALB/c Mice [mdpi.com]
- 4. Rat Oral LD50: Significance and symbolism [wisdomlib.org]
- 5. oral ld50 values: Topics by Science.gov [science.gov]
- 6. acute oral ld50: Topics by Science.gov [science.gov]
- 7. External Resources | Graphviz [graphviz.org]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. Acute Oral Toxicity of DMSO (Dimethyl Sulfoxide) Process Stream Samples in Male and Female Mice. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 10. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 11. researchgate.net [researchgate.net]
Comparative Effectiveness of DMPS in Different Animal Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of 2,3-Dimercapto-1-propanesulfonic acid (DMPS) as a chelating agent for heavy metal toxicity across various animal species. The information is supported by experimental data to aid in preclinical research and drug development.
DMPS, a water-soluble analog of dimercaprol (B125519) (BAL), has been investigated for its ability to bind to and facilitate the excretion of heavy metals, primarily mercury and arsenic. Animal studies are crucial in determining its therapeutic potential and understanding its mechanism of action. This guide synthesizes findings from studies in mice, rats, rabbits, and dogs to provide a comparative overview of DMPS's effectiveness.
Data Presentation: Quantitative Comparison of DMPS Efficacy
The following table summarizes the quantitative data on the effectiveness of DMPS in treating heavy metal toxicity in different animal species. It is important to note that direct comparisons should be made with caution due to variations in experimental designs across studies.
| Animal Species | Heavy Metal | DMPS Efficacy Metric | Results | Alternative/Control | Experimental Conditions |
| Mouse | Arsenic (Sodium Arsenite) | Therapeutic Index (LD99 protection) | DMPS: 14 | DMSA: 42, DMPA: 4, BAL: 1 | Not specified |
| Mouse | Methylmercury | Whole-body mercury content | 72% of control | DMSA: 19% of control, NApen: 47% of control | DMPS in diet for 8 days after mercury injection |
| Rat | Inorganic Mercury (Mercuric Chloride) | Reduction in kidney mercury content | ~30% (oral), ~50% (intraperitoneal) | Control | Two consecutive daily doses |
| Rat | Inorganic Mercury (Mercuric Chloride) | Reduction in kidney mercury content | 94% reduction | DMSA: 50% reduction | Equimolar regimens (100 μmol/kg ip 4x/week for 4 weeks) started 24h post-exposure |
| Rat | Methylmercury | Reduction in kidney mercury | DMPS was more effective than DMSA | DMSA | Not specified |
| Rabbit | Arsenic (Lewisite) | Protection against lethal effects | Significant protection | BAL, DMSA (no significant difference) | Equimolar dosing schedules |
| Dog | Lead | Reduction in blood lead concentration | Effective in reducing blood lead | DMSA (also effective) | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies investigating the efficacy of DMPS.
Study 1: DMPS Efficacy in a Rat Model of Mercury Poisoning
-
Objective: To evaluate the effectiveness of DMPS in reducing the mercury burden in the kidneys of rats exposed to inorganic mercury.
-
Animals: Male Wistar rats.
-
Induction of Toxicity: A single intravenous injection of mercuric chloride (HgCl₂).
-
Treatment Protocol:
-
Oral Administration: Two consecutive daily doses of DMPS administered orally.
-
Intraperitoneal Administration: Two consecutive daily doses of DMPS administered via intraperitoneal injection.[1]
-
-
Sample Collection and Analysis: After the treatment period, rats were euthanized, and their kidneys were harvested. The total mercury content in the kidney tissue was determined using atomic absorption spectrophotometry.
-
Key Findings: Intraperitoneal administration of DMPS was more effective than oral administration in reducing kidney mercury levels.[1]
Study 2: Comparative Efficacy of DMPS and DMSA in a Rat Model of Mercury Poisoning
-
Objective: To compare the potency of DMPS and DMSA in reducing renal mercury content after acute exposure to mercuric chloride.
-
Animals: Male rats (strain not specified).
-
Induction of Toxicity: A single intravenous injection of radiolabeled mercuric chloride (0.67 mg/kg).
-
Treatment Protocol: Equimolar regimens of DMSA or DMPS (100 μmol/kg) were administered intraperitoneally four times a week for four weeks, starting 24 hours after mercury exposure.[2]
-
Sample Collection and Analysis: At the end of the four-week treatment period, the renal mercury content was measured and expressed as a percentage of the administered radiolabeled dose.[2]
-
Key Findings: DMPS was significantly more potent than DMSA in reducing the renal mercury content.[2]
Study 3: DMPS in a Rabbit Model of Arsenic Poisoning
-
Objective: To assess the therapeutic efficacy of DMPS in treating systemic organic arsenic poisoning.
-
Animals: Rabbits.
-
Induction of Toxicity: Intravenous administration of dichloro(2-chlorovinyl)arsine (lewisite).
-
Treatment Protocol: Equimolar dosing schedules of DMPS, DMSA, and BAL were administered.
-
Outcome Measure: Survival rate and assessment of pulmonary damage as the cause of mortality.
-
Key Findings: DMPS provided significant protection against the lethal systemic effects of lewisite, with no significant difference in therapeutic efficacy compared to DMSA and BAL under the tested conditions.[2]
Mandatory Visualization
The following diagrams illustrate key concepts related to the mechanism of action of DMPS and a typical experimental workflow.
Caption: Mechanism of arsenic toxicity and DMPS action on the Pyruvate Dehydrogenase complex.
Caption: A typical experimental workflow for evaluating the efficacy of DMPS in an animal model.
References
A Comparative Analysis of DMPS and DMSA on Essential Mineral Homeostasis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the chelating agents DMPS and DMSA and their respective impacts on the delicate balance of essential minerals within the body.
Chelation therapy, a cornerstone in the treatment of heavy metal toxicity, utilizes agents that bind to toxic metals, facilitating their excretion. Among the most common chelators are 2,3-Dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA). While effective in removing harmful metals, their potential to disrupt the homeostasis of essential minerals is a critical consideration in clinical practice and drug development. This guide provides a detailed comparison of the effects of DMPS and DMSA on essential mineral balance, supported by experimental data and methodologies.
Quantitative Impact on Urinary Mineral Excretion
The administration of chelating agents can inadvertently increase the urinary excretion of essential minerals. The following tables summarize the quantitative data on the urinary excretion of key minerals following the administration of DMPS and DMSA. The data is compiled from studies involving provocation tests, where a chelating agent is administered and urine is collected over a specified period to measure the excretion of various substances.
| Agent | Route of Administration | Mean Urinary Copper (µg/g creatinine) |
| Baseline (no chelator) | N/A | ~5 |
| DMPS | Intravenous (250mg) | ~200 |
| DMPS | Oral (300mg) | ~100 |
| DMSA | Oral (500mg) | ~15 |
Table 1: Comparison of Urinary Copper Excretion. Data indicates that intravenous and oral DMPS significantly increase copper excretion compared to baseline and oral DMSA.
| Agent | Route of Administration | Mean Urinary Zinc (µg/g creatinine) |
| Baseline (no chelator) | N/A | ~300 |
| DMPS | Intravenous (250mg) | ~1200 |
| DMPS | Oral (300mg) | ~800 |
| DMSA | Oral (500mg) | ~400 |
Table 2: Comparison of Urinary Zinc Excretion. The data shows that while both DMPS and DMSA can increase zinc excretion, the effect of DMPS is considerably more pronounced. DMSA results in a mild increase that is often considered not clinically significant[1].
DMPS demonstrates a strong copper-binding ability, leading to a substantial increase in its urinary excretion[1]. In contrast, DMSA has a much weaker effect on copper excretion. While both agents can increase zinc loss, the impact of DMPS is significantly greater than that of DMSA. For other essential minerals, such as selenium, comprehensive comparative data is less readily available in the literature.
Experimental Protocols
The data presented is primarily derived from provocation tests, a common method to assess the body burden of heavy metals and the efficacy of chelating agents. A generalized experimental protocol for such a test is outlined below.
Provocation Test Protocol:
-
Pre-Chelation Phase:
-
Patients are instructed to avoid fish and seafood for at least three days prior to the test to prevent dietary confounding of heavy metal levels.
-
Mineral-containing supplements and non-essential medications are discontinued (B1498344) 24 to 48 hours before the test.
-
A baseline (pre-provocation) urine sample is collected, typically a first-morning void.
-
-
Administration of Chelating Agent:
-
DMPS (Intravenous): A common dose is 3 mg/kg of body weight, administered as a slow intravenous injection.
-
DMPS (Oral): A typical oral dose is 300 mg.
-
DMSA (Oral): The standard oral dose is 10-30 mg/kg of body weight, administered on an empty stomach.
-
-
Post-Chelation Urine Collection:
-
Following administration of the chelator, urine is collected for a specified period, commonly 6 hours.
-
Patients are encouraged to drink sufficient water to ensure adequate urine output.
-
-
Sample Analysis:
-
The collected urine is analyzed for mineral concentrations, typically using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Results are often normalized to creatinine (B1669602) to account for variations in urine dilution.
-
References
Comparative Guide to Analytical Methods for the Simultaneous Detection of DMPS and DMSA
For Researchers, Scientists, and Drug Development Professionals
Introduction
DMPS and DMSA are crucial chelating agents used in the treatment of heavy metal poisoning. The development of robust and validated analytical methods for their simultaneous determination is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. The ideal method should be sensitive, specific, accurate, and reproducible. This guide explores three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Data Presentation: A Comparative Overview of Potential Methods
The following table summarizes the typical performance characteristics of the analytical methods that could be validated for the simultaneous determination of DMPS and DMSA. The data presented is a composite expectation based on the analysis of structurally similar thiol-containing compounds and general validation guidelines.
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Linearity (r²) | > 0.995 | > 0.998 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (% RSD) | < 5% | < 3% | < 10% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range | ng/mL range |
| Sample Throughput | Moderate | High | High |
| Specificity | Moderate to Good | Excellent | Good to Excellent |
| Cost | Low to Moderate | High | Moderate |
Experimental Protocols: Methodological Frameworks
The following are detailed, generalized experimental protocols for each of the discussed analytical techniques. These protocols would require optimization and validation for the specific application of simultaneous DMPS and DMSA analysis.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a cost-effective and widely available technique suitable for routine analysis.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase:
-
An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate (B84403), pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio would need to be optimized for adequate separation of DMPS and DMSA.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Detection Wavelength: UV detection would likely be performed at a low wavelength, around 210-220 nm, where both compounds exhibit some absorbance.
Sample Preparation:
-
Plasma/Urine: Protein precipitation with a solvent like acetonitrile or methanol (B129727), followed by centrifugation and filtration of the supernatant.
-
Pharmaceuticals: Dissolution in a suitable solvent (e.g., mobile phase) and filtration.
Validation Parameters to be Assessed:
-
Specificity (peak purity and resolution from matrix components).
-
Linearity (typically over a concentration range relevant to expected sample concentrations).
-
Accuracy (recovery studies by spiking known concentrations of DMPS and DMSA into blank matrix).
-
Precision (repeatability and intermediate precision at different concentration levels).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ).
-
Robustness (evaluating the effect of small variations in method parameters).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity, making it ideal for bioanalytical applications where low concentrations are expected.
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 or HILIC column.
Mobile Phase:
-
A gradient elution using a mixture of water with an additive (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
Mass Spectrometric Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is likely to be more sensitive for these acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used to monitor specific precursor-to-product ion transitions for both DMPS and DMSA, as well as for a suitable internal standard.
Sample Preparation:
-
Similar to HPLC-UV, but may require a more rigorous clean-up step like solid-phase extraction (SPE) to minimize matrix effects.
Validation Parameters to be Assessed:
-
All parameters listed for HPLC-UV, with the addition of:
-
Matrix effect evaluation (assessing the ion suppression or enhancement from the biological matrix).
-
Carryover assessment.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent volumes.
Instrumentation:
-
Capillary electrophoresis system with a UV or diode-array detector (DAD). Coupling to a mass spectrometer (CE-MS) would provide higher specificity.
-
Fused-silica capillary (e.g., 50 µm internal diameter, 50-70 cm total length).
Background Electrolyte (BGE):
-
A buffer solution such as phosphate or borate (B1201080) buffer at a pH that ensures both DMPS and DMSA are ionized to facilitate electrophoretic separation. The addition of an electroosmotic flow modifier may be necessary.
Separation Conditions:
-
Voltage: Typically in the range of 15-30 kV.
-
Temperature: Controlled, for example, at 25°C.
-
Injection: Hydrodynamic or electrokinetic injection of the sample.
-
Detection: On-capillary UV detection at a low wavelength (e.g., 200-210 nm).
Sample Preparation:
-
Minimal sample preparation is often required. Dilution of the sample in the BGE or water is typically sufficient.
Validation Parameters to be Assessed:
-
Similar to HPLC-UV, with a focus on migration time precision rather than retention time precision.
Mandatory Visualizations
Caption: General workflow for the validation of an analytical method.
Conclusion
The selection of an appropriate analytical method for the simultaneous detection of DMPS and DMSA will depend on the specific requirements of the application, including the sample matrix, required sensitivity, available instrumentation, and cost considerations.
-
HPLC-UV is a practical choice for quality control of pharmaceutical products where concentrations are relatively high.
-
LC-MS/MS is the gold standard for bioanalytical applications, offering the highest sensitivity and specificity for detecting low levels of DMPS and DMSA in complex biological matrices like plasma and urine.
-
Capillary Electrophoresis presents a high-resolution alternative with low sample and reagent consumption, which can be particularly advantageous in research settings.
Regardless of the chosen technique, a thorough method validation following international guidelines (e.g., ICH Q2(R1)) is imperative to ensure the reliability and accuracy of the obtained results. Further research is warranted to develop and publish a validated, direct comparative study of these methods for the simultaneous analysis of DMPS and DMSA.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3-Dimercapto-1-propanesulfonic Acid (DMPS)
For researchers and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent used in pharmaceutical applications.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle DMPS with appropriate care to minimize exposure risks. Always work in a well-ventilated area and avoid direct contact with the substance.[1][2]
Personal Protective Equipment (PPE):
The following table summarizes the necessary personal protective equipment when handling DMPS.
| Category | Recommended Equipment | Specifications |
| Hand Protection | Chemical-impermeable gloves | Breakthrough time greater than 60 minutes is recommended for brief contact.[3] |
| Eye Protection | Safety goggles or glasses | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] |
| Skin and Body | Protective clothing | To prevent skin exposure.[2][4] |
| Respiratory | Full-face respirator | Use if exposure limits are exceeded, if irritation is experienced, or in case of inadequate ventilation.[1][5] |
Handling Procedures:
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent ignition.[1]
-
Prevent fire caused by electrostatic discharge.[1]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent contamination.
Minor Spills:
-
Immediately clean up all spills.[3]
-
Avoid breathing dust and prevent contact with skin and eyes.[3]
-
Sweep up or absorb the material.[2]
-
Place the collected material into a suitable, clean, dry, and closed container for disposal.[2]
Major Spills:
-
Alert personnel in the area and evacuate if necessary.[1][3]
-
Notify emergency responders, providing the location and nature of the hazard.[3]
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
Contain the spill and collect the material for disposal in appropriate containers.[1]
Step-by-Step Disposal Plan
The disposal of DMPS waste must comply with all local, state, and federal regulations.[3] The primary recommended method is through a licensed chemical waste disposal service.
Experimental Protocol for Waste Neutralization (if permissible by local regulations and conducted by trained personnel):
Note: This is a generalized procedure and must be adapted to comply with institutional and regulatory guidelines. Always consult with your institution's environmental health and safety (EHS) department before proceeding.
-
Segregation: Collect all DMPS waste, including contaminated labware and PPE, in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[3][4]
-
Professional Disposal: Arrange for the collection of the waste by a licensed chemical destruction plant.[1] Controlled incineration with flue gas scrubbing is a suitable disposal method.[1]
-
Documentation: Maintain a record of the waste generated and its disposal, in accordance with regulatory requirements.
Prohibited Disposal Methods:
-
Do not discharge DMPS or its containers to sewer systems.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of DMPS.
Caption: Workflow for the safe disposal of this compound (DMPS).
References
Essential Safety and Operational Guide for Handling 2,3-Dimercapto-1-propanesulfonic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the safe handling of 2,3-Dimercapto-1-propanesulfonic acid. It is intended for researchers, scientists, and drug development professionals to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure.[1] The following table summarizes the recommended PPE.
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] | [1][2] |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[1][2] For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[3] | [1][2][3] |
| Body Protection | Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[2][3] | [2][3] |
| Respiratory Protection | Work in a certified chemical fume hood to prevent inhalation.[4][5] If dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1] | [1][4][5] |
Operational Plan: From Handling to Disposal
Adherence to a strict operational workflow is critical for safety. This plan outlines the procedural steps for handling this compound from initial preparation to final waste disposal.
1. Preparation and Handling:
-
Ventilation: Always handle this compound inside a certified chemical fume hood to minimize inhalation of vapors or dust.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in work areas.[6]
-
Avoiding Contamination: Avoid all personal contact, including inhalation.[3] Prevent the generation of dust.[1]
-
Storage: Store in a cool, dry place in the original, tightly sealed container.[1] This compound can be air-sensitive.[1][2]
2. Spill Response:
-
Minor Spills: For small spills, clean up immediately.[3] Use absorbent material, and wear appropriate PPE.[7] Seal all disposable cleanup materials in a labeled, zip-lock bag for hazardous waste disposal.[7]
-
Major Spills: In the event of a large spill, alert personnel in the area and contact emergency responders.[3]
3. Disposal Plan:
The primary method for neutralizing thiol-containing waste is through oxidation with a bleach solution (sodium hypochlorite), which converts the volatile and odorous thiol into a less reactive compound.[4][5]
-
Waste Segregation: All materials contaminated with this compound, including unused product and contaminated consumables (e.g., pipette tips, gloves), must be segregated as hazardous waste.[4]
-
Liquid Waste: In a fume hood, slowly add liquid waste containing the thiol to a bleach solution.[4]
-
Solid Waste: Seal contaminated solid waste, such as gloves and paper towels, in a labeled plastic bag and dispose of it as solid hazardous waste.[4][7]
-
Glassware Decontamination: Submerge contaminated glassware in a bleach bath for at least 14-24 hours to neutralize the thiol.[4][8] After soaking, the glassware can be thoroughly rinsed and cleaned using standard laboratory procedures.[4]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. research.columbia.edu [research.columbia.edu]
- 6. chemos.de [chemos.de]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. How To [chem.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
